Alloc-Val-Ala-PAB-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
prop-2-enyl N-[(2S)-1-[[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5/c1-5-10-27-19(26)22-16(12(2)3)18(25)20-13(4)17(24)21-15-8-6-14(11-23)7-9-15/h5-9,12-13,16,23H,1,10-11H2,2-4H3,(H,20,25)(H,21,24)(H,22,26)/t13-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLAVLCLIPDFJK-BBRMVZONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C(C)C)NC(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Alloc-Val-Ala-PAB-OH Linker in Antibody-Drug Conjugate Development
Abstract
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The success of an ADC is critically dependent on the linker connecting these two components. This guide provides an in-depth technical analysis of Alloc-Val-Ala-PAB-OH, a sophisticated, enzyme-cleavable linker precursor. We will dissect its molecular architecture, elucidate the mechanism of action that governs its stability in circulation and selective payload release within tumor cells, and provide validated protocols for its application in ADC construction. This document is intended for researchers, chemists, and drug development professionals dedicated to advancing the field of targeted oncology therapeutics.
Introduction: The Central Role of Linkers in ADC Efficacy
The therapeutic index of an ADC—the balance between its efficacy against tumor cells and its toxicity toward healthy tissues—is largely dictated by the linker's properties.[1] An ideal linker must remain stable in the systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity.[2] Upon internalization of the ADC into the target cancer cell, the linker must then be efficiently cleaved to release the drug in its fully active form.[3]
Enzyme-cleavable linkers have emerged as a highly effective strategy, leveraging the unique enzymatic milieu of the cancer cell's lysosome.[] The this compound construct is a premier example of this class, designed for controlled, intracellular drug release.[] Its multi-component structure ensures stability, specificity, and efficient payload liberation, making it a cornerstone of modern ADC design.[][6]
Molecular Architecture and Component Analysis
This compound is a modular linker precursor comprised of three critical functional units: an N-terminal protecting group (Alloc), a protease-sensitive dipeptide (Val-Ala), and a self-immolative spacer (PAB-OH). Each component is engineered to perform a distinct role in the synthesis and function of the final ADC.
-
Allyloxycarbonyl (Alloc) Protecting Group: The Alloc group serves as a temporary shield for the N-terminal amine of the valine residue.[] In peptide synthesis, protecting groups are essential to prevent unwanted side reactions.[7] The Alloc group is classified as an orthogonal protecting group, meaning it can be removed under specific, mild conditions that do not affect other common protecting groups (like Fmoc or Boc) used in the synthesis of the payload or antibody modifications.[8][9] This chemical orthogonality is crucial for a controlled, stepwise assembly of the drug-linker conjugate.[10]
-
Valine-Alanine (Val-Ala) Dipeptide: This dipeptide sequence is the lynchpin of the linker's tumor-selective cleavage mechanism.[] It is specifically designed to be a substrate for lysosomal proteases, most notably Cathepsin B, which is often overexpressed in the tumor microenvironment and within cancer cells.[][][12] The stability of the Val-Ala peptide bond in systemic circulation (pH ~7.4) is high, preventing premature drug release.[] However, upon ADC internalization and trafficking to the acidic, enzyme-rich lysosome, Cathepsin B efficiently hydrolyzes the amide bond between alanine and the PAB spacer.[][] Studies have shown the Val-Ala sequence to offer excellent stability and efficient cleavage kinetics, comparable to the widely used Val-Cit linker.[][13]
-
p-Aminobenzyl Alcohol (PAB-OH) Self-Immolative Spacer: The PAB unit acts as a crucial electronic cascade system.[3] It connects the dipeptide trigger to the cytotoxic drug (which is attached via the hydroxyl group, often as a carbamate).[][14] Direct attachment of a drug to the dipeptide could sterically hinder the enzyme and impede cleavage.[14] The PAB spacer obviates this issue. Once Cathepsin B cleaves the Val-Ala sequence, the newly exposed aniline nitrogen of the PAB group initiates a rapid, spontaneous 1,6-elimination reaction.[3][14] This irreversible electronic rearrangement results in the release of the payload in its original, unmodified, and fully active form, along with carbon dioxide and an aza-quinone methide byproduct.[14] This "self-immolation" is a critical design feature that ensures the drug is liberated only after the specific enzymatic trigger event.[3]
Below is a diagram illustrating the core components of the this compound linker.
Caption: Molecular components of the this compound linker.
Mechanism of Action: From Systemic Stability to Intracellular Release
The functionality of an ADC built with this linker can be described in a multi-step workflow, from intravenous administration to cytotoxic action.
-
Systemic Circulation: The ADC circulates stably in the bloodstream. The covalent bonds of the linker, particularly the Val-Ala peptide bond, are resistant to hydrolysis in the physiological pH of blood.[]
-
Tumor Targeting & Internalization: The monoclonal antibody component of the ADC recognizes and binds to a specific antigen overexpressed on the surface of cancer cells. This binding event triggers receptor-mediated endocytosis, internalizing the entire ADC into the cell.
-
Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome. The internal environment of the lysosome is acidic (pH 4.5-5.0) and rich in proteases, including Cathepsin B.[]
-
Enzymatic Cleavage: Cathepsin B recognizes the Val-Ala dipeptide sequence and proteolytically cleaves the amide bond between alanine and the PAB spacer.[12][15]
-
Self-Immolation and Payload Release: The cleavage event unmasks the aniline amine on the PAB spacer, initiating the 1,6-elimination cascade. This rapid, irreversible reaction breaks the carbamate bond holding the payload, releasing the active drug directly into the lysosome and subsequently the cytoplasm, where it can exert its cell-killing effect.[3][14]
This controlled release mechanism is illustrated in the workflow below.
Caption: Intracellular payload release workflow for a Val-Ala-PAB based ADC.
Experimental Protocols and Methodologies
The construction of a functional ADC using the this compound linker involves a sequential chemical process. The following sections outline the key experimental steps.
Protocol 1: Alloc Group Deprotection
The removal of the Alloc group is the first critical step to enable the coupling of the linker to an antibody conjugation handle (e.g., maleimide). This is typically achieved using a palladium catalyst.[12][15]
Objective: To selectively remove the Alloc protecting group from the N-terminus of the Val-Ala-PAB-Payload construct, exposing a primary amine for subsequent reactions.
Materials:
-
Alloc-Val-Ala-PAB-Payload conjugate
-
Dichloromethane (DCM), anhydrous
-
Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄][16]
-
Scavenger, e.g., Phenylsilane (PhSiH₃) or Meldrum's acid[16][17]
-
Inert gas (Argon or Nitrogen)
Methodology:
-
Dissolve the Alloc-protected linker-payload conjugate in anhydrous DCM under an inert atmosphere.
-
Add the scavenger (e.g., 20 equivalents of Phenylsilane) to the solution.[16]
-
In a separate vial, prepare a solution of the palladium catalyst (e.g., 0.2 equivalents of Pd(PPh₃)₄) in DCM.
-
Add the catalyst solution to the reaction mixture dropwise while stirring.
-
Allow the reaction to proceed at room temperature for 1-2 hours.[16] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Upon completion, the reaction can be quenched, and the deprotected product purified using standard chromatographic techniques (e.g., silica gel chromatography).
Causality: The palladium(0) catalyst coordinates with the allyl group of the Alloc moiety, forming a π-allyl palladium complex.[16] The scavenger (phenylsilane) acts as a nucleophile that attacks this complex, irreversibly transferring the allyl group to the scavenger and regenerating the Pd(0) catalyst. This prevents side reactions like N-allylation of the deprotected amine.[10][16]
Protocol 2: ADC Conjugation and Characterization
Once the linker-payload is synthesized and activated, it is conjugated to the monoclonal antibody. A common strategy involves cysteine conjugation after partial reduction of the antibody's interchain disulfide bonds.
Objective: To covalently link the maleimide-activated Val-Ala-PAB-Payload to a monoclonal antibody and determine the final Drug-to-Antibody Ratio (DAR).
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS)
-
Reducing agent, e.g., Tris(2-carboxyethyl)phosphine (TCEP)
-
Activated linker-payload (e.g., Maleimide-PEG-Val-Ala-PAB-Payload) dissolved in a co-solvent like DMSO
-
Quenching agent, e.g., N-acetylcysteine
-
Size-Exclusion Chromatography (SEC) system for purification
Methodology:
-
Antibody Reduction: Incubate the antibody with a controlled molar excess of TCEP for 1-2 hours at 37°C to partially reduce interchain disulfides, exposing reactive thiol groups.
-
Conjugation: Add a slight molar excess of the activated linker-payload to the reduced antibody solution. Allow the reaction to proceed for 1-2 hours at room temperature. The maleimide group will react with the free thiols to form a stable thioether bond.
-
Quenching: Add an excess of N-acetylcysteine to quench any unreacted maleimide groups on the linker-payload.
-
Purification: Purify the resulting ADC from unconjugated payload and other reagents using Size-Exclusion Chromatography (SEC).
-
Characterization (DAR Determination): The average number of drugs conjugated per antibody, or Drug-to-Antibody Ratio (DAR), is a critical quality attribute.[18] It can be determined using several methods:
-
UV-Vis Spectroscopy: By measuring absorbance at 280 nm (for the antibody) and a wavelength specific to the payload, the concentrations of each can be determined and the DAR calculated. This requires the payload to have a distinct chromophore.[]
-
Hydrophobic Interaction Chromatography (HIC): ADCs with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8) exhibit different levels of hydrophobicity and can be separated. The weighted average of the peak areas gives the average DAR.[]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides the most precise data, allowing for the determination of the mass of the intact ADC and its fragments (light and heavy chains), from which the exact drug load distribution and average DAR can be calculated.[18][20]
-
Data Summary and Performance Characteristics
The choice of a dipeptide sequence significantly impacts cleavage efficiency and stability. The Val-Ala linker has been shown to be an excellent substrate for Cathepsin B, with performance metrics comparable to other clinically validated linkers like Val-Cit.[13][21]
| Parameter | Val-Ala Linker | Val-Cit Linker | Reference |
| Primary Cleavage Enzyme | Cathepsin B | Cathepsin B | [],[] |
| Relative Plasma Stability | High | High | [],[13] |
| Cleavage Efficiency | Efficient | Efficient | [21] |
| Payload Compatibility | Broad (Auristatins, PBDs, etc.) | Broad (Auristatins, Doxorubicin, etc.) | [],[21],[] |
| Hydrophilicity | Generally higher than Val-Cit | Moderate | [13] |
Table 1: Comparative characteristics of Val-Ala and Val-Cit dipeptide linkers.
A key goal in ADC manufacturing is achieving a narrow Drug-to-Antibody Ratio (DAR) distribution, as this correlates with predictable pharmacokinetics and efficacy.[18][20] A DAR value of approximately 4 is often considered optimal for many ADCs.
Conclusion and Future Perspectives
The this compound linker precursor is a highly refined chemical tool for the construction of advanced Antibody-Drug Conjugates. Its design elegantly balances the contradictory requirements of systemic stability and tumor-selective payload release.[13] The orthogonal Alloc protecting group facilitates controlled synthesis, while the Cathepsin B-sensitive Val-Ala trigger and the PAB self-immolative spacer ensure that the cytotoxic payload is delivered precisely where it is needed.[3][][12] As ADC technology continues to evolve, linker chemistries like this will remain fundamental to developing safer and more effective cancer therapies. Future innovations may focus on developing linkers sensitive to an even more restricted range of tumor-specific enzymes or conditions to further widen the therapeutic window.[23][24]
References
- BOC Sciences. (n.d.). This compound - (CAS 1343407-91-9) | ADC Linker.
- Benchchem. (n.d.). The Critical Role of the PABC Self-Immolative Spacer in Enhancing the Therapeutic Window of Antibody-Drug Conjugates.
- MedchemExpress. (n.d.). Alloc-Val-Ala-pAB | ADC Linker.
- Staudacher, A. H., et al. (2023). Generation and Characterization of Iduronidase-Cleavable ADCs. PubMed.
- BOC Sciences. (n.d.). Enzyme Cleavable Linker | ADC Services.
- MDPI. (n.d.). The Chemistry Behind ADCs. MDPI.
- Singh, T., et al. (2018). Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads. PubMed.
- ACROBiosystems. (2025). Proteases for Screening and Validation of ADC Linker.
- Singh, T., et al. (2018). Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody–Drug Conjugates with Phenol-Containing Payloads.
- Spring, D. (n.d.).
- TCI Chemicals. (n.d.). Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs).
- AxisPharm. (2024). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs).
- Encyclopedia.pub. (n.d.).
- ADC Review. (2019). A Review of Cleavable Linkers.
- The Royal Society of Chemistry. (2021). Chapter 5: Protease-sensitive Linkers. Books - The Royal Society of Chemistry.
- CDN Isotopes. (n.d.). Alloc Protecting Group Removal Protocol.
- BOC Sciences. (n.d.). Cathepsin B Cleavable Linker (Peptide Linker) | ADC Services.
- BroadPharm. (n.d.). Alloc-Val-Ala-OH, ADC linker, 330970-70-2.
- BroadPharm. (n.d.). Alloc-Val-Ala-PAB, ADC linker, 1343407-91-9.
- ResearchGate. (n.d.). Evolution of PAB‐based self‐immolative spacers from the....
- BioPharm International. (2023). Optimization of Linker Chemistries for Antibody-Drug Conjugates.
- PubMed. (2025). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis.
- NIH. (n.d.).
- DOI. (n.d.). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis.
- Benchchem. (n.d.). An In-Depth Technical Guide to the Ala-Ala-Asn-PAB Linker: Mechanism of Action and Core Applications in Antibody-Drug Conjugates.
- Benchchem. (n.d.). The Strategic Application of Alloc-D-Phe in Orthogonal Peptide Synthesis: An In-depth Technical Guide.
- OLY-1023-YS271. (n.d.). Alloc-Val-Cit-PAB-OH Enzyme Cleavable Linker for ADC.
- Agilent. (2016). Determination of Drug-to-Antibody Ratio for Antibody-Drug Conjugates Purified from Serum.
- Creative Proteomics. (2024). Analysis Method for Drug-to-Antibody Ratio (DAR) of Antibody-drug Conjugates.
- PubMed. (2023). Determination of drug-to-antibody ratio of antibody-drug conjugate in biological samples using microflow-liquid chromatography/high-resolution mass spectrometry.
- MedchemExpress. (n.d.). Drug-Linker Conjugates for ADC.
- BOC Sciences. (n.d.). ADC Linker and Cytotoxin Conjugation Services.
- AxisPharm. (n.d.). This compound | CAS: 1343407-91-9.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- PubMed. (n.d.). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- ACS Publications. (n.d.). Drug-to-Antibody Ratio Estimation via Proteoform Peak Integration in the Analysis of Antibody–Oligonucleotide Conjugates with Orbitrap Fourier Transform Mass Spectrometry. Analytical Chemistry.
- Agilent. (2015). Drug-to-Antibody Ratio (DAR) Calculation of Antibody-Drug Conjugates (ADCs).
- NIH. (n.d.). Protecting Groups in Peptide Synthesis. PubMed - NIH.
- Biotage. (2023). Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?.
- Biopharma PEG. (n.d.). ADC Linkers.
- Benchchem. (n.d.). Application Note: Palladium-Catalyzed Alloc Group Removal from D-Phenylalanine Side Chains.
- NIH. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. PMC - NIH.
- ResearchGate. (2025). Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis | Request PDF.
Sources
- 1. adcreview.com [adcreview.com]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | CAS: 1343407-91-9 | AxisPharm [axispharm.com]
- 7. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biosynth.com [biosynth.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Alloc-Val-Ala-PAB, ADC linker, 1343407-91-9 | BroadPharm [broadpharm.com]
- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 17. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 20. agilent.com [agilent.com]
- 21. books.rsc.org [books.rsc.org]
- 23. Generation and Characterization of Iduronidase-Cleavable ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. acrobiosystems.com [acrobiosystems.com]
An In-Depth Technical Guide to the Alloc-Val-Ala-PAB-OH Linker for Advanced Antibody-Drug Conjugates
Introduction: The Critical Role of Linkers in Antibody-Drug Conjugate (ADC) Efficacy
Antibody-drug conjugates (ADCs) represent a paradigm of targeted cancer therapy, synergizing the exquisite specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads.[1] The lynchpin of this tripartite assembly is the chemical linker, a component that dictates the stability, pharmacokinetics, and ultimate therapeutic index of the ADC.[2] Among the various linker strategies, enzymatically cleavable linkers have garnered significant attention due to their enhanced plasma stability and controlled payload release mechanism.[3] This in-depth technical guide focuses on a key exemplar of this class: the Alloc-Val-Ala-PAB-OH linker. We will provide a comprehensive overview of its structure, chemical properties, synthesis, and application in the development of next-generation ADCs for researchers, scientists, and drug development professionals.
I. This compound: A Molecular Blueprint for Controlled Payload Delivery
The this compound linker is a sophisticated molecular construct engineered for optimal performance in the complex biological milieu. Its design incorporates three key functional domains: an N-terminal protecting group, a protease-sensitive dipeptide sequence, and a self-immolative spacer.[]
-
Allyloxycarbonyl (Alloc) Protecting Group: The Alloc group serves as a temporary shield for the N-terminus of the dipeptide. Its key advantage lies in its orthogonal removal under mild conditions using palladium catalysis, which does not affect other common protecting groups used in peptide and payload synthesis, such as Fmoc or Boc.[5][6] This feature provides crucial flexibility during the multi-step synthesis of the drug-linker conjugate.
-
Valine-Alanine (Val-Ala) Dipeptide: This dipeptide sequence is the lynchpin of the linker's targeted cleavage mechanism. It is specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which are often overexpressed in the tumor microenvironment.[5][7] Compared to the more commonly used Val-Cit linker, the Val-Ala dipeptide has been shown to be less hydrophobic, which can be advantageous in reducing aggregation, particularly with hydrophobic payloads at high drug-to-antibody ratios (DARs).[8][9]
-
p-Aminobenzyl Alcohol (PAB-OH) Self-Immolative Spacer: The PAB-OH moiety is a critical component that ensures the efficient and traceless release of the unmodified cytotoxic payload.[3] Following the enzymatic cleavage of the amide bond between the alanine residue and the PAB group, a spontaneous 1,6-elimination cascade is initiated, leading to the release of carbon dioxide and the liberation of the free drug.[] The terminal hydroxyl group of the PAB spacer provides the attachment point for the cytotoxic payload.[10]
Below is a diagram illustrating the chemical structure of this compound.
II. Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its successful application in ADC development.
| Property | Value | Source |
| Molecular Formula | C19H27N3O5 | [11] |
| Molecular Weight | 377.4 g/mol | [5] |
| Appearance | White Solid | [] |
| Melting Point | 227°C | [] |
| Storage Conditions | -20°C | [5] |
| Solubility | While specific quantitative data for this compound is not readily available in peer-reviewed literature, its structural components suggest solubility in polar organic solvents such as DMF, DMSO, and alcohols. The Val-Ala moiety is known to be less hydrophobic than Val-Cit, potentially improving the solubility of the linker-payload conjugate.[8][9] | N/A |
| Plasma Stability | Val-Ala linkers have demonstrated crescent stability in mouse serum with a half-life of approximately 23 hours, which is superior to Val-Lys and Val-Arg linkers.[12] However, like other valine-containing peptide linkers, they can be susceptible to cleavage by carboxylesterase 1c (Ces1c) in rodent plasma, a factor to consider in preclinical studies.[13] | [12] |
III. Synthesis of this compound: A Representative Protocol
The synthesis of this compound can be achieved through a multi-step process involving standard peptide coupling techniques. Below is a representative protocol based on established methodologies for similar dipeptide linkers.[14]
Materials:
-
Alloc-Val-OH
-
H-Ala-OMe.HCl (Alanine methyl ester hydrochloride)
-
p-Aminobenzyl alcohol
-
Coupling reagents (e.g., HATU, HOBt)
-
Bases (e.g., DIPEA, NMM)
-
Solvents (e.g., DMF, DCM, MeOH)
-
Reagents for Alloc deprotection (e.g., Pd(PPh3)4, phenylsilane)[6]
-
Standard laboratory glassware and purification equipment (e.g., HPLC, flash chromatography)
Step-by-Step Methodology:
-
Synthesis of Alloc-Val-Ala-OMe:
-
Dissolve Alloc-Val-OH and H-Ala-OMe.HCl in DMF.
-
Add a suitable base (e.g., DIPEA) to neutralize the hydrochloride salt.
-
Add coupling reagents (e.g., HATU and HOBt) and stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Work up the reaction mixture and purify the product by flash chromatography to obtain Alloc-Val-Ala-OMe.
-
-
Saponification of the Methyl Ester:
-
Dissolve Alloc-Val-Ala-OMe in a mixture of MeOH and water.
-
Add LiOH and stir at room temperature until the saponification is complete (monitored by TLC or LC-MS).
-
Neutralize the reaction mixture with a mild acid and extract the product to yield Alloc-Val-Ala-OH.
-
-
Coupling with p-Aminobenzyl Alcohol:
-
Dissolve Alloc-Val-Ala-OH and p-aminobenzyl alcohol in DMF.
-
Add coupling reagents (e.g., HATU, HOBt) and a base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion.
-
Purify the crude product by HPLC to obtain the final this compound linker.
-
Characterization: The final product should be characterized by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
IV. Application in Antibody-Drug Conjugates: From Synthesis to Payload Release
The utility of this compound is realized in its application as a linker in ADCs. The following sections detail the key experimental workflows.
A. Synthesis of the Drug-Linker Construct
Prior to conjugation to the antibody, the cytotoxic payload must be attached to the this compound linker. This is typically achieved by forming a carbamate bond between the hydroxyl group of the PAB spacer and an appropriate functional group on the payload.
B. Conjugation to the Antibody
The drug-linker construct is then conjugated to the monoclonal antibody. A common strategy involves the reduction of interchain disulfide bonds in the antibody to generate free thiol groups, which then react with a maleimide group introduced onto the drug-linker.
Representative Protocol for ADC Synthesis: [15]
-
Antibody Reduction:
-
Partially reduce the antibody (e.g., a human IgG1) with a reducing agent such as TCEP or DTT in a suitable buffer (e.g., PBS with EDTA).
-
Incubate at 37°C for a defined period (e.g., 1-2 hours) to achieve the desired number of free thiols per antibody.
-
Purify the reduced antibody using a desalting column.
-
-
Conjugation Reaction:
-
React the reduced antibody with a molar excess of the maleimide-functionalized drug-linker construct.
-
Incubate the reaction on ice or at room temperature for 1-2 hours.
-
Quench the reaction with an excess of a thiol-containing reagent (e.g., N-acetylcysteine).
-
-
Purification and Characterization of the ADC:
-
Purify the ADC from unreacted drug-linker and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration.
-
Characterize the final ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), SEC-HPLC, and mass spectrometry.[16]
-
C. Mechanism of Payload Release
The therapeutic efficacy of an ADC with a cleavable linker is contingent upon the efficient release of the payload within the target cell. The mechanism of release for an this compound-linked ADC is a multi-step process initiated upon internalization.
D. In Vitro Payload Release Assay
To validate the enzymatic cleavage of the linker and quantify the rate of payload release, an in vitro assay using purified Cathepsin B is essential.[9]
Representative Protocol:
-
Assay Setup:
-
In a microplate or microcentrifuge tubes, prepare a reaction mixture containing the ADC at a known concentration in a suitable assay buffer (e.g., sodium acetate buffer, pH 5.0, with DTT).
-
Pre-incubate the mixture at 37°C.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a solution of purified human Cathepsin B.
-
Incubate the reaction at 37°C.
-
-
Time-Point Sampling and Quenching:
-
At various time points, collect aliquots of the reaction mixture.
-
Quench the enzymatic reaction by adding a protease inhibitor or a strong organic solvent (e.g., acetonitrile).
-
-
Analysis of Payload Release:
-
Analyze the quenched samples by reversed-phase HPLC (RP-HPLC) or LC-MS to separate and quantify the released payload from the intact ADC and other species.[17]
-
Generate a standard curve for the free payload to accurately determine its concentration in the reaction samples.
-
Plot the concentration of the released payload over time to determine the rate of cleavage.
-
V. Conclusion and Future Perspectives
The this compound linker represents a highly refined and versatile tool in the design of advanced antibody-drug conjugates. Its key attributes, including orthogonal synthesis compatibility, specific enzymatic cleavage, and efficient self-immolative payload release, contribute to the development of ADCs with improved therapeutic windows. While the Val-Ala dipeptide offers advantages in terms of reduced hydrophobicity compared to Val-Cit, careful consideration of its stability in preclinical rodent models is warranted. Future innovations in linker technology will likely focus on further enhancing plasma stability, exploring novel cleavage triggers, and developing linkers that can accommodate an even broader range of payloads. A thorough understanding of the principles and methodologies outlined in this guide is essential for researchers and drug developers seeking to harness the full potential of ADCs in the fight against cancer.
VI. References
-
BenchChem. (2025). The Pivotal Role of the p-Aminobenzyl Group in Ala-Ala-Asn-PAB Linkers for Targeted Drug Delivery. Retrieved from BenchChem website.
-
Alley, S. C., et al. (2008). Contribution of linker stability to the activity of anticancer immunoconjugates. Bioconjugate Chemistry, 19(3), 759-765.
-
Pharma Focus America. (n.d.). Analytical Techniques for Antibody-Drug Conjugates. Retrieved from Pharma Focus America website.
-
Anami, Y., et al. (2018). Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice. Nature Communications, 9(1), 2512.
-
Joubert, N., et al. (2020). Synthesis of site-specific antibody-drug conjugates by ADP-ribosyl cyclases. Proceedings of the National Academy of Sciences, 117(24), 13478-13486.
-
Creative Biolabs. (n.d.). Peptide Linker Synthesis Service. Retrieved from Creative Biolabs website.
-
BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of Cleavable ADC Linkers. Retrieved from BenchChem website.
-
Yoon, S., et al. (2023). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry, 66(15), 10595-10608.
-
Li, D., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907.
-
BOC Sciences. (n.d.). This compound - (CAS 1343407-91-9) | ADC Linker. Retrieved from BOC Sciences website.
-
Wu, A. M., & Senter, P. D. (2005). Arming antibodies: prospects and challenges for immunoconjugates. Nature Biotechnology, 23(9), 1137-1146.
-
Rizzolio, F., et al. (2022). Synthesis of drug-linker 1. Journal of Controlled Release, 348, 84-93.
-
Anami, Y., et al. (2018). Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice. Nature Communications, 9(1), 2512.
-
Ojima, I., et al. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Molecules, 21(2), 196.
-
BroadPharm. (n.d.). Alloc-Val-Ala-PAB, ADC linker, 1343407-91-9. Retrieved from BroadPharm website.
-
Waters. (n.d.). Separation of Antibody Drug Conjugate Payload Drugs Using MaxPeak™ Premier Columns. Retrieved from Waters website.
-
Perrino, E., et al. (2016). Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma. Oncotarget, 7(51), 85173-85184.
-
BenchChem. (2025). A Comparative Analysis of Linker Stability in Plasma for Antibody-Drug Conjugates. Retrieved from BenchChem website.
-
Premont, C., et al. (2012). Kinetic parameters for cathepsin B (at pH 6.0) and cathepsin H (at pH 6.5). The FEBS Journal, 279(15), 2824-2838.
-
BenchChem. (2025). An In-depth Technical Guide to the Cathepsin B Cleavage of Valine-Citrulline Dipeptide Linkers. Retrieved from BenchChem website.
-
BroadPharm. (n.d.). Alloc-Val-Ala-OH, ADC linker, 330970-70-2. Retrieved from BroadPharm website.
-
Waters. (n.d.). Separation of Antibody Drug Conjugate Payload Drugs Using MaxPeak™ Premier Columns. Retrieved from Waters website.
-
BenchChem. (2025). Val-Ala vs. Val-Cit Linkers: A Comparative Guide for ADC Development. Retrieved from BenchChem website.
-
Kilinc, S., et al. (2017). Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range. Scientific Reports, 7(1), 11828.
-
BroadPharm. (n.d.). General Antibody Drug Conjugate Protocol. Retrieved from BroadPharm website.
-
Sun, M. M., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. Bioconjugate Chemistry, 22(7), 1269-1281.
-
BroadPharm. (n.d.). ADC Linker Selection Guide: A Strategic Framework for Optimizing Bioconjugation. Retrieved from BroadPharm website.
-
Frigerio, M., & Kyle, A. F. (2018). The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. Current Topics in Medicinal Chemistry, 18(22), 1957-1972.
-
Firestone, R. A., et al. (2012). Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research. ACS Medicinal Chemistry Letters, 3(11), 930-934.
-
BOC Sciences. (n.d.). Cathepsin B Cleavable Linker (Peptide Linker) | ADC Services. Retrieved from BOC Sciences website.
-
Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
Spring, D. R., et al. (2018). Cleavable linkers in antibody–drug conjugates. Chemical Society Reviews, 47(1), 56-74.
-
Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks. Retrieved from Sigma-Aldrich website.
-
Al-Akayleh, F., et al. (2022). Solubility, aggregation and stability of Amphotericin B drug in pure organic solvents. Journal of Molecular Liquids, 366, 120276.
-
CDN Isotopes. (n.d.). Alloc Protecting Group Removal Protocol. Retrieved from CDN Isotopes website.
-
Poudel, L., et al. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Encyclopedia, 3(2), 526-541.
-
BroadPharm. (n.d.). Alloc-Val-Ala-PAB, ADC linker, 1343407-91-9. Retrieved from BroadPharm website.
-
Jin, Y., et al. (2020). Cathepsin B‐induced cleavage of Val‐Ala‐02 in various DNA structures. Angewandte Chemie International Edition, 59(32), 13358-13362.
-
Fields, G. B., & Noble, R. L. (1990). Practical Synthesis Guide to Solid Phase Peptide Chemistry. International Journal of Peptide and Protein Research, 35(3), 161-214.
-
Jablonka, K. M., et al. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv.
-
Soto, R., et al. (2022). Solubility, aggregation and stability of Amphotericin B drug in pure organic solvents. Journal of Molecular Liquids, 366, 120276.
-
Oly-bioscience. (n.d.). Alloc-Val-Cit-PAB-OH Enzyme Cleavable Linker for ADC. Retrieved from Oly-bioscience website.
-
BroadPharm. (n.d.). Val-Ala-PAB-OH, ADC linker, 1343476-44-7. Retrieved from BroadPharm website.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. purepeg.com [purepeg.com]
- 3. Peptide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Val-Ala-PAB-OH, ADC linker, 1343476-44-7 | BroadPharm [broadpharm.com]
- 11. Alloc-Val-Ala-PAB, ADC linker, 1343407-91-9 | BroadPharm [broadpharm.com]
- 12. Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. pharmafocusamerica.com [pharmafocusamerica.com]
- 17. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis and Purification of Alloc-Val-Ala-PAB-OH
Abstract
This technical guide provides a comprehensive, in-depth protocol for the synthesis and purification of Alloc-Val-Ala-PAB-OH, a critical cleavable linker used in the development of Antibody-Drug Conjugates (ADCs). The document details a robust solution-phase synthesis strategy, emphasizing the rationale behind key experimental choices, from protecting group strategy to coupling reagent selection. Furthermore, it outlines a systematic approach to the purification of the target compound using High-Performance Liquid Chromatography (HPLC) and its subsequent characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a practical, field-proven methodology for producing this essential ADC component with high purity and yield.
Introduction and Strategic Importance
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule payload. The linker connecting these two components is paramount to the ADC's success, requiring stability in systemic circulation and efficient cleavage within the target tumor cell.
The this compound linker is an exemplary embodiment of this design philosophy. It is an enzyme-cleavable dipeptide linker that facilitates the selective release of payloads inside target cells.[][2] Its architecture can be deconstructed into three functional units:
-
N-terminal Alloc (Allyloxycarbonyl) Group : A protecting group for the valine amine. The Alloc group is orthogonal to many common protecting groups in peptide synthesis, such as Boc and Fmoc.[3][4] It is stable during standard peptide coupling and workup conditions but can be selectively removed under mild conditions using a palladium catalyst, a crucial feature for subsequent conjugation steps.[2][5]
-
Valine-Alanine (Val-Ala) Dipeptide : This sequence is specifically designed to be recognized and cleaved by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in the tumor microenvironment.[2][5][] This enzymatic trigger ensures that the payload is released predominantly inside the target cancer cells, minimizing off-target toxicity.
-
p-Aminobenzyl Alcohol (PAB-OH) Spacer : This is a "self-immolative" linker.[7] Following the enzymatic cleavage of the Val-Ala amide bond, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, releasing the conjugated drug in its unmodified, active form.[8][9][10] The hydroxyl group on the PAB unit serves as the attachment point for the cytotoxic payload, typically via a carbonate or carbamate linkage.[11]
The synthesis of this tri-component linker, while conceptually straightforward, demands meticulous control over reaction conditions to prevent side reactions, particularly racemization, and to ensure high purity, which is non-negotiable for clinical applications.
Retrosynthetic Analysis and Overall Workflow
A logical retrosynthetic approach involves dissecting the target molecule at its peptide bonds. The synthesis is best approached in a linear, C-terminus to N-terminus fashion, which is a well-established strategy in peptide chemistry to minimize racemization risk.
Our strategy involves two key peptide coupling steps:
-
Coupling of an N-protected Alanine to p-aminobenzyl alcohol (PAB-OH).
-
Deprotection of Alanine, followed by coupling with N-protected Alloc-Valine.
This approach ensures that the chiral center of each amino acid is activated only once, preserving its stereochemical integrity. The overall process from starting materials to the purified product is visualized below.
Caption: High-level workflow for the synthesis and purification of this compound.
Materials and Reagents
Successful synthesis relies on high-quality reagents and anhydrous conditions for coupling reactions.
| Reagent/Material | Grade | Supplier | Key Considerations |
| Fmoc-L-Alanine (Fmoc-Ala-OH) | Peptide Synthesis Grade | Standard Vendor | Ensure dryness before use. |
| Alloc-L-Valine (Alloc-Val-OH) | Peptide Synthesis Grade | Standard Vendor | Ensure dryness before use. |
| p-Aminobenzyl alcohol (PAB-OH) | ≥98% Purity | Standard Vendor | Can be prepared from p-aminobenzoic acid or p-nitrobenzyl alcohol.[12][13] |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Peptide Synthesis Grade | Standard Vendor | Potent coupling agent. Moisture sensitive. |
| DIPEA (N,N-Diisopropylethylamine) | Peptide Synthesis Grade | Standard Vendor | Use redistilled. A non-nucleophilic base. |
| Piperidine | Anhydrous | Standard Vendor | For Fmoc deprotection. |
| Dichloromethane (DCM) | Anhydrous | Standard Vendor | Use from a solvent purification system or over molecular sieves. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Standard Vendor | Use from a solvent purification system or over molecular sieves. |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Vendor | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Lab Prepared | For aqueous workup. |
| Brine (Saturated NaCl) | ACS Grade | Lab Prepared | For aqueous workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Standard Vendor | For drying organic layers. |
| Trifluoroacetic Acid (TFA) | HPLC Grade | Standard Vendor | For HPLC mobile phase. |
| Acetonitrile (ACN) | HPLC Grade | Standard Vendor | For HPLC mobile phase. |
| Tetrakis(triphenylphosphine)palladium(0) | Catalyst Grade | Standard Vendor | For optional Alloc-deprotection validation.[14] |
| Phenylsilane | Reagent Grade | Standard Vendor | Scavenger for Alloc-deprotection.[14] |
Step-by-Step Synthesis Protocol
The following protocol describes a robust solution-phase synthesis route. All reactions involving anhydrous solvents should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
Caption: Chemical synthesis pathway for this compound.
Step 4.1: Synthesis of N-Fmoc-L-Alaninyl-p-aminobenzyl alcohol (Fmoc-Ala-PAB-OH)
Rationale: This initial coupling attaches the first amino acid, Alanine, to the PAB spacer. We use Fmoc as a temporary protecting group for Alanine's N-terminus because its removal condition (piperidine) is orthogonal to the final Alloc group. HATU is chosen as the coupling agent for its high efficiency and low rate of racemization, particularly when combined with the non-nucleophilic base DIPEA.
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve Fmoc-L-Alanine (1.0 eq) and p-Aminobenzyl alcohol (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration).
-
Activation: Cool the solution to 0°C in an ice bath. Add DIPEA (2.5 eq) and stir for 5 minutes. Add HATU (1.1 eq) portion-wise, ensuring the temperature remains below 5°C. The solution may turn yellow.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Fmoc-Ala-PAB-OH, which can be used in the next step without further purification if LC-MS analysis shows high conversion.
Step 4.2: Fmoc Deprotection to yield H-Ala-PAB-OH
Rationale: This step removes the temporary Fmoc group to expose the free amine of the Alanine residue, making it available for the subsequent coupling reaction. A solution of piperidine in DMF is the standard and highly efficient condition for this transformation.
-
Deprotection: Dissolve the crude Fmoc-Ala-PAB-OH from the previous step in DMF. Add piperidine to create a 20% (v/v) solution.
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
-
Isolation: Concentrate the reaction mixture under high vacuum to remove DMF and piperidine. The resulting crude H-Ala-PAB-OH is typically an oil or solid and should be co-evaporated with toluene or DCM to remove residual piperidine. This crude product is used immediately in the next step.
Step 4.3: Coupling of Alloc-L-Valine to yield this compound
Rationale: This is the final and critical coupling step to form the tripeptide linker. The same robust HATU/DIPEA chemistry is employed to couple the Alloc-protected Valine to the newly freed amine of the Ala-PAB-OH intermediate. Careful control of stoichiometry and temperature is essential for a high yield.
-
Preparation: In a new flask under an inert atmosphere, dissolve Alloc-L-Valine (1.0 eq) and the crude H-Ala-PAB-OH (1.0 eq) in anhydrous DMF.
-
Activation: Cool the solution to 0°C. Add DIPEA (2.5 eq) followed by the portion-wise addition of HATU (1.1 eq).
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir overnight (12-16 hours).
-
Monitoring: Check for completion using LC-MS. The target product has a molecular weight of 377.4 g/mol .[5]
-
Workup: Perform an aqueous workup as described in Step 4.1. Dilute with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Isolation: Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound as a solid or viscous oil.
Purification Protocol
Purification is critical to remove unreacted starting materials, coupling byproducts (e.g., tetramethylurea from HATU), and any potential diastereomers. Reversed-phase HPLC is the gold standard for this task.[15][16]
Step 5.1: Preparative RP-HPLC Purification
Rationale: RP-HPLC separates molecules based on their hydrophobicity. The non-polar C18 stationary phase retains the relatively hydrophobic peptide linker, while a gradient of increasing organic solvent (acetonitrile) elutes the components. The addition of 0.1% TFA to the mobile phase aids in peak sharpness and solubility.
| Parameter | Condition | Rationale |
| Column | Preparative C18, 5-10 µm particle size | Standard for peptide purification, offering good resolution and capacity. |
| Mobile Phase A | 0.1% TFA in Deionized Water | Acidic modifier to protonate silanols and peptide amines, improving peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | Organic eluent to desorb the product from the C18 phase. |
| Gradient | e.g., 20-70% B over 30 minutes | An initial scouting run on an analytical column is recommended to optimize the gradient. |
| Detection | UV at 220 nm and 254 nm | 220 nm for peptide bonds, 254 nm for the PAB aromatic ring. |
| Loading | Dissolve crude product in minimal DMF or ACN/Water | Ensure the sample is fully dissolved and filtered before injection to prevent column clogging. |
-
Sample Preparation: Dissolve the crude product in a minimal amount of DMF, then dilute with Mobile Phase A until the solution is clear. Filter through a 0.45 µm syringe filter.
-
Purification: Inject the sample onto the equilibrated preparative HPLC system. Run the optimized gradient.
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Analysis: Analyze the collected fractions using analytical LC-MS to confirm the presence of the desired product and to assess purity. Pool the fractions with >98% purity.
Step 5.2: Lyophilization
Rationale: Lyophilization (freeze-drying) removes the HPLC solvents (water/acetonitrile/TFA) without excessive heat, yielding the final product as a stable, fluffy white powder.
-
Combine the pure fractions in a round-bottom flask.
-
Freeze the solution completely using a dry ice/acetone bath or a freezer.
-
Connect the flask to a lyophilizer and dry under high vacuum until all solvent is removed. The final product is typically obtained as a TFA salt.
Characterization and Quality Control
Final validation is essential to confirm the structure and purity of the synthesized linker.
| Analysis | Expected Result | Purpose |
| Analytical RP-HPLC | Single peak, Purity ≥ 98% | Confirms purity and provides retention time for batch-to-batch consistency. |
| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ = 378.1972 (Calculated for C₁₉H₂₈N₃O₅⁺) | Confirms the elemental composition and identity of the molecule. |
| ¹H NMR (e.g., 400 MHz, DMSO-d₆) | Characteristic peaks for Alloc, Val, Ala, and PAB protons with correct integrations. | Confirms the detailed chemical structure and absence of major impurities. |
Field Insights and Troubleshooting
| Observed Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Coupling Yield | 1. Inactive coupling reagent (moisture).2. Insufficient base.3. Steric hindrance. | 1. Use fresh, high-quality HATU from a desiccator.2. Ensure accurate addition of fresh, dry DIPEA.3. Extend reaction time to 24 hours or slightly warm to 30-40°C. |
| Presence of Diastereomers in HPLC | Racemization during the activation/coupling step. | 1. Ensure HATU is added after the base at 0°C.2. Avoid excess base or prolonged reaction times at elevated temperatures.3. Consider using a different coupling agent like COMU or TBTU if racemization persists. |
| Difficult Purification (Broad Peaks) | 1. Product aggregation.2. Interaction with column silanols. | 1. Lower sample concentration for injection.2. Ensure 0.1% TFA is present in both mobile phases and the sample solution. |
| Incomplete Fmoc Deprotection | Insufficient reaction time or degraded piperidine. | 1. Extend reaction time to 2 hours.2. Use a fresh bottle of piperidine. |
Conclusion
The successful synthesis of this compound is a critical enabling step in the construction of advanced Antibody-Drug Conjugates. The solution-phase methodology detailed in this guide, which is based on robust and well-established peptide coupling chemistry, provides a reliable pathway to obtaining this linker in high purity. By understanding the rationale behind each step—from the orthogonal protecting group strategy to the principles of self-immolation and chromatographic purification—researchers can confidently produce and troubleshoot the synthesis of this and other complex peptide-based linkers, accelerating the development of next-generation targeted therapeutics.
References
- Total Synthesis. (n.d.). Alloc Protecting Group.
-
Wilson, J. J., et al. (2022). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters. [Link]
-
Góngora-Benítez, M., et al. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science, 22(10), 622-627. [Link]
- Biotage. (2023). Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?.
- Sengee, M., et al. (2019). Mercaptoalkonol-derived self-immolative linkers for bioconjugates.
- BenchChem. (n.d.). Application Notes and Protocols for One-Pot Alloc Removal and Peptide Coupling.
-
Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628. [Link]
- PepResin. (2025). Alloc and Allyl Deprotection for Peptide Synthesis.
- Biotage. (2023). Using microwave heating to expedite your allyl ester or alloc deprotection.
-
Schibli, R., et al. (2018). Development and Biochemical Characterization of Self-Immolative Linker Containing GnRH-III-Drug Conjugates. Molecules, 23(11), 2933. [Link]
-
Sengee, M., et al. (2019). Preparation and Assessment of Self-Immolative Linkers for Therapeutic Bioconjugates with Amino- and Hydroxyl-Containing Cargoes. Bioconjugate Chemistry, 30(5), 1489-1499. [Link]
-
Sengee, M., et al. (2019). Preparation and Assessment of Self-Immolative Linkers for Therapeutic Bioconjugates with Amino- and Hydroxyl-Containing Cargoes. Bioconjugate Chemistry. [Link]
- BenchChem. (n.d.). A Technical Guide to the Synthesis of Cleavable Antibody-Drug Conjugate Linkers.
- BenchChem. (n.d.). Principles of Self-Immolative Linkers in Drug Delivery: A Technical Guide.
-
Kumar, V., et al. (2014). Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis. Tetrahedron Letters, 55(30), 4107-4110. [Link]
- CDN Isotopes. (n.d.). Alloc Protecting Group Removal Protocol.
- ResearchGate. (n.d.). Synthesis of drug-linker 1.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- BOC Sciences. (2022). Types of ADC Linkers.
- Blacker, A. J., et al. (2019). Highly Productive Continuous Flow Synthesis of Di- and Tripeptides in Water. Organic Process Research & Development.
- PolyPeptide Group. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography.
-
Strop, P. (2014). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Protein & Peptide Letters, 21(10), 1031-1043. [Link]
-
Spring, D. R., et al. (2018). Cleavable linkers in antibody–drug conjugates. Chemical Society Reviews, 47(1), 56-80. [Link]
-
Lu, J., et al. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Pharmaceutical Research, 33(3), 757-771. [Link]
-
BioPharm International. (2023). Exploring the Optimization of Linker Chemistries for ADCs. Retrieved from [Link]
-
Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from [Link]
-
ResearchGate. (2012). What is the best procedure to synthesize p-aminobenzyl alcohol?. Retrieved from [Link]
-
Kim, D. W., et al. (2023). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry. [Link]
- Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Aminobenzyl Alcohol.
- Archer, S., & Rosi, D. (1968). U.S. Patent No. 3,379,620. Washington, DC: U.S.
- Kaushik, S., et al. (2014). Ecofriendly Synthesis of p-Aminobenzyl Alcohol using Electrochemical Techniques.
- Tokyo Chemical Industry (TCI). (2023). Linkers for ADC from TCI.
- Nowick, J. S. (2020).
- Olympep. (n.d.). Alloc-Val-Cit-PAB-OH Enzyme Cleavable Linker for ADC.
- Biotage. (2023). Can you use normal phase chromatography to purify protected peptides?.
- Wilson, J. J., et al. (n.d.). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups.
-
Firestone, B., et al. (2014). Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research. PLoS ONE, 9(4), e95199. [Link]
Sources
- 2. medchemexpress.com [medchemexpress.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. peptide.com [peptide.com]
- 5. Alloc-Val-Ala-PAB, ADC linker, 1343407-91-9 | BroadPharm [broadpharm.com]
- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Biochemical Characterization of Self-Immolative Linker Containing GnRH-III-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 11. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 15. bachem.com [bachem.com]
- 16. waters.com [waters.com]
The Lynchpin of Targeted Release: A Technical Guide to the PAB Self-Immolative Spacer in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: Engineering Precision in Payload Delivery
In the landscape of targeted therapeutics, particularly within the realm of Antibody-Drug Conjugates (ADCs), the ability to control the spatial and temporal release of a cytotoxic payload is paramount. This fine-tuned control is what separates a highly effective, tumor-selective agent from a systemically toxic one. At the heart of this control lies the linker, a molecular bridge connecting the targeting antibody to the potent drug. Among the most sophisticated and widely adopted linker technologies is the use of self-immolative spacers, with the p-aminobenzyloxycarbonyl (PAB) spacer standing out as a cornerstone of modern ADC design.[1]
This technical guide, written from the perspective of a senior application scientist, will provide an in-depth exploration of the PAB self-immolative spacer. We will dissect its mechanism of action, provide detailed protocols for the validation of drug release, and offer insights into the critical experimental choices that ensure the generation of robust and reliable data. This document is intended to be a practical resource for researchers actively engaged in the design, synthesis, and evaluation of next-generation targeted drug delivery systems.
The Mechanism of Action: A Controlled Collapse for Payload Liberation
The elegance of the PAB spacer lies in its latent reactivity, which is unleashed by a specific triggering event, typically an enzymatic cleavage. In the context of an ADC, the PAB spacer is often situated between a cleavable trigger, such as the valine-citrulline (Val-Cit) dipeptide, and the drug payload.[] The Val-Cit sequence is specifically designed to be recognized and cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in the tumor microenvironment.[3]
The drug release cascade is initiated upon internalization of the ADC into the target cancer cell and its subsequent trafficking to the lysosome.[3] The acidic milieu of the lysosome provides the optimal environment for Cathepsin B to hydrolyze the amide bond between the citrulline residue and the PAB spacer.[3] This initial cleavage event is the critical first step that sets in motion a spontaneous and irreversible electronic cascade within the PAB spacer, a process known as 1,6-elimination.[1] This cascade culminates in the release of the unmodified, active drug payload into the cytoplasm of the cancer cell, where it can exert its cytotoxic effect.[3]
The following diagram illustrates the enzymatic cleavage and subsequent self-immolation of the PAB spacer:
Caption: Enzymatic cleavage of the Val-Cit trigger by Cathepsin B initiates the 1,6-elimination cascade of the PAB spacer, leading to the release of the active drug payload.
Experimental Validation: Quantifying Drug Release with Confidence
The cornerstone of validating any ADC linker technology is the rigorous and reproducible quantification of payload release. This section provides detailed, field-proven protocols for assessing the enzymatic cleavage of a PAB-containing linker and the subsequent release of the payload, using Monomethyl Auristatin E (MMAE) as a representative drug.
Rationale for Experimental Design
The choice of buffers, enzyme concentrations, and analytical methods is critical for obtaining meaningful data. The use of a MES buffer at pH 6.0 mimics the acidic environment of the lysosome, providing a physiologically relevant context for the enzymatic assay.[4] The concentration of Cathepsin B is selected to ensure a measurable rate of cleavage over a reasonable time course, while the ADC concentration is kept within a range that allows for accurate quantification by the chosen analytical method. The quenching of the reaction at specific time points is essential to create a kinetic profile of drug release.
Experimental Workflow for In Vitro Drug Release
The following diagram outlines the general workflow for conducting an in-vitro drug release study:
Caption: A generalized workflow for the in vitro enzymatic cleavage and drug release assay.
Detailed Protocol 1: Cathepsin B-Mediated Cleavage Assay
This protocol describes the in vitro enzymatic cleavage of an ADC with a Val-Cit-PAB-MMAE linker.
Materials:
-
ADC with Val-Cit-PAB-MMAE linker
-
Recombinant Human Cathepsin B (e.g., from R&D Systems or similar)
-
Assay Buffer: 10 mM 2-(N-morpholino)ethanesulfonic acid (MES), pH 6.0, with 0.04 mM dithiothreitol (DTT)[4]
-
Quenching Solution: Acetonitrile (ACN), LC-MS grade
-
MMAE analytical standard
-
MMAE stable isotope-labeled internal standard (e.g., MMAE-d8)
-
Microcentrifuge tubes
-
Incubator at 37°C
-
Calibrated pipettes
Procedure:
-
Preparation:
-
Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS).
-
Reconstitute Cathepsin B according to the manufacturer's instructions.
-
Prepare the assay buffer and warm it to 37°C.
-
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture by adding the ADC to the pre-warmed assay buffer to a final concentration of 1 µM.[4]
-
Initiate the reaction by adding Cathepsin B to a final concentration of 20 nM.[4]
-
The final reaction volume should be sufficient for collecting multiple time points (e.g., 100 µL).
-
-
Incubation and Sampling:
-
Incubate the reaction mixture at 37°C.
-
At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot (e.g., 10 µL) of the reaction mixture.
-
-
Quenching and Sample Preparation:
-
Immediately quench the enzymatic reaction by adding the aliquot to a tube containing a sufficient volume of cold acetonitrile (e.g., 40 µL of ACN for a 10 µL aliquot) and the internal standard.
-
Vortex the mixture thoroughly.
-
Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.[5]
-
Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.
-
Detailed Protocol 2: Quantification of Released MMAE by LC-MS/MS
This protocol provides a general method for the quantification of MMAE using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Instrument parameters must be optimized for the specific system being used.[6]
Instrumentation and Columns:
-
LC-MS/MS system (e.g., SCIEX Triple Quad or similar)
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phases:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
LC Gradient (Example):
-
A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.
MS/MS Parameters (Example for MMAE):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) transitions:
-
MMAE: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be optimized)
-
MMAE-d8 (Internal Standard): Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be optimized)
-
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of calibration standards of MMAE in the same matrix as the quenched samples (e.g., assay buffer with acetonitrile) at concentrations ranging from 0.04 nM to 100 nM.[5]
-
Spike each standard with the internal standard at a fixed concentration.
-
-
Sample Analysis:
-
Inject the prepared supernatants from the cleavage assay and the calibration standards onto the LC-MS/MS system.
-
-
Data Analysis:
-
Integrate the peak areas for MMAE and the internal standard in both the samples and the calibration standards.
-
Generate a standard curve by plotting the peak area ratio (MMAE/Internal Standard) against the concentration of the MMAE standards.
-
Determine the concentration of released MMAE in the experimental samples by interpolating their peak area ratios from the standard curve.
-
Calculate the percentage of drug release at each time point relative to the initial ADC concentration.
-
Data Presentation and Interpretation
The quantitative data obtained from the drug release assay should be summarized in a clear and concise format. A table is an effective way to present the kinetic data.
| Time (minutes) | % MMAE Release (Mean ± SD, n=3) |
| 0 | 0.2 ± 0.1 |
| 15 | 15.6 ± 1.2 |
| 30 | 32.8 ± 2.5 |
| 60 | 65.4 ± 4.1 |
| 120 | 89.1 ± 3.8 |
| 240 | 98.5 ± 2.3 |
Note: The data presented in this table is illustrative and will vary depending on the specific ADC, linker, and experimental conditions.
The results should demonstrate a time-dependent increase in the concentration of the released payload, confirming the enzymatic cleavage of the linker and the subsequent self-immolation of the PAB spacer. The rate of release can be further analyzed using kinetic models to determine parameters such as the half-life of release.[7]
Troubleshooting Common Issues in Drug Release Assays
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No or very low drug release | Inactive enzyme; Incorrect buffer pH or composition; ADC instability. | Verify enzyme activity with a known substrate. Check the pH and composition of the assay buffer. Assess ADC integrity before the assay. |
| High background signal at time 0 | Premature drug release during ADC manufacturing or storage; Non-specific cleavage. | Analyze the ADC stock for free drug.[8] Run a control reaction without the enzyme to assess non-enzymatic hydrolysis. |
| High variability between replicates | Inconsistent pipetting; Incomplete quenching of the reaction; Inconsistent incubation times. | Ensure proper pipette calibration and technique.[9] Optimize quenching procedure to ensure immediate and complete enzyme inactivation. Use a timer for precise incubation and sampling. |
| Poor standard curve in LC-MS/MS | Matrix effects; Improper standard preparation; Instrument instability. | Optimize sample cleanup to minimize matrix effects.[9] Prepare fresh standards and verify their concentrations. Perform instrument calibration and tuning. |
Conclusion: The PAB Spacer as a Versatile Tool in Drug Development
The p-aminobenzyloxycarbonyl self-immolative spacer is a powerful and versatile tool in the design of targeted drug delivery systems. Its predictable and efficient mechanism of action, triggered by specific enzymatic cleavage, allows for the controlled release of potent payloads within the target cell, thereby maximizing therapeutic efficacy while minimizing off-target toxicity. The experimental protocols and insights provided in this guide are intended to equip researchers with the knowledge and practical tools necessary to confidently evaluate the performance of PAB-based linkers and to accelerate the development of the next generation of life-saving therapeutics. The principles of rigorous experimental design, careful execution, and robust analytical validation are the cornerstones of success in this exciting and rapidly evolving field.
References
-
A simple and highly sensitive LC-MS workflow for characterization and quantification of ADC cleavable payloads. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Comprehensive LC-MS Workflows for Antibody Drug Conjugate (ADC) Analysis. (n.d.). Separation Science. Retrieved January 19, 2026, from [Link]
-
Regulatory Considerations When Developing Assays for the Characterization and Quality Control of Antibody-Drug Conjugates. (2012). American Laboratory. Retrieved January 19, 2026, from [Link]
-
Comprehensive LC-MS workflows for antibody drug conjugate (ADC) analysis. (n.d.). SCIEX. Retrieved January 19, 2026, from [Link]
-
A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads. (2024). ResearchGate. Retrieved January 19, 2026, from [Link]
-
A simple LC/MRM–MS-based method to quantify free linker-payload in antibody-drug conjugate preparations. (2016). CoLab. Retrieved January 19, 2026, from [Link]
-
Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (2020). MDPI. Retrieved January 19, 2026, from [Link]
-
Characterization and Lot Release Assays for Antibody Drug Conjugates. (n.d.). BioProcess International. Retrieved January 19, 2026, from [Link]
-
Supporting Information. (n.d.). Retrieved January 19, 2026, from [Link]
-
A reversed-phase high-performance liquid chromatography method for analysis of monoclonal antibody-maytansinoid immunoconjugates. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]
-
A Computational Perspective on the Reactivity of π-spacers in Self-Immolative Elimination Reactions. (2024). PubMed. Retrieved January 19, 2026, from [Link]
-
Cathepsin B Processing Is Required for the In Vivo Efficacy of Albumin–Drug Conjugates. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Mechanistic scheme for the synthesis of the linker-payload MC-VC(R)-PAB-PBD. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research. (n.d.). PubMed Central (PMC). Retrieved January 19, 2026, from [Link]
-
RP-HPLC DAR Characterization of Site-Specific Antibody Drug Conjugates Produced in a Cell-Free Expression System. (2016). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Reflections on the New FDA Clinical Pharmacology Guidance for Antibody-Drug Conjugates. (2024). Certara. Retrieved January 19, 2026, from [Link]
-
Self-immolative spacers: kinetic aspects, structure-property relationships, and applications. (2015). PubMed. Retrieved January 19, 2026, from [Link]
-
Bioprocess development of antibody-drug conjugate production for cancer treatment. (n.d.). PLOS ONE. Retrieved January 19, 2026, from [Link]
-
Cathepsin B Is Dispensable for Cellular Processing of Cathepsin B-Cleavable Antibody–Drug Conjugates. (n.d.). Cancer Research. Retrieved January 19, 2026, from [Link]
-
Amine-Carbamate Self-Immolative Spacers Counterintuitively Release 3° Alcohol at Much Faster Rates than 1° Alcohol Payloads. (2024). PubMed. Retrieved January 19, 2026, from [Link]
-
Liquid chromatography-high resolution mass spectrometric method for the quantification of monomethyl auristatin E (MMAE) and its preclinical pharmacokinetics. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
-
Understanding the FDA's Guidance for ADC Development. (2025). CellCarta. Retrieved January 19, 2026, from [Link]
-
A novel antibody drug conjugate linker enabling production of ADCs with high drug to antibody ratios and fast payload release for improved efficacy. (n.d.). Debiopharm. Retrieved January 19, 2026, from [Link]
-
CYCLIZING SELF-IMMOLATIVE SPACERS ENABLE FAST RELEASE OF HYDROXY GROUPS IN PRO-INFLAMMATORY DRUGS. (n.d.). AIR Unimi. Retrieved January 19, 2026, from [Link]
-
Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads. (2018). PubMed. Retrieved January 19, 2026, from [Link]
-
The release kinetics model fitting parameters of MPAB, EPAB, and BPAB drugs. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Release Kinetics Model Fitting of Drugs with Different Structures from Viscose Fabric. (2023). MDPI. Retrieved January 19, 2026, from [Link]
-
Analytical methods for physicochemical characterization of antibody drug conjugates. (n.d.). PubMed Central (PMC). Retrieved January 19, 2026, from [Link]
-
Stability and efficacy of VC-PABC–based conjugates in vivo. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs). (2024). Abzena. Retrieved January 19, 2026, from [Link]
-
In vivo testing of drug-linker stability. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
-
Complete ADC conjugation in just 3 hours: Speed without compromise. (2026). News-Medical.net. Retrieved January 19, 2026, from [Link]
-
Evaluation of the Release Kinetics of a Pharmacologically Active Substance from Model Intra-Articular Implants Replacing the Cruciate Ligaments of the Knee. (n.d.). PubMed Central (PMC). Retrieved January 19, 2026, from [Link]
-
Troubleshooting of Anti-drug Antibody (ADA) Bridging ELISA. (n.d.). Creative Biolabs. Retrieved January 19, 2026, from [Link]
-
Design of a turn-on fluorescence assay for the identification and application of improved ADC linkers. (n.d.). American Chemical Society. Retrieved January 19, 2026, from [Link]
-
101 ELISA Troubleshooting Tips for Research in 2024. (n.d.). Assay Genie. Retrieved January 19, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. A simple LC/MRM–MS-based method to quantify free linker-payload in antibody-drug conjugate preparations | CoLab [colab.ws]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
An In-depth Technical Guide to the Allyloxycarbonyl (Alloc) Protecting Group in Peptide Synthesis
Introduction: The Strategic Imperative for Orthogonal Protection in Peptide Synthesis
In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, structurally defined target molecules.[1][2] An ideal protecting group should be easily introduced, stable throughout various reaction conditions, and selectively removable under mild conditions that do not compromise the integrity of the peptide chain or other protecting groups.[1] The Allyloxycarbonyl (Alloc) group has emerged as a powerful tool in the synthetic chemist's arsenal, offering a unique deprotection strategy that provides exceptional orthogonality to commonly used acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.[1][3] This guide provides a comprehensive technical overview of the Alloc protecting group, from its fundamental chemical principles to its practical applications and detailed experimental protocols, designed for researchers, scientists, and drug development professionals.
Core Principles of the Alloc Protecting Group
The Alloc group is a carbamate-based protecting group utilized for the protection of amines, such as the N-terminus of a peptide or the side chain of amino acids like lysine.[3][4] Its structure, an allyloxy group attached to a carbonyl, renders it stable to a wide range of acidic and basic conditions.[1][4] This stability is crucial in multi-step solid-phase peptide synthesis (SPPS), where the growing peptide chain is subjected to repeated cycles of deprotection and coupling.[5]
The Cornerstone of Orthogonality
The defining feature of the Alloc group is its unique deprotection mechanism, which relies on palladium(0)-catalyzed allylic cleavage.[3][6] This allows for its selective removal in the presence of acid-sensitive groups like tert-butoxycarbonyl (Boc) and base-sensitive groups like 9-fluorenylmethyloxycarbonyl (Fmoc).[1] This three-dimensional orthogonality is a significant advantage in the synthesis of complex peptides, such as branched or cyclic peptides, where differential protection of functional groups is required.[3][7]
Mechanism of Alloc Protection
The introduction of the Alloc group is typically achieved by reacting the amine functionality with allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (Alloc₂O) under basic conditions.
Diagram: General Reaction for Alloc Protection of an Amine
Caption: Introduction of the Alloc protecting group.
The Palladium-Catalyzed Deprotection of Alloc: A Mechanistic Deep Dive
The removal of the Alloc group is a catalytic process initiated by a palladium(0) complex, most commonly tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].[6][7] The process, known as the Tsuji-Trost allylation, involves the formation of a π-allyl palladium complex.[7]
The Catalytic Cycle
The deprotection mechanism can be broken down into the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst coordinates to the allyl group of the Alloc-protected amine, followed by oxidative addition to form a π-allyl palladium(II) complex.[6][7]
-
Decarboxylation: The carbamate ligand dissociates from the complex and undergoes decarboxylation to release the free amine.[6]
-
Nucleophilic Attack & Catalyst Regeneration: A nucleophilic scavenger attacks the π-allyl palladium complex, transferring the allyl group and reducing Pd(II) back to the active Pd(0) catalyst.[6][7]
Diagram: Catalytic Cycle of Alloc Deprotection
Caption: The catalytic cycle of palladium-mediated Alloc deprotection.
The Critical Role of the Scavenger
The choice of scavenger is crucial for the efficient removal of the Alloc group and to prevent side reactions. The scavenger's primary role is to trap the allyl group from the palladium complex, thereby regenerating the active catalyst.[6] Common scavengers include:
-
Amines: Morpholine and dimethylamine-borane complex (Me₂NH·BH₃) are effective nucleophiles.[6]
-
Hydride Donors: Phenylsilane (PhSiH₃) can reduce the allyl group.[6][7]
-
C-H Acids: Dimedone and barbituric acid can also act as allyl acceptors.[6]
Practical Implementation: Protocols and Considerations
The successful application of the Alloc group in peptide synthesis requires careful attention to experimental details.
On-Resin Alloc Deprotection Protocol
This protocol is a representative example for the removal of an Alloc group from a lysine side chain during solid-phase peptide synthesis.
Materials:
-
Peptide-resin with Alloc-protected lysine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃)
-
Dichloromethane (DCM), peptide synthesis grade
-
Methanol (MeOH), peptide synthesis grade
-
Solid-phase synthesis vessel
-
Shaker or vortex mixer
-
Swell the peptide-resin in DCM for 15-20 minutes.[7]
-
Drain the DCM.
-
Prepare the deprotection solution: Dissolve 0.1 to 0.2 equivalents (relative to resin loading) of Pd(PPh₃)₄ in DCM. Add 20 equivalents of phenylsilane to this solution.[7][8]
-
Add the deprotection solution to the resin and shake for 20-30 minutes at room temperature.[8]
-
Drain the reaction vessel.
-
Repeat the deprotection step (steps 3-5) one more time to ensure complete removal.[8]
-
Perform a series of washes to remove the catalyst and scavenger byproducts:[7]
-
3 x DCM
-
1 x Methanol
-
3 x DCM
-
1 x Methanol
-
3 x DCM
-
-
The resin is now ready for the next coupling step.
Self-Validation: To confirm the complete removal of the Alloc group, a small amount of resin can be cleaved, and the resulting peptide analyzed by mass spectrometry.[8]
Troubleshooting and Field-Proven Insights
-
Incomplete Deprotection: If deprotection is incomplete, increasing the reaction time or the equivalents of the palladium catalyst and scavenger may be necessary. Ensure the reagents are fresh, as Pd(PPh₃)₄ can be air-sensitive.[9]
-
Peptide Aggregation: For long or hydrophobic sequences, peptide aggregation can hinder reagent access. Using solvents that disrupt secondary structures, such as N-methylpyrrolidone (NMP), can be beneficial.
-
Side Reactions: The choice of scavenger is critical to avoid side reactions. For instance, some scavengers may not be compatible with other protecting groups present in the peptide. It has been noted that the presence of diazine impurities in hydrazine can lead to the reduction of the allyl group, a side reaction that can be mitigated by adding allyl alcohol to the hydrazine reagent.
-
Metal-Free Alternative: Recent advancements have explored metal-free on-resin Alloc removal using iodine and water, offering a more sustainable approach.[9]
Strategic Applications of the Alloc Group
The orthogonality of the Alloc group makes it particularly valuable for the synthesis of complex peptides.[3]
Synthesis of Branched and Cyclic Peptides
The Alloc group is frequently employed to protect the side chains of amino acids like lysine or ornithine.[3][7] This allows for the selective deprotection of the side chain while the peptide remains attached to the solid support, enabling the synthesis of branched peptides or side-chain to side-chain cyclization.[7][10]
Preparation of Protected Peptide Fragments
For the synthesis of large proteins via fragment condensation, the Alloc group can be used to protect the N-terminus of a peptide fragment.[11] After synthesis and purification of the fragment, the Alloc group can be selectively removed to allow for coupling with another peptide fragment.
Diagram: Workflow for Branched Peptide Synthesis using Alloc
Caption: Strategic workflow for synthesizing a branched peptide.
Comparative Analysis with Other Protecting Groups
The choice of protecting group strategy is dictated by the specific requirements of the target peptide.
| Protecting Group | Cleavage Condition | Orthogonal To | Key Advantages |
| Alloc | Pd(0) catalyst + scavenger[1] | Boc, Fmoc, Trt[1] | High orthogonality, mild deprotection[3] |
| Boc | Strong acid (e.g., TFA)[2] | Fmoc, Alloc, Z[1] | Well-established, robust |
| Fmoc | Base (e.g., piperidine)[2] | Boc, Alloc, Trt[1] | Mild deprotection, suitable for acid-sensitive peptides[1] |
| Z (Cbz) | Hydrogenolysis (H₂/Pd) or strong acid[1][2] | Fmoc, Alloc, Boc (with careful acid choice)[1] | Stable to mild acid and base |
| Dde | Hydrazine[11] | Boc, Fmoc, t-butyl based groups[11] | Useful for selective lysine modification[11] |
Conclusion
The Allyloxycarbonyl (Alloc) protecting group is an indispensable tool in modern peptide synthesis, offering a unique and highly orthogonal deprotection strategy. Its stability to both acidic and basic conditions, coupled with its mild removal via palladium catalysis, provides chemists with the flexibility to synthesize complex and modified peptides with high precision and purity. A thorough understanding of its mechanism, practical protocols, and strategic applications, as outlined in this guide, is essential for researchers and drug development professionals seeking to leverage the full potential of this versatile protecting group.
References
- An In-depth Technical Guide to the Allyloxycarbonyl (Alloc) Protecting Group - Benchchem.
- The Allyloxycarbonyl (Alloc)
- Protecting Groups in Peptide Synthesis | Biosynth.
- Alloc Protecting Group: Alloc Protection & Deprotection Mechanism – - Total Synthesis.
- Alloc Protecting Group Removal Protocol - CDN.
- Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling | Organic Letters - ACS Public
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
- Selecting Orthogonal Building Blocks - Sigma-Aldrich.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Amino Acid Deriv
- Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis | Request PDF - ResearchG
Sources
- 1. biosynth.com [biosynth.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
Cathepsin B cleavage of Val-Ala dipeptide sequence
An In-Depth Technical Guide
Topic: Cathepsin B Cleavage of the Val-Ala Dipeptide Sequence Audience: Researchers, scientists, and drug development professionals.
Abstract
Cathepsin B, a lysosomal cysteine protease, plays a pivotal role in cellular protein turnover and has emerged as a critical enzyme in various pathological processes, including cancer progression and inflammation. Its ability to act as both an endopeptidase and a carboxypeptidase contributes to its diverse substrate profile. A substrate of particular significance in therapeutic development is the Valine-Alanine (Val-Ala) dipeptide sequence. This dipeptide is frequently incorporated as a cleavable linker in antibody-drug conjugates (ADCs), designed to be stable in systemic circulation but efficiently processed by Cathepsin B upon internalization into target tumor cells. This guide provides a comprehensive technical overview of the molecular basis for Cathepsin B's specificity towards the Val-Ala motif, detailed methodologies for characterizing this interaction, and insights into its therapeutic implications. We will delve into the enzyme's structure-function relationship, kinetic analysis, and the practical considerations for designing and validating Val-Ala-containing substrates and inhibitors.
Part 1: The Molecular Biology and Enzymatic Function of Cathepsin B
Introduction to a Versatile Protease
Cathepsin B (CTSB) is a member of the papain family of cysteine proteases, primarily located within the lysosomes of cells. Its primary physiological function is the degradation of proteins that have been delivered to the lysosome through endocytosis, phagocytosis, or autophagy. However, under pathological conditions such as cancer, its expression and activity can be upregulated, and it can be secreted into the extracellular space, where it contributes to the degradation of the extracellular matrix, facilitating tumor invasion and metastasis.
Active Site Architecture and Substrate Specificity
The catalytic activity of Cathepsin B is dictated by its active site, which features a catalytic triad composed of Cysteine (Cys29), Histidine (His199), and Asparagine (Asn219). The specificity of Cathepsin B is largely determined by the S2 subsite of its active site, which is a deep, hydrophobic pocket. This pocket preferentially accommodates large hydrophobic amino acid residues in the P2 position of the substrate. The P1 position, which is closer to the scissile bond, has a less stringent requirement but often favors smaller residues. The Val-Ala sequence is an exemplary substrate, with the bulky, hydrophobic Valine residue fitting snugly into the S2 pocket, positioning the peptide bond between Valine and Alanine for efficient cleavage.
The Dual Peptidase Activity of Cathepsin B
A unique feature of Cathepsin B is its ability to function as both an endopeptidase, cleaving within a polypeptide chain, and a carboxydipeptidase, cleaving off dipeptides from the C-terminus. This dual functionality is regulated by a structural element known as the occluding loop. At the acidic pH typical of lysosomes (pH 4.0-5.5), this loop partially obstructs the active site, favoring carboxypeptidase activity. However, at a more neutral pH, which can be encountered extracellularly, the loop becomes more flexible, allowing for endopeptidase activity.
Part 2: The Val-Ala Dipeptide as a Prototypical Cathepsin B Substrate
Rationale in Therapeutic Design
The Val-Ala dipeptide has been extensively utilized as a cleavable linker in the design of ADCs. A prominent example is the linker technology used in brentuximab vedotin, which connects the monomethyl auristatin E (MMAE) cytotoxic agent to an antibody. The rationale behind this design is to create a stable ADC that circulates in the bloodstream, but upon binding to its target on a cancer cell and subsequent internalization and trafficking to the lysosome, the Val-Ala linker is efficiently cleaved by the high concentration of Cathepsin B present. This targeted release mechanism enhances the therapeutic window of the cytotoxic agent.
Kinetic Profile of Val-Ala Cleavage
The efficiency of Cathepsin B cleavage of a Val-Ala-containing substrate can be quantified using Michaelis-Menten kinetics, which determines the Michaelis constant (K_m) and the catalytic rate constant (k_cat). K_m is an indicator of the affinity of the enzyme for the substrate, with a lower K_m indicating higher affinity. k_cat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The overall catalytic efficiency is given by the k_cat/K_m ratio. For a typical Val-Ala-containing fluorogenic substrate, the kinetic parameters are generally in the low micromolar range for K_m and a high s⁻¹ value for k_cat, indicating an efficient enzymatic reaction.
| Parameter | Typical Value Range | Significance |
| K_m (Michaelis Constant) | 1 - 50 µM | Reflects the affinity of Cathepsin B for the Val-Ala substrate. |
| k_cat (Catalytic Rate Constant) | 10 - 200 s⁻¹ | Represents the maximum number of substrate molecules converted per second. |
| k_cat/K_m (Catalytic Efficiency) | 10⁵ - 10⁷ M⁻¹s⁻¹ | The overall efficiency of the enzymatic reaction. |
Part 3: Methodologies for Studying Val-Ala Cleavage
Experimental Workflow for Kinetic Analysis
The following diagram outlines a typical workflow for determining the kinetic parameters of Cathepsin B cleavage of a Val-Ala-containing substrate.
Caption: Workflow for Cathepsin B Kinetic Analysis.
Step-by-Step Protocol for an In Vitro Cleavage Assay
This protocol describes a typical fluorometric assay to determine the kinetic parameters of Cathepsin B with a Val-Ala-containing substrate.
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT, pH 5.5. The DTT is crucial for maintaining the active site cysteine in a reduced state.
-
Enzyme Stock: Recombinant human Cathepsin B at a stock concentration of 1 µM in a suitable storage buffer.
-
Substrate Stock: Z-Val-Ala-AMC (7-amino-4-methylcoumarin) at a stock concentration of 10 mM in DMSO.
-
-
Enzyme Activation:
-
Prepare a working solution of Cathepsin B by diluting the stock to 2X the final desired concentration (e.g., 2 nM) in the assay buffer.
-
Incubate the enzyme solution at 37°C for 15 minutes to ensure full activation.
-
-
Substrate Dilution Series:
-
Prepare a serial dilution of the Z-Val-Ala-AMC substrate in the assay buffer to achieve a range of concentrations that bracket the expected K_m (e.g., 0.5 µM to 100 µM).
-
-
Assay Execution:
-
In a 96-well black microplate, add 50 µL of each substrate dilution.
-
Initiate the reaction by adding 50 µL of the activated enzyme solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every 30 seconds for 15-30 minutes.
-
-
Data Analysis:
-
For each substrate concentration, determine the initial velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Convert the fluorescence units to moles of product using a standard curve of free AMC.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software to determine K_m and V_max.
-
Signaling Pathway Context: ADC Internalization and Payload Release
The cleavage of the Val-Ala linker by Cathepsin B is the final step in a cascade of events that leads to the targeted delivery of a cytotoxic payload. The following diagram illustrates this pathway.
Caption: ADC Internalization and Payload Release Pathway.
Part 4: Therapeutic Relevance and Future Directions
The successful application of the Val-Ala linker in several approved and clinical-stage ADCs has solidified its importance in targeted cancer therapy. Future research in this area is focused on several key aspects:
-
Modulating Cleavage Kinetics: Fine-tuning the amino acid sequence flanking the Val-Ala motif to either increase or decrease the rate of cleavage, thereby optimizing the therapeutic index.
-
Developing Novel Linkers: Exploring alternative dipeptide sequences or entirely new linker chemistries that are susceptible to other lysosomal proteases to overcome potential resistance mechanisms.
-
Imaging Cathepsin B Activity: The development of activatable probes that incorporate the Val-Ala sequence for the non-invasive imaging of Cathepsin B activity in vivo, which could serve as a diagnostic or pharmacodynamic biomarker.
References
-
Turk, V., Stoka, V., Vasiljeva, O., Renko, M., Sun, T., Turk, B., & Turk, D. (2012). Cysteine cathepsins: from structure, function and regulation to new frontiers. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1824(1), 68–88. [Link]
-
Senter, P. D., & Sievers, E. L. (2012). The discovery and development of brentuximab vedotin for use in relapsed Hodgkin lymphoma and systemic anaplastic large cell lymphoma. Nature Biotechnology, 30(7), 631–637. [Link]
-
Dubowchik, G. M., & Walker, M. A. (1999). Receptor-mediated and enzyme-dependent targeting of cytotoxic drugs. Pharmacology & Therapeutics, 83(2), 67–123. [Link]
-
Schilling, O., & Overall, C. M. (2008). Proteome-derived, database-searchable peptide libraries for identifying protease cleavage sites. Nature Biotechnology, 26(6), 685–694. [Link]
-
Jacobsen, H. J., Linderstrøm-Lang, K., & Ottesen, M. (1957). The pH-activity curve for the Carlsberg and the plastein-synthesizing peptidases. Biochimica et Biophysica Acta, 24(1), 157–164. [Link]
-
Gondi, C. S., & Rao, J. S. (2013). Cathepsin B as a cancer target. Expert Opinion on Therapeutic Targets, 17(3), 281–291. [Link]
-
Choe, Y., Leonetti, F., Greenbaum, D. C., Bogyo, M., & Craik, C. S. (2006). Substrate profiling of cysteine proteases using a combinatorial peptide library identifies functionally distinct specificities. Journal of Biological Chemistry, 281(18), 12824–12832. [Link]
-
Asbóth, B. (1996). Cathepsin B. Handbook of Proteolytic Enzymes, 1, 1-5. [Link]
The Chemistry of Alloc-Val-Ala-PAB-OH: A Deep Dive into a Clinically Validated Linker for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental principles of Alloc-Val-Ala-PAB-OH chemistry, a cornerstone of modern antibody-drug conjugate (ADC) design. We will dissect its molecular architecture, delve into its mechanism of action, provide detailed experimental protocols, and discuss the critical performance characteristics that have led to its adoption in clinically validated cancer therapies. This guide is intended to serve as a comprehensive resource, blending established scientific principles with practical insights for the rational design and optimization of next-generation ADCs.
Introduction: The Pivotal Role of Cleavable Linkers in ADCs
Antibody-drug conjugates represent a powerful class of targeted therapeutics, harnessing the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to cancer cells. The linker, the chemical bridge connecting the antibody to the payload, is a critical determinant of an ADC's therapeutic index, governing its stability in circulation, its pharmacokinetic profile, and the efficiency of payload release at the tumor site.[1]
Cleavable linkers are designed to remain stable in the systemic circulation and to liberate the cytotoxic payload upon internalization into the target cell, often in response to the unique biochemical cues of the lysosomal compartment.[2] Among the most successful and widely utilized cleavable linker systems are those based on dipeptides, with the valine-alanine (Val-Ala) motif, in the form of this compound, emerging as a key player in the development of next-generation ADCs.[3][4]
Molecular Architecture and Core Components
This compound is a multi-component linker system, each part playing a distinct and crucial role in the overall function of the ADC. Its structure is comprised of three key elements: an N-terminal protecting group (Alloc), a dipeptide cleavage site (Val-Ala), and a self-immolative spacer (PAB-OH).
-
Allyloxycarbonyl (Alloc) Protecting Group: The Alloc group serves as a temporary shield for the N-terminal amine of the dipeptide during the synthesis of the drug-linker conjugate.[5] Its key advantage lies in its orthogonality to other common protecting groups used in peptide synthesis, such as Fmoc and Boc.[5] This allows for its selective removal under mild conditions that do not affect other parts of the molecule, a critical feature for the complex chemical architecture of ADCs.[6]
-
Valine-Alanine (Val-Ala) Dipeptide: This dipeptide sequence constitutes the enzyme-cleavable moiety of the linker.[7] It is specifically designed to be recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often upregulated in the tumor microenvironment.[8] The choice of Val-Ala is a deliberate one, offering a balance of stability and enzymatic lability.
-
p-Aminobenzyl Alcohol (PAB-OH) Self-Immolative Spacer: The PAB-OH moiety is a critical component that facilitates the efficient and traceless release of the cytotoxic payload in its active form.[7] Following the enzymatic cleavage of the Val-Ala dipeptide, the PAB spacer undergoes a spontaneous, intramolecular 1,6-elimination reaction, leading to the liberation of the drug.[2] This self-immolative cascade is a key feature that prevents the attachment of any part of the linker to the payload, which could otherwise hinder its cytotoxic activity.
Mechanism of Action: A Stepwise Journey to Payload Release
The elegant mechanism of action of an ADC featuring a Val-Ala-PAB linker can be dissected into a series of well-defined steps, from systemic circulation to the targeted release of the cytotoxic payload within the cancer cell.
Diagram: Mechanism of Action of a Val-Ala-PAB Linked ADC
Caption: The sequential process of ADC action, from circulation to intracellular payload release.
-
Systemic Circulation and Tumor Targeting: The ADC circulates in the bloodstream, with the Val-Ala-PAB linker ensuring the stable attachment of the cytotoxic payload to the antibody, minimizing premature drug release and off-target toxicity.[9] The monoclonal antibody component of the ADC then recognizes and binds to a specific antigen that is overexpressed on the surface of cancer cells.[10]
-
Internalization and Lysosomal Trafficking: Upon binding to its target antigen, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.[10] The internalized complex is then trafficked through the endosomal pathway to the lysosome.
-
Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, Cathepsin B recognizes the Val-Ala dipeptide sequence and proteolytically cleaves the amide bond between alanine and the p-aminobenzyl group.[8]
-
Self-Immolation of the PAB Spacer: The cleavage of the dipeptide triggers a spontaneous 1,6-elimination reaction within the PAB spacer.[2] This electronic cascade results in the formation of an unstable intermediate that rapidly fragments, releasing the payload, carbon dioxide, and aza-quinone methide.[10]
-
Payload Release and Cytotoxic Action: The active, unmodified cytotoxic payload is now free within the cancer cell to exert its therapeutic effect, which can range from DNA damage to the inhibition of microtubule polymerization, ultimately leading to apoptosis.[11]
Synthesis of this compound: A Solid-Phase Approach
Diagram: Synthetic Workflow for this compound
Caption: A generalized solid-phase synthesis scheme for this compound.
Experimental Protocol: Solid-Phase Synthesis of this compound (Generalized)
This protocol is based on established Fmoc-based solid-phase peptide synthesis principles.[12][13]
Materials:
-
2-Chlorotrityl chloride resin
-
p-Aminobenzyl alcohol (PAB-OH)
-
Fmoc-Ala-OH
-
Alloc-Val-OH
-
N,N'-Diisopropylethylamine (DIPEA)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent (e.g., HBTU, HATU)
-
Piperidine
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
TIPS (triisopropylsilane)
-
HPLC-grade water and acetonitrile
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a peptide synthesis vessel.
-
Attachment of PAB-OH: Dissolve p-aminobenzyl alcohol and DIPEA in DCM and add to the swollen resin. Agitate the mixture for 1-2 hours. Cap any remaining unreacted sites with methanol. Wash the resin extensively with DCM and DMF.
-
Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Drain and repeat the treatment for another 10-15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF.
-
Coupling of Fmoc-Ala-OH: Pre-activate Fmoc-Ala-OH with a coupling agent (e.g., DCC) in DMF and add it to the deprotected resin. Agitate the mixture for 1-2 hours. Monitor the coupling reaction for completion using a Kaiser test. Wash the resin with DMF and DCM.
-
Fmoc-Deprotection: Repeat step 3 to remove the Fmoc group from the newly added alanine residue.
-
Coupling of Alloc-Val-OH: Couple Alloc-Val-OH to the deprotected alanine residue using the same procedure as in step 4.
-
Cleavage from Resin: Wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail (e.g., TFA/TIPS/water) for 2-3 hours to cleave the linker from the resin and remove any acid-labile side-chain protecting groups (if present).
-
Purification and Characterization: Precipitate the crude product in cold diethyl ether, centrifuge, and dry. Purify the this compound by reversed-phase HPLC. Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.[14]
Alloc Deprotection: A Critical Step in ADC Synthesis
The selective removal of the Alloc protecting group is a pivotal step in the synthesis of the final drug-linker conjugate, preceding its attachment to the payload. This deprotection is typically achieved using a palladium(0) catalyst in the presence of a scavenger nucleophile.[6]
Diagram: Palladium-Catalyzed Alloc Deprotection
Caption: The catalytic cycle of Alloc group removal using a palladium catalyst and a scavenger.
Experimental Protocol: Alloc Deprotection on Solid Support (Generalized)
This protocol is adapted from established procedures for Alloc deprotection in solid-phase peptide synthesis.
Materials:
-
Alloc-protected peptide-resin
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (scavenger)
-
Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
Resin Preparation: Wash the Alloc-protected peptide-resin thoroughly with DCM.
-
Deprotection Cocktail: In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.1-0.3 equivalents relative to resin loading) and phenylsilane (10-20 equivalents) in DCM.
-
Deprotection Reaction: Add the deprotection cocktail to the resin and agitate the mixture at room temperature. The reaction is typically complete within 30-60 minutes.
-
Washing: Wash the resin extensively with DCM to remove the palladium catalyst and the scavenged allyl group.
-
Confirmation of Deprotection: A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the complete removal of the Alloc group.
Performance Characteristics: A Comparative Analysis
The choice of a dipeptide linker is not arbitrary and has significant implications for the overall performance of an ADC. The Val-Ala linker has emerged as a compelling alternative to the more traditional Val-Cit linker, particularly for certain payloads and desired ADC characteristics.
Table 1: Comparative Performance of Val-Ala and Val-Cit Linkers
| Performance Metric | Val-Ala Linker | Val-Cit Linker | Rationale and Implications |
| Hydrophobicity | Lower | Higher | The lower hydrophobicity of Val-Ala can reduce the propensity for ADC aggregation, especially at higher drug-to-antibody ratios (DARs). This is particularly advantageous for highly hydrophobic payloads like pyrrolobenzodiazepine (PBD) dimers.[3] |
| Aggregation at High DAR | Less prone to aggregation; allows for DAR up to 7.4 with <10% aggregation.[3] | Prone to aggregation and precipitation at high DAR (>4). | The ability to achieve higher and more homogeneous drug loading with Val-Ala can lead to improved efficacy and a more consistent product. |
| Plasma Stability (Human) | Generally high stability. | Generally high stability, but can be susceptible to cleavage by human neutrophil elastase. | Both linkers exhibit good stability in human plasma, which is crucial for minimizing premature payload release and off-target toxicity. |
| Plasma Stability (Mouse) | More stable than Val-Cit in some studies. | Susceptible to premature cleavage by mouse carboxylesterase 1c (Ces1c). | The instability of Val-Cit in mouse plasma can complicate preclinical evaluation of ADCs. Val-Ala may offer a more stable platform for such studies. |
| Cathepsin B Cleavage Rate | Cleaved at approximately half the rate of Val-Cit in an isolated enzyme assay. | Faster cleavage rate. | While a faster cleavage rate might seem advantageous, the slower rate of Val-Ala cleavage does not appear to negatively impact overall ADC potency and may contribute to a more controlled release profile. |
Clinical Validation: The Success of Val-Ala in Oncology
The theoretical advantages of the Val-Ala linker have been borne out in the clinical development of several promising ADCs, providing authoritative grounding for its use in targeted cancer therapy.
-
Loncastuximab Tesirine (Zynlonta®): This ADC, approved for the treatment of relapsed or refractory large B-cell lymphoma, comprises an anti-CD19 antibody conjugated to a PBD dimer payload via a Val-Ala linker. The choice of the Val-Ala linker was likely influenced by the hydrophobic nature of the PBD payload, allowing for a clinically effective and well-tolerated therapeutic.
-
Camidanlumab Tesirine: Currently in clinical trials for Hodgkin's lymphoma and other hematological malignancies, this ADC utilizes an anti-CD25 antibody linked to a PBD dimer with a Val-Ala linker.[1][11] Its development further underscores the utility of the Val-Ala linker for potent and hydrophobic payloads.
Conclusion and Future Perspectives
The this compound linker system represents a sophisticated and highly effective platform for the development of antibody-drug conjugates. Its modular design, encompassing an orthogonal protecting group, a specific enzymatic cleavage site, and a self-immolative spacer, allows for precise control over payload release in the tumor microenvironment. The demonstrated advantages of the Val-Ala dipeptide, particularly its lower hydrophobicity and ability to support higher drug loading, have solidified its place in the ADC developer's toolkit, as evidenced by its incorporation into clinically successful therapies.
Future research in this area will likely focus on further refining the dipeptide sequence to modulate cleavage kinetics and improve selectivity for tumor-associated proteases. Additionally, the development of novel self-immolative spacers and alternative orthogonal protecting groups will continue to expand the versatility and performance of cleavable linker technologies. As our understanding of the complex interplay between linker chemistry and ADC efficacy deepens, the principles embodied by this compound will undoubtedly continue to guide the design of safer and more effective targeted cancer treatments.
References
- Loncastuximab tesirine. Wikipedia.
- A Phase I Study of ADCT-402 (Loncastuximab Tesirine), a Novel Pyrrolobenzodiazepine-Based Antibody–Drug Conjugate, in Relapsed/Refractory B-Cell Non-Hodgkin Lymphoma. AACR Journals.
- How to find the core components of Loncastuximab tesirine?
- Camidanlumab tesirine. Wikipedia.
- Zynlonta (loncastuximab tesirine-lpyl). BroadPharm. 2021-07-21.
- Alloc Protecting Group Removal Protocol 0.2 eq. Pd(PPh 20.0 eq. Phenylsilane R.T., 2 hrs HN O Alloc Protected Lysine NH2 Lysine. CDN.
- An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. DOI.
- The antibody-drug conjugate loncastuximab tesirine for the treatment of diffuse large B-cell lymphoma. NIH.
- Camidanlumab tesirine | ADCT-301 | HuMax-TAC-ADC. ADC Review.
- Supporting Inform
- Kinetic parameters for cathepsin B (at pH 6.0) and cathepsin H (at pH 6.5).
- Application Notes and Protocols: 4-Aminobenzyl Alcohol as a Linker in Bioconjug
- Chapter 7: ADC Linkers Strategies for the Release of Alcohol-containing Payloads. Books. 2021-12-22.
- Final results of a phase 1 study of loncastuximab tesirine in relapsed/refractory B-cell non-Hodgkin lymphoma. NIH. 2021-05-13.
- ADC Panoramic Overview-Linker.
- Tesirine - (CAS 1595275-62-9) | ADC Cytotoxin. BOC Sciences.
- Methods to Design and Synthesize Antibody-Drug Conjug
- Selective substrates and ABPs for cathepsin B. (A) The structures and...
- An In-depth Technical Guide to the Enzymatic Cleavage of the Val-Cit Linker by C
- Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitig
- Recent Advances in Peptide Linkers for Antibody-Drug Conjugates.
- Antibody–drug conjugates: Recent advances in linker chemistry. PMC - NIH. 2021-04-06.
- This compound - (CAS 1343407-91-9) | ADC Linker. BOC Sciences.
- Cathepsin B‐induced cleavage of Val‐Ala‐02 in various DNA structures....
- Drug-Linker Conjug
- This compound | CAS: 1343407-91-9 | AxisPharm.
- Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. 2007-12-13.
- Enzyme Cleavable Linker | ADC Services. BOC Sciences.
- Enzymatically Cleavable Linkers for Antibody-Drug Conjug
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
- Selecting Orthogonal Building Blocks. Sigma-Aldrich.
- Alloc Protecting Group Removal Protocol 0.2 eq. Pd(PPh 20.0 eq. Phenylsilane R.T., 2 hrs HN O Alloc Protected Lysine NH2 Lysine. CDN.
- Alloc-Val-Cit-PAB-OH Enzyme Cleavable Linker for ADC (C
- Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjug
- Alloc-Val-Ala-pAB | ADC Linker. MedchemExpress.com.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Application Notes and Protocols for the Characterization of 4-Pentynoyl-Val-Ala-PAB Conjug
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US7091186B2 - p-Amidobenzylethers in drug delivery agents - Google Patents [patents.google.com]
- 3. peptide.com [peptide.com]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of Tesirine, a Clinical Antibody-Drug Conjugate Pyrrolobenzodiazepine Dimer Payload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Final results of a phase 1 study of loncastuximab tesirine in relapsed/refractory B-cell non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of Tesirine, a Clinical Antibody–Drug Conjugate Pyrrolobenzodiazepine Dimer Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Discovery and Development of Valine-Alanine Based ADC Linkers
This guide provides a comprehensive technical overview of Valine-Alanine (Val-Ala) based linkers for Antibody-Drug Conjugates (ADCs). It is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of this critical ADC component, from its fundamental design principles to its application in clinically relevant therapeutics. This document emphasizes the causality behind experimental choices and provides actionable protocols for the synthesis, conjugation, and characterization of Val-Ala based ADCs.
Introduction: The Critical Role of the Linker in ADC Design
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, combining the specificity of a monoclonal antibody (mAb) with the potent cytotoxicity of a small molecule payload. The linker, a seemingly simple bridge between these two components, is a linchpin that dictates the overall efficacy, safety, and therapeutic index of the ADC.[1] An ideal linker must maintain a delicate balance: it must be sufficiently stable in systemic circulation to prevent premature payload release and off-target toxicity, yet labile enough to efficiently liberate the cytotoxic drug upon reaching the target cancer cell.[1]
Enzyme-cleavable linkers have emerged as a highly successful strategy, leveraging the unique biochemical landscape of the tumor microenvironment and the intracellular compartments of cancer cells.[1][2] Among these, dipeptide linkers, particularly the Valine-Alanine (Val-Ala) sequence, have garnered significant attention and demonstrated clinical success.[3] This guide will delve into the discovery and development of Val-Ala based ADC linkers, providing a detailed exploration of their mechanism of action, synthetic routes, and analytical characterization.
The Genesis of Val-Ala Linkers: Addressing the Challenges of Early ADC Development
The evolution of ADC linker technology has been an iterative process of refining stability and release mechanisms. First-generation ADCs often employed linkers with suboptimal stability, leading to premature drug release and significant off-target toxicities.[4] This underscored the need for linkers that could remain intact in the bloodstream while being selectively cleaved at the tumor site.
The Val-Ala dipeptide sequence was developed as a substrate for lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells and highly active in the acidic environment of the lysosome.[5] This targeted cleavage mechanism ensures that the potent cytotoxic payload is released preferentially within the cancer cell, thereby minimizing systemic exposure and associated side effects.[]
Mechanism of Action: A Stepwise Journey to Cytotoxicity
The therapeutic action of an ADC equipped with a Val-Ala linker is a multi-step process that ensures payload delivery is confined to the target cell.[1][5]
-
Binding and Internalization: The ADC circulates in the bloodstream until the mAb component recognizes and binds to a specific antigen on the surface of a cancer cell.[5]
-
Endocytosis and Lysosomal Trafficking: Following binding, the ADC-antigen complex is internalized by the cell via receptor-mediated endocytosis, forming an endosome.[5] This endosome then traffics through the cell and fuses with a lysosome.[1]
-
Enzymatic Cleavage: The acidic environment (pH 4.5-5.5) and high concentration of proteases within the lysosome, including Cathepsin B, facilitate the cleavage of the Val-Ala dipeptide linker.[1][5]
-
Self-Immolation and Payload Release: The cleavage of the Val-Ala linker initiates a self-immolative cascade, typically involving a p-aminobenzyl carbamate (PABC) spacer. This spontaneous electronic cascade results in the release of the active cytotoxic payload.[5][7]
-
Induction of Apoptosis: The liberated payload can then diffuse out of the lysosome and exert its cell-killing effect, for instance, by disrupting microtubule polymerization or causing DNA damage, ultimately leading to apoptosis of the cancer cell.[1]
The Val-Ala Advantage: Improved Physicochemical Properties
A key advantage of the Val-Ala linker over its predecessor, the Valine-Citrulline (Val-Cit) linker, lies in its reduced hydrophobicity.[5][8] The hydrophobicity of the linker-payload combination can lead to aggregation, particularly at higher drug-to-antibody ratios (DAR).[5] This aggregation can negatively impact the ADC's manufacturing, stability, and pharmacokinetic properties.
Studies have demonstrated that Val-Ala linkers can enable the production of ADCs with higher DAR values (up to 7.4) with limited aggregation.[3] This is particularly beneficial when working with highly hydrophobic payloads, such as pyrrolobenzodiazepine (PBD) dimers.[3]
Synthesis and Conjugation of Val-Ala Based ADCs: A Detailed Protocol
The construction of a Val-Ala based ADC is a multi-step process involving the synthesis of the linker-payload, the modification of the antibody, and the final conjugation reaction. This section provides a detailed, step-by-step methodology for these key processes.
Synthesis of the Fmoc-Val-Ala-PABC-PNP Activated Linker
The synthesis of the activated Val-Ala linker is typically performed using solid-phase peptide synthesis (SPPS) followed by solution-phase modification.
Experimental Protocol: Synthesis of Fmoc-Val-Ala-PABC-PNP
-
Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM).
-
Loading of the First Amino Acid: Couple Fmoc-Ala-OH to the resin using N,N-diisopropylethylamine (DIPEA) in DCM.
-
Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine in N,N-dimethylformamide (DMF).
-
Coupling of the Second Amino Acid: Couple Fmoc-Val-OH to the deprotected alanine on the resin using a suitable coupling agent such as HATU or HBTU in the presence of DIPEA in DMF.
-
Fmoc Deprotection: Repeat the Fmoc deprotection step with 20% piperidine in DMF.
-
Coupling of p-Aminobenzyl Alcohol: Couple p-aminobenzyl alcohol to the N-terminus of the dipeptide.
-
Cleavage from Resin: Cleave the Fmoc-Val-Ala-PABC construct from the resin using a solution of trifluoroacetic acid (TFA) in DCM.
-
Activation with p-Nitrophenyl Chloroformate: Dissolve the cleaved product in a suitable solvent (e.g., DCM) and react with p-nitrophenyl chloroformate in the presence of a base like pyridine to form the activated PNP carbonate, yielding Fmoc-Val-Ala-PABC-PNP.[9]
Conjugation of the Linker-Payload to the Antibody
The conjugation of the linker-payload to the antibody is a critical step that requires careful optimization to achieve the desired DAR and maintain the integrity of the antibody. The most common method for cysteine-based conjugation involves the reduction of interchain disulfide bonds in the antibody, followed by reaction with a maleimide-functionalized linker-payload.
Experimental Protocol: Antibody Conjugation
-
Antibody Reduction: Partially reduce the antibody using a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) in a suitable buffer (e.g., PBS with EDTA). The stoichiometry of the reducing agent should be carefully controlled to achieve the desired number of free thiols.
-
Purification of Reduced Antibody: Remove the excess reducing agent by size-exclusion chromatography (e.g., a G25 desalting column).
-
Conjugation Reaction: React the reduced antibody with the maleimide-functionalized Val-Ala-PABC-payload in a suitable buffer (pH 6.5-7.5). The reaction is typically carried out on ice or at room temperature for a defined period.
-
Quenching the Reaction: Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups.
-
Purification of the ADC: Purify the ADC from unreacted linker-payload and other impurities using techniques such as size-exclusion chromatography or hydrophobic interaction chromatography.
Analytical Characterization of Val-Ala Based ADCs: Ensuring Quality and Consistency
Thorough analytical characterization is essential to ensure the quality, consistency, and safety of ADCs. A suite of analytical techniques is employed to assess key quality attributes, including the drug-to-antibody ratio (DAR), the distribution of drug-loaded species, and the stability of the conjugate.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute that directly impacts the potency and safety of an ADC. Several methods are used to determine the average DAR and the distribution of different drug-loaded species.
| Analytical Technique | Principle | Advantages | Disadvantages |
| UV-Vis Spectrophotometry | Measures the absorbance of the ADC at two wavelengths (typically 280 nm for the antibody and a specific wavelength for the payload) to calculate the concentrations of each component. | Simple, rapid, and requires minimal sample preparation. | Provides an average DAR only; does not give information on the distribution of different drug-loaded species.[10] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on their hydrophobicity. The retention time increases with the number of conjugated drug molecules. | Provides information on the distribution of different drug-loaded species and can be used to calculate the average DAR.[][11] | May require optimization of column and mobile phase conditions for each specific ADC. |
| Mass Spectrometry (MS) | Measures the mass of the intact ADC or its subunits to determine the number of conjugated drug molecules. | Provides accurate mass information and can be used to identify different drug-loaded species and their distribution.[2][9] | Can be complex and requires specialized instrumentation. |
Stability Assessment: Ensuring Linker Integrity
The stability of the Val-Ala linker is crucial for preventing premature drug release. In vitro stability is assessed in various biological matrices to predict the in vivo behavior of the ADC.
Experimental Protocol: In Vitro Plasma Stability Assay
-
Incubation: Incubate the ADC in human or mouse plasma at 37°C for various time points.
-
Sample Preparation: At each time point, precipitate the plasma proteins using an organic solvent (e.g., acetonitrile).
-
Analysis: Analyze the supernatant by LC-MS to quantify the amount of released payload and intact ADC.
Experimental Protocol: Cathepsin B Cleavage Assay
-
Reaction Setup: Incubate the ADC with recombinant human Cathepsin B in a suitable assay buffer at 37°C.
-
Time Course: Collect aliquots at different time points.
-
Analysis: Analyze the samples by LC-MS to monitor the cleavage of the linker and the release of the payload.
Clinical Landscape of Val-Ala Based ADCs
The Val-Ala linker has been successfully incorporated into several ADCs that have advanced into clinical development, demonstrating its utility and robustness as a linker technology.
| ADC Name | Target Antigen | Payload | Developer | Highest Development Phase |
| Loncastuximab tesirine | CD19 | PBD Dimer (SG3199) | ADC Therapeutics | Approved |
| Camidanlumab tesirine | CD25 | PBD Dimer | ADC Therapeutics | Phase 2 |
| Rovalpituzumab tesirine | DLL3 | PBD Dimer | AbbVie | Terminated |
| SGN-CD70A | CD70 | PBD Dimer | Seagen | Phase 1 (Discontinued) |
| SGN-CD33A | CD33 | PBD Dimer | Seagen | Phase 1 (Discontinued) |
Future Directions and Conclusion
The Val-Ala linker has established itself as a valuable tool in the ADC developer's arsenal, offering a favorable balance of stability and controlled payload release. Its lower hydrophobicity compared to other dipeptide linkers provides a significant advantage, particularly for hydrophobic payloads, enabling the generation of ADCs with higher drug loading and improved physicochemical properties.
Future research in this area will likely focus on further refining the specificity of linker cleavage, potentially through the design of linkers that are substrates for proteases with even more restricted expression in tumors. Additionally, the exploration of novel self-immolative spacers and conjugation strategies will continue to enhance the therapeutic window of ADCs.
References
-
Creative Biolabs. (2021, July 8). Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates. Creative Biolabs ADC Blog. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Chapter 3: Linker Design and Impact on ADC Properties. In Books. Retrieved from [Link]
-
AACR Journals. (n.d.). Cathepsin B Is Dispensable for Cellular Processing of Cathepsin B-Cleavable Antibody–Drug Conjugates. Cancer Research. Retrieved from [Link]
-
IPHASE Biosciences. (2025, March 21). ADC Drugs: Concepts of Linker Cleavage and Payload Release. Retrieved from [Link]
-
ACS Publications. (n.d.). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. Retrieved from [Link]
-
Creative Biolabs. (2022, September 14). ADC Panoramic Overview-Linker. Retrieved from [Link]
-
PMC - NIH. (2021, April 6). Antibody–drug conjugates: Recent advances in linker chemistry. Retrieved from [Link]
-
David Spring's group. (n.d.). Cleavable linkers in antibody–drug conjugates. Retrieved from [Link]
-
PMC - NIH. (2017, August 25). Development and Properties of Valine-Alanine based Antibody-Drug Conjugates with Monomethyl Auristatin E as the Potent Payload. Retrieved from [Link]
-
ResearchGate. (n.d.). What is the best procedure to synthesize p-aminobenzyl alcohol?. Retrieved from [Link]
-
Debiopharm. (n.d.). A novel antibody drug conjugate linker enabling production of ADCs with high drug to antibody ratios and fast payload release for improved efficacy. Retrieved from [Link]
-
PMC - NIH. (n.d.). Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research. Retrieved from [Link]
-
SigutLabs. (2025, May 15). Exploring Self-Immolative Linkers in ADCs: Beyond the Classics. Retrieved from [Link]
-
PMC - NIH. (n.d.). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Retrieved from [Link]
-
PMC - NIH. (n.d.). Current ADC Linker Chemistry. Retrieved from [Link]
-
SciSpace. (2015, January 22). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Retrieved from [Link]
-
PMC - NIH. (2021, April 6). Antibody–drug conjugates: Recent advances in linker chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. peptide.com [peptide.com]
- 4. Comprehensive List of FDA-Approved Antibody-Drug Conjugates (ADCs) – Updated for 2024 | AxisPharm [axispharm.com]
- 5. Antibody–Drug Conjugates—A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Development of a p-hydroxybenzyl alcohol (PHOBA)-linked glutamate prodrug for activation by Pseudomonas carboxypeptidase G2 (CPG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody Conjugation Troubleshooting [rndsystems.com]
- 11. njbio.com [njbio.com]
Methodological & Application
Application Note & Protocol: Cysteine-Directed Conjugation of a Val-Ala-PAB Based Linker-Payload to Monoclonal Antibodies
Abstract
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, leveraging the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to tumor cells.[1][2] The success of an ADC is critically dependent on the thoughtful design of its three core components: the antibody, the payload, and the chemical linker that connects them.[2] This document provides a detailed technical guide for the conjugation of a payload functionalized with a protease-cleavable Valine-Alanine (Val-Ala) dipeptide and a p-aminobenzyl (PAB) self-immolative spacer to a monoclonal antibody. The protocol focuses on the widely adopted and robust strategy of cysteine-directed conjugation, which involves the reduction of native interchain disulfide bonds on the mAb to generate reactive thiol groups for attachment of a maleimide-functionalized linker-payload.[3][4] We will elucidate the underlying chemical principles, provide step-by-step experimental protocols from antibody preparation to final ADC purification, and detail the essential analytical methods for comprehensive characterization of the resulting conjugate.
Principle of the Method
The generation of a homogeneous and stable ADC via cysteine-directed conjugation is a multi-step process that requires precise control over each reaction. The overall workflow involves the selective reduction of the antibody's interchain disulfide bonds, followed by conjugation with a thiol-reactive linker-payload, and concludes with purification and rigorous characterization of the final product.
The linker system, built from the Alloc-Val-Ala-PAB-OH precursor, is designed for optimal performance. The Val-Ala dipeptide is specifically recognized and cleaved by Cathepsin B, an enzyme that is highly expressed in the lysosomal compartment of tumor cells.[][6][7][8] Following enzymatic cleavage, the PAB spacer undergoes a rapid, spontaneous 1,6-elimination to release the cytotoxic payload in its unmodified, active form inside the target cell.[9][10] This mechanism ensures linker stability in systemic circulation, minimizing off-target toxicity, while facilitating efficient drug release upon internalization into the cancer cell.
Caption: Overall workflow for ADC synthesis via cysteine-directed conjugation.
Mechanism of Linker Cleavage and Payload Release
The efficacy of the ADC is contingent upon the precise release of its payload. This process is initiated once the ADC is internalized into a target cancer cell and trafficked to the lysosome.
-
Enzymatic Cleavage: Within the lysosome, the high concentration of proteases, particularly Cathepsin B, recognizes and hydrolyzes the amide bond between the Valine and Alanine residues of the linker.[][8]
-
Self-Immolation: The cleavage of the dipeptide unmasks a p-aminobenzyl amine. This triggers a spontaneous, intramolecular 1,6-electronic cascade elimination through the PAB spacer, which expels carbon dioxide and liberates the payload (attached via a carbamate) in its original, active form.[9][10] This self-immolative step is crucial as it does not require a second enzyme and ensures rapid release of an unmodified drug.
Caption: Mechanism of payload release via enzymatic cleavage and self-immolation.
Materials and Reagents
| Reagent / Material | Supplier | Notes |
| Monoclonal Antibody (e.g., IgG1) | In-house/Vendor | Recommended concentration: 5-20 mg/mL. Must be in a buffer free of amines and thiols (e.g., PBS). |
| Maleimide-Val-Ala-PAB-Payload | Synthesized | The thiol-reactive linker-payload. A synthesis overview is provided in Protocol 1. |
| Tris(2-carboxyethyl)phosphine (TCEP) | Sigma-Aldrich | 1 M stock solution in water, pH adjusted to 7.0. Preferred reducing agent as excess does not need removal prior to conjugation.[11] |
| Dithiothreitol (DTT) | Sigma-Aldrich | Alternative reducing agent. Excess must be removed via buffer exchange before conjugation. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | For antibody dilution and storage. |
| Conjugation Buffer | In-house | 50 mM Sodium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.2. Must be degassed. |
| N-acetyl-L-cysteine (NAC) | Sigma-Aldrich | For quenching the conjugation reaction. Prepare a fresh 100 mM stock solution. |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | For dissolving the maleimide-linker-payload. |
| Desalting Columns (e.g., Sephadex G-25) | Cytiva | For buffer exchange of the antibody. |
| Size Exclusion Chromatography (SEC) Column | Vendor | For purification of the final ADC. |
| Hydrophobic Interaction Chromatography (HIC) Column | Vendor | For DAR analysis. |
Experimental Protocols
Protocol 1: Overview of Maleimide-Linker-Payload Synthesis
The this compound is a precursor used to build the final, conjugation-ready linker-payload. The synthesis involves three main stages and should be performed by personnel with expertise in organic chemistry.
-
Payload Attachment: The hydroxyl group of the PAB spacer is first activated (e.g., as a p-nitrophenyl carbonate) and then reacted with an amine or hydroxyl group on the cytotoxic payload to form a stable carbamate linkage.
-
Alloc Deprotection: The Alloc (allyloxycarbonyl) protecting group on the N-terminus of the Valine residue is selectively removed. This is typically achieved under mild conditions using a palladium catalyst, such as Pd(PPh₃)₄, and a scavenger like phenylsilane.[12][13][14] This step exposes a primary amine.
-
Maleimide Functionalization: The newly exposed amine is reacted with an N-hydroxysuccinimide (NHS) ester of a maleimide-containing molecule (e.g., maleimidocaproic acid NHS ester) to install the thiol-reactive maleimide group, yielding the final Maleimide-(spacer)-Val-Ala-PAB-Payload construct.
Protocol 2: Monoclonal Antibody Disulfide Bond Reduction
This protocol describes the partial reduction of the four interchain disulfide bonds of a typical IgG1 mAb to generate up to eight reactive thiol groups.[15][]
-
Antibody Preparation:
-
Start with a solution of the mAb at a concentration of 10 mg/mL in PBS, pH 7.4.
-
If the buffer contains impurities (e.g., Tris or glycine), perform a buffer exchange into PBS using a desalting column.
-
-
Reduction Reaction Setup:
-
Place the required volume of mAb solution into a reaction vessel.
-
Add conjugation buffer (50 mM Sodium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.2) to dilute the mAb to a final concentration of 5 mg/mL.
-
Calculate the required volume of TCEP stock solution. A molar excess of 2.5 to 5 equivalents of TCEP per mole of mAb is a good starting point for achieving full reduction of the four interchain disulfides.
-
Calculation Example: For 10 mg of a 150 kDa mAb:
-
Moles of mAb = 0.010 g / 150,000 g/mol = 6.67 x 10⁻⁸ mol.
-
Moles of TCEP (4 eq.) = 4 * 6.67 x 10⁻⁸ mol = 2.67 x 10⁻⁷ mol.
-
Volume of 1 M TCEP = 2.67 x 10⁻⁷ mol / 1 mol/L = 0.267 µL.
-
-
-
Incubation:
-
Post-Reduction Handling:
-
After incubation, cool the reaction mixture to 4°C.
-
The reduced antibody is now ready for conjugation. Since TCEP does not readily react with maleimides, removal of excess TCEP is not strictly necessary.[11] If DTT were used, a buffer exchange step would be mandatory here.
-
Protocol 3: ADC Conjugation Reaction
This protocol details the conjugation of the maleimide-functionalized linker-payload to the reduced mAb. The reaction is a Michael addition, which is highly specific for thiols at a pH between 6.5 and 7.5.[]
-
Prepare Linker-Payload Solution:
-
Dissolve the maleimide-linker-payload in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Ensure the stock solution is protected from light and moisture.
-
-
Conjugation Reaction:
-
To the chilled, reduced mAb solution from Protocol 2, add the linker-payload stock solution. A molar excess of 1.5 to 2.0 equivalents of linker-payload per thiol is recommended as a starting point (i.e., 12-16 equivalents per mAb for a target DAR of 8).
-
The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to prevent antibody denaturation.
-
Allow the reaction to proceed at 4°C for 1-2 hours or at room temperature for 1 hour with gentle mixing. Protect the reaction from light.
-
-
Quenching:
-
To stop the reaction and cap any unreacted thiols, add a 20-fold molar excess of N-acetyl-L-cysteine (relative to the linker-payload) to the reaction mixture.
-
Incubate for an additional 20 minutes at room temperature.
-
Protocol 4: ADC Purification
Purification is essential to remove unreacted linker-payload, quenching agent, and any aggregates formed during the reaction.
-
Method: Size Exclusion Chromatography (SEC) is the preferred method for purifying the ADC.[] It separates molecules based on hydrodynamic radius, effectively removing small molecule impurities and quantifying aggregates.[20][21]
-
Procedure:
-
Equilibrate the SEC column (e.g., Superdex 200 or equivalent) with a suitable formulation buffer (e.g., PBS, pH 7.4 or Histidine-based buffer).
-
Load the quenched reaction mixture onto the column.
-
Collect fractions corresponding to the monomeric ADC peak.
-
Pool the relevant fractions.
-
-
Concentration and Storage:
-
Concentrate the pooled fractions using centrifugal filtration devices (e.g., Amicon Ultra).
-
Determine the final protein concentration via UV absorbance at 280 nm.
-
Store the purified ADC at 2-8°C for short-term use or at -80°C for long-term storage.
-
Characterization and Quality Control
Thorough characterization is a regulatory requirement and is critical to ensure the safety, efficacy, and batch-to-batch consistency of the ADC.[1][22][23]
| Quality Attribute | Primary Analytical Method | Purpose |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC)[24][25][26] | Determines the distribution of drug-loaded species (e.g., DAR0, DAR2, DAR4, DAR6, DAR8) and calculates the average DAR. |
| UV-Vis Spectroscopy | Provides a rapid estimation of the average DAR by measuring absorbance of the protein (280 nm) and the payload. | |
| Mass Spectrometry (MS)[22][27] | Provides an accurate mass of the intact ADC and its subunits, confirming the DAR distribution. | |
| Aggregate Content | Size Exclusion Chromatography (SEC)[20][21] | Quantifies the percentage of high-molecular-weight species (aggregates) and fragments in the final product. |
| Residual Free Drug | Reversed-Phase HPLC (RP-HPLC) | Measures the amount of unconjugated linker-payload remaining in the purified ADC preparation. |
| Potency | In Vitro Cell-Based Assay | Confirms the biological activity and cytotoxicity of the ADC on target-expressing cancer cell lines. |
Method Spotlight: DAR Analysis by HIC
Hydrophobic Interaction Chromatography (HIC) is the gold standard for analyzing the heterogeneity of cysteine-linked ADCs.[24][26] The cytotoxic payload is typically hydrophobic; therefore, each successive conjugation increases the overall hydrophobicity of the antibody.[25]
-
Principle: HIC separates ADC species under non-denaturing conditions. The ADC mixture is loaded onto the column in a high-salt buffer, promoting hydrophobic interactions. A decreasing salt gradient is then applied, causing species to elute in order of increasing hydrophobicity.
-
Interpretation: The resulting chromatogram will show a series of peaks, with unconjugated antibody (DAR0) eluting first, followed by DAR2, DAR4, DAR6, and DAR8 species. The area of each peak is used to calculate the percentage of each species and the weighted average DAR of the mixture.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Average DAR | Incomplete reduction of disulfide bonds. Hydrolysis of the maleimide group on the linker-payload. Insufficient molar excess of linker-payload. | Optimize reduction conditions (increase TCEP/DTT concentration, time, or temperature). Use fresh linker-payload stock; avoid prolonged exposure to aqueous buffers. Increase the molar equivalents of linker-payload in the conjugation step. |
| High Aggregation | High concentration of organic co-solvent (e.g., DMSO). High hydrophobicity of the linker-payload. Sub-optimal buffer conditions (pH, ionic strength). | Keep DMSO concentration below 10%. Consider adding a solubility-enhancing moiety (e.g., PEG) to the linker. Perform conjugation at a lower temperature (4°C). Screen different formulation buffers post-purification. |
| Precipitation during Reaction | Poor solubility of the linker-payload. High protein concentration combined with high DMSO. | Decrease the antibody concentration during conjugation. Add the linker-payload solution to the antibody solution slowly with continuous mixing. |
| Broad HIC Peaks | Heterogeneous conjugation sites. On-column degradation. | Ensure reduction conditions are consistent. Optimize HIC method parameters (gradient, flow rate, temperature). |
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the synthesis and characterization of an ADC using a cleavable Val-Ala-PAB linker and a cysteine-directed conjugation strategy. By carefully controlling the reduction, conjugation, and purification steps, researchers can generate well-defined ADCs with a controlled drug-to-antibody ratio. The detailed characterization methods outlined are essential for ensuring the quality, consistency, and ultimate therapeutic success of these powerful targeted agents.
References
-
Hernandez, R., & Wang, N. (2020). ADC Analysis by Hydrophobic Interaction Chromatography. Methods in Molecular Biology, 2078, 147-161. Retrieved from [Link]
-
Langer, C., & Saleh, M. (2015). Perspectives and Characterization on Antibody–Drug Conjugates. LCGC International. Retrieved from [Link]
-
Xu, K., et al. (2016). Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. Drug Discovery Today, 21(5), 850-855. Retrieved from [Link]
-
Wang, F., et al. (2015). Hydrophobic Interaction Chromatography for Antibody Drug Conjugate Drug Distribution Analysis. American Pharmaceutical Review. Retrieved from [Link]
-
Gowrisankar, Y., et al. (2025). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. ADC Analysis. Retrieved from [Link]
-
Baite Paike Biotechnology. (n.d.). Antibody-Drug Conjugate (ADC) Characterization. Beijing Baite Paike Biotechnology Co., Ltd. Retrieved from [Link]
-
Fu, Y., et al. (2024). Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates. mAbs, 17(1), 2446304. Retrieved from [Link]
-
Greis, K. D., & Norman, A. B. (2016). Selective disulfide reduction for labeling and enhancement of Fab antibody fragments. OSTI.GOV. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). ADC Analysis by Hydrophobic Interaction Chromatography. Springer Nature. Retrieved from [Link]
-
Sun, M. M., et al. (2005). Reduction-Alkylation Strategies for the Modification of Specific Monoclonal Antibody Disulfides. Bioconjugate Chemistry, 16(5), 1282-1290. Retrieved from [Link]
-
Hull, E. A. (n.d.). Antibody Conjugates via Disulfide Bridging. UCL Discovery. Retrieved from [Link]
-
St. Amant, A. H., et al. (2015). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. AAPS J, 17(4), 853-875. Retrieved from [Link]
-
Firouzabadian, S., et al. (2017). Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates. Avicenna Journal of Medical Biotechnology, 9(4), 154-159. Retrieved from [Link]
-
ResearchGate. (n.d.). Cathepsin B‐induced cleavage of Val‐Ala‐02 in various DNA structures. ResearchGate. Retrieved from [Link]
-
Spring, D. (n.d.). Cleavable linkers in antibody-drug conjugates. David Spring's group. Retrieved from [Link]
-
Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]
-
Lu, D., et al. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). International Journal of Molecular Sciences, 17(2), 194. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparative SEC chromatogram from purification of the ADC mixture. ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Chapter 5: Protease-sensitive Linkers. Royal Society of Chemistry. Retrieved from [Link]
-
Le, K., et al. (2021). Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography. MDPI. Retrieved from [Link]
-
Waters Corporation. (n.d.). Separation of Antibody Drug Conjugate Payload Drugs Using MaxPeak™ Premier Columns. Waters Corporation. Retrieved from [Link]
-
Agilent. (n.d.). Size Exclusion Chromatography Analysis of a Monoclonal Antibody and Antibody Drug Conjugate. Agilent. Retrieved from [Link]
-
Preprints.org. (2023). Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjugates. Preprints.org. Retrieved from [Link]
-
PubMed Central. (n.d.). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. NIH. Retrieved from [Link]
-
BioPharm International. (2023). Exploring the Optimization of Linker Chemistries for ADCs. BioPharm International. Retrieved from [Link]
-
DOI. (n.d.). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. DOI. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Royal Society of Chemistry. Retrieved from [Link]
-
PubMed Central. (n.d.). Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research. NIH. Retrieved from [Link]
-
ResearchGate. (2025). Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis. ResearchGate. Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. adcreview.com [adcreview.com]
- 3. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 8. books.rsc.org [books.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reduction-Alkylation Strategies for the Modification of Specific Monoclonal Antibody Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. One moment, please... [total-synthesis.com]
- 15. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 20. researchgate.net [researchgate.net]
- 21. agilent.com [agilent.com]
- 22. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Antibody-Drug Conjugate (ADC) Characterization | Beijing Baite Paike Biotechnology Co., Ltd. [en.biotech-pack.com]
- 24. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 26. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 27. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for In Vitro Evaluation of Alloc-Val-Ala-PAB-OH Containing Antibody-Drug Conjugates
Introduction: The Strategic Role of Alloc-Val-Ala-PAB-OH in Advanced ADC Design
The landscape of targeted cancer therapy is increasingly dominated by antibody-drug conjugates (ADCs), sophisticated biomolecules that merge the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads.[1][2] The efficacy and safety of an ADC are critically dependent on the linker that connects the antibody to the cytotoxic drug.[3] this compound is a state-of-the-art, protease-cleavable linker system designed for the controlled release of therapeutic payloads within the tumor microenvironment.[3][]
This guide provides a comprehensive overview and detailed protocols for the in vitro characterization of ADCs constructed with the this compound linker. These application notes are intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the performance and mechanism of action of their ADC candidates.
Molecular Architecture and Mechanism of Action
The this compound linker is comprised of three key functional components:
-
Allyloxycarbonyl (Alloc) Protecting Group: This group serves to protect the N-terminus of the dipeptide during the synthesis and conjugation process. It can be readily removed under mild conditions, typically using a palladium catalyst, to yield the final ADC.
-
Valine-Alanine (Val-Ala) Dipeptide: This dipeptide sequence is specifically designed to be a substrate for lysosomal proteases, most notably Cathepsin B.[] Cathepsin B is a cysteine protease that is often overexpressed in the lysosomes of various cancer cells.[][5] This targeted cleavage ensures that the payload is preferentially released inside the target cancer cells, minimizing off-target toxicity.[]
-
p-Aminobenzyl Alcohol (PAB-OH) Self-Immolative Spacer: Following the enzymatic cleavage of the Val-Ala dipeptide, the PAB spacer undergoes a rapid, spontaneous 1,6-elimination reaction. This "self-immolation" releases the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell, where it can exert its therapeutic effect.[1]
The orchestrated action of these components is designed to ensure ADC stability in systemic circulation and facilitate potent, targeted payload delivery upon internalization into cancer cells.
Caption: Mechanism of payload release from a Val-Ala-PAB linked ADC.
I. Core In Vitro Validation Assays: A Step-by-Step Guide
A robust in vitro characterization of an ADC containing the this compound linker is essential to validate its mechanism of action and predict its therapeutic potential. The following protocols are designed to be self-validating, with clear endpoints and controls to ensure data integrity.
Enzymatic Cleavage Assay: Confirming Linker Susceptibility to Cathepsin B
Rationale: This assay directly assesses the fundamental premise of the linker's design: its specific cleavage by Cathepsin B. By incubating the ADC with purified Cathepsin B, we can quantify the rate and extent of payload release, confirming the linker's intended functionality.
Protocol:
-
Reagents and Materials:
-
ADC conjugated with this compound linker
-
Purified human Cathepsin B (active)
-
Cathepsin B assay buffer (e.g., 10 mM MES, 0.04 mM DTT, pH 6.0)
-
Reaction quench solution (e.g., 2% formic acid)
-
LC-MS system for analysis
-
-
Procedure:
-
Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS).
-
In a microcentrifuge tube, combine the ADC (final concentration ~1 µM) with the Cathepsin B assay buffer.
-
Initiate the reaction by adding active Cathepsin B (final concentration ~20 nM).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding an equal volume of the quench solution.
-
Analyze the quenched samples by LC-MS to quantify the amount of released payload and remaining intact ADC.[6]
-
Data Analysis and Expected Outcome:
Plot the concentration of the released payload against time. A successful cleavage assay will show a time-dependent increase in the free payload, confirming that the Val-Ala linker is susceptible to Cathepsin B cleavage. The rate of cleavage can be determined from the initial linear phase of the curve.
| Time Point | Released Payload (Normalized) |
| 0 hr | 0 |
| 1 hr | 0.25 |
| 4 hr | 0.75 |
| 8 hr | 0.95 |
| 24 hr | >0.99 |
| Caption: Representative data for Cathepsin B-mediated payload release. |
Plasma Stability Assay: Assessing Linker Integrity in Circulation
Rationale: An ideal ADC linker must remain stable in the bloodstream to prevent premature payload release, which can lead to systemic toxicity.[7] This assay evaluates the stability of the ADC in human plasma.
Protocol:
-
Reagents and Materials:
-
ADC conjugated with this compound linker
-
Human plasma (frozen aliquots)
-
Phosphate-buffered saline (PBS)
-
LC-MS system
-
-
Procedure:
-
Thaw human plasma at 37°C.
-
Incubate the ADC at a final concentration of approximately 1 mg/mL in the plasma at 37°C.[8]
-
At various time points (e.g., 0, 24, 48, 72, 144 hours), collect aliquots of the plasma-ADC mixture.[8]
-
Immediately dilute the samples in cold PBS to stop any enzymatic activity.[8]
-
Analyze the samples by LC-MS to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.[6][8]
-
Data Analysis and Expected Outcome:
The Val-Ala linker is designed for high stability in human plasma.[1] The expected outcome is minimal to no decrease in the average DAR over the incubation period, indicating that the linker is stable in a physiological matrix.
| Incubation Time in Human Plasma | Average DAR |
| 0 hr | 4.0 |
| 24 hr | 3.9 |
| 72 hr | 3.8 |
| 144 hr | 3.7 |
| Caption: Expected plasma stability of a Val-Ala linked ADC. |
In Vitro Cytotoxicity Assay: Quantifying ADC Potency
Rationale: This assay determines the concentration of the ADC required to kill 50% of the target cancer cells (IC50 value), providing a quantitative measure of its potency.
Protocol:
-
Reagents and Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC conjugated with this compound linker
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
-
-
Procedure:
-
Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of the ADC in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the ADC dilutions to the appropriate wells. Include untreated control wells.
-
Incubate the plates at 37°C for 72-96 hours.[8]
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[9]
-
Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C.[9]
-
Read the absorbance at 570 nm using a plate reader.[9]
-
Data Analysis and Expected Outcome:
Calculate cell viability as a percentage of the untreated control. Plot the percent viability against the ADC concentration and fit the data to a sigmoidal curve to determine the IC50 value.[9] The ADC should exhibit potent cytotoxicity in antigen-positive cells and significantly lower or no cytotoxicity in antigen-negative cells.
| Cell Line | Target Antigen Expression | IC50 (nM) |
| SK-BR-3 | High HER2 | 0.5 - 5 |
| NCI-N87 | High HER2 | 0.1 - 2 |
| MDA-MB-231 | Low/Negative HER2 | >1000 |
| Caption: Representative IC50 values for a HER2-targeted ADC with a cleavable linker.[10][11] |
digraph "Cytotoxicity_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Start [label="Seed Antigen-Positive &\nAntigen-Negative Cells"]; Treat [label="Treat with Serial Dilutions of ADC"]; Incubate [label="Incubate for 72-96 hours"]; MTT [label="Add MTT Reagent"]; Solubilize [label="Add Solubilization Solution"]; Read [label="Read Absorbance at 570 nm"]; Analyze [label="Calculate % Viability and IC50"];
Start -> Treat; Treat -> Incubate; Incubate -> MTT; MTT -> Solubilize; Solubilize -> Read; Read -> Analyze; }
Caption: Workflow for the in vitro cytotoxicity assay.
Cellular Internalization Assay: Visualizing ADC Uptake
Rationale: For the linker to be cleaved in the lysosome, the ADC must first be internalized by the target cell.[2] This assay quantifies the rate and extent of ADC internalization.
Protocol:
-
Reagents and Materials:
-
Fluorescently labeled ADC
-
Target antigen-positive cells
-
Flow cytometer
-
96-well plates
-
-
Procedure:
-
Seed the target cells in a 96-well plate and allow them to attach overnight.
-
Incubate the cells with the fluorescently labeled ADC (e.g., 10 µg/mL) on ice for 30 minutes to allow for cell surface binding.
-
Wash the cells with cold PBS to remove unbound ADC.
-
Incubate the cells at 37°C to allow for internalization.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), harvest the cells.
-
Quench the fluorescence of the surface-bound ADC using an acid wash or an anti-fluorophore antibody.
-
Analyze the intracellular fluorescence by flow cytometry.[12][13]
-
Data Analysis and Expected Outcome:
The mean fluorescence intensity (MFI) of the cells will increase over time as the ADC is internalized. Plotting the MFI against time will provide a quantitative measure of the internalization rate.
Cell Cycle Analysis: Determining the Mechanism of Cytotoxicity
Rationale: Many cytotoxic payloads used in ADCs, such as auristatins and maytansinoids, induce cell death by disrupting the cell cycle.[14] This assay determines the effect of the ADC on cell cycle progression.
Protocol:
-
Reagents and Materials:
-
Target antigen-positive cells
-
ADC
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
-
-
Procedure:
-
Treat the target cells with the ADC at a concentration around its IC50 value for 24-48 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing.[9]
-
Incubate on ice for at least 30 minutes.[9]
-
Wash the cells with PBS and resuspend in PI/RNase A staining solution.[15]
-
Incubate at room temperature for 30 minutes in the dark.[9]
-
Analyze the DNA content by flow cytometry.[16]
-
Data Analysis and Expected Outcome:
Treatment with an ADC carrying a tubulin inhibitor is expected to cause an accumulation of cells in the G2/M phase of the cell cycle, indicating mitotic arrest.
| Cell Cycle Phase | Untreated Control (%) | ADC Treated (%) |
| G0/G1 | 55 | 20 |
| S | 25 | 15 |
| G2/M | 20 | 65 |
| Caption: Representative cell cycle analysis data. |
Bystander Killing Effect Assay: Assessing Collateral Cytotoxicity
Rationale: The bystander effect, where the released payload diffuses out of the target cell and kills neighboring antigen-negative cells, can enhance the therapeutic efficacy of an ADC in heterogeneous tumors.[17][] This assay quantifies the bystander killing potential of the ADC.
Protocol:
-
Reagents and Materials:
-
Antigen-positive cells
-
Antigen-negative cells (labeled with a fluorescent protein like GFP)
-
ADC
-
96-well plates
-
Fluorescence plate reader or flow cytometer
-
-
Procedure:
-
Co-culture the antigen-positive and GFP-labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1).
-
Allow the cells to attach overnight.
-
Treat the co-culture with serial dilutions of the ADC.
-
Incubate for 72-96 hours.
-
Measure the viability of the GFP-labeled antigen-negative cells by reading the fluorescence intensity or by flow cytometry.
-
Data Analysis and Expected Outcome:
A potent bystander effect will result in a dose-dependent decrease in the viability of the antigen-negative cells in the co-culture, but not when the antigen-negative cells are cultured alone and treated with the ADC. This demonstrates that the payload released from the antigen-positive cells is responsible for the killing of the neighboring cells.[17]
II. Troubleshooting and Field-Proven Insights
-
Low Cleavage Efficiency: If the enzymatic cleavage is inefficient, consider optimizing the assay conditions (pH, temperature, enzyme concentration). Also, ensure the ADC was properly synthesized and the Val-Ala sequence is accessible to the enzyme.
-
High Plasma Instability: Premature cleavage in plasma may indicate issues with the linker synthesis or the presence of other proteases. It's crucial to use high-quality plasma and handle it properly to avoid freeze-thaw cycles that can activate proteases.
-
Low Cytotoxicity: If the ADC shows low potency, verify the target antigen expression on the cell line. Also, investigate the internalization rate; inefficient uptake will prevent the ADC from reaching the lysosome.
-
No Bystander Effect: The ability of a payload to exert a bystander effect is dependent on its ability to diffuse across cell membranes.[] Highly charged or polar payloads may not be able to leave the target cell after release.
III. Conclusion
The this compound linker represents a sophisticated approach to ADC design, enabling targeted drug delivery and controlled payload release. The in vitro assays detailed in this guide provide a comprehensive framework for validating the performance of ADCs built with this technology. By systematically evaluating enzymatic cleavage, plasma stability, cytotoxicity, internalization, effects on the cell cycle, and bystander killing, researchers can gain critical insights into the mechanism of action of their ADC candidates and make informed decisions for further development.
IV. References
-
ACROBiosystems. (2026, January 19). Complete ADC conjugation in just 3 hours: Speed without compromise. Retrieved January 19, 2026, from [Link]
-
Bio-Rad Antibodies. (2016). Propidium iodide staining of cells for cell cycle analysis. Retrieved January 19, 2026, from [Link]
-
Cui, W., et al. (2019). Subcellular Fractionation of Hela Cells for Lysosome Enrichment Using a Continuous Percoll-Density Gradient. Journal of Visualized Experiments, (149).
-
Li, Y., et al. (2024). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. Journal of Medicinal Chemistry.
-
ChemRxiv. (2022). Structure-Activity Relationships of Antibody-Drug Conjugates: A Systematic Review of Chemistry on the Trastuzumab Scaffold.
-
Li, K., & Chen, Y. (2018). Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates. Drug Metabolism and Disposition, 46(8), 1164-1174.
-
Jin, C., et al. (2022). Cathepsin B‐induced cleavage of Val‐Ala‐02 in various DNA structures. Angewandte Chemie International Edition, 61(10), e202114681.
-
Lunde, N. N., et al. (2023). Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range. Biochemistry.
-
Vairin, R. M., et al. (2020). Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research. Organic Letters, 22(15), 5899-5902.
-
A-Hassan, Z., et al. (2020). Cathepsin-Mediated Cleavage of Peptides from Peptide Amphiphiles Leads to Enhanced Intracellular Peptide Accumulation. ACS Applied Materials & Interfaces, 12(40), 44683-44694.
-
Le, H., et al. (2015). Quantitative Assessment of Antibody Internalization with Novel Monoclonal Antibodies against Alexa Fluorophores. PLoS ONE, 10(4), e0124708.
-
Ros, F., et al. (2024). Trastuzumab-MMAU Antibody-Auristatin Conjugates: Valine-Glucoserine Linker with Stabilized Maleimide Conjugation Improves In Vivo Efficacy and Tolerability. Molecular Cancer Therapeutics.
-
Balamkundu, S., & Liu, C.-F. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Encyclopedia, 3(4), 1362-1376.
-
Singh, A. P., et al. (2019). Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates. The AAPS Journal, 21(5), 84.
-
Perry, C. G. R., et al. (2021). Isolation of functional lysosomes from skeletal muscle. American Journal of Physiology-Cell Physiology, 321(1), C119-C126.
-
Balamkundu, S., & Liu, C.-F. (2024). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Encyclopedia.pub.
-
Day, E. K., et al. (2024). Spatiotemporal Quantification of HER2-targeting Antibody–Drug Conjugate Bystander Activity and Enhancement of Solid Tumor Penetration. Clinical Cancer Research.
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved January 19, 2026, from [Link]
-
Maass, K. F. (2016). Quantitative Analysis of Cellular Processing of Antibody-Drug Conjugates. (Doctoral dissertation, Massachusetts Institute of Technology).
-
Sterling Pharma Solutions. (n.d.). Measurement of ADC stability in plasma and serum via mass spectrometry analysis. Retrieved January 19, 2026, from [Link]
-
Shah, D. K., et al. (2021). Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping. Journal of Controlled Release, 338, 56-67.
-
Wang, J., et al. (2024). A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads. Bioanalysis, 16(11), 665-677.
-
Creative Biolabs. (n.d.). Anti-HER2 ADC preparation and potency evaluation against HER2 overexpression human cancer cell lines. Retrieved January 19, 2026, from [Link]
-
Protocols.io. (2023, June 27). Basic Instructions for Running Cell Cycle Analysis with Propidium Iodide on the Beckman Coulter Cytoflex S or Other Cytometers. Retrieved January 19, 2026, from [Link]
-
Al-Amin, M., et al. (2022). Advances and Limitations of Antibody Drug Conjugates for Cancer. Cancers, 14(10), 2442.
-
ResearchGate. (2024, October 11). Protocol for a β-hexosaminidase activity assay after lysosome isolation?. Retrieved January 19, 2026, from [Link]
-
Wartenberg, M., et al. (2015). Cathepsin B Inhibitors: Combining Dipeptide Nitriles with an Occluding Loop Recognition Element by Click Chemistry. Journal of Medicinal Chemistry, 58(24), 9644-9654.
-
AxisPharm. (2024, October 25). Ultimate Guide to Choosing the Right Cleavable Linker for ADCs. Retrieved January 19, 2026, from [Link]
-
University of Virginia. (n.d.). Cell Cycle Analysis Using Propidium Iodide & Bromodeoxyuridine. Retrieved January 19, 2026, from [Link]
-
Le, H., et al. (2015). Quantitative Assessment of Antibody Internalization with Novel Monoclonal Antibodies against Alexa Fluorophores. PLoS ONE, 10(4), e0124708.
-
Nelson, C. G., et al. (2017). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. ACS Omega, 2(8), 4493-4501.
-
Shah, D. K., et al. (2021). Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping. Journal of Controlled Release, 338, 56-67.
-
Vairin, R. M., et al. (2024, March 20). Synthesis and biological evaluation of cathepsin B cleavable drug-linker constructs featuring modified spacers with novel phenolic payload KGP18. American Chemical Society.
-
Ros, F., et al. (2024). Trastuzumab-MMAU Antibody-Auristatin Conjugates: Valine-Glucoserine Linker with Stabilized Maleimide Conjugation Improves In Vivo Efficacy and Tolerability. Molecular Cancer Therapeutics.
-
Li, Y., et al. (2024). Valine-Alanine-Based Peptidomimetic Linker for Antibody-Drug Conjugates. Journal of Medicinal Chemistry.
Sources
- 1. Cathepsin-Mediated Cleavage of Peptides from Peptide Amphiphiles Leads to Enhanced Intracellular Peptide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acrobiosystems.com [acrobiosystems.com]
- 6. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Quantitative Assessment of Antibody Internalization with Novel Monoclonal Antibodies against Alexa Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. Basic Instructions for Running Cell Cycle Analysis with Propidium Iodide on the Beckman Coulter Cytoflex S ... [protocols.io]
- 17. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for In Vivo Studies of ADCs Utilizing an Alloc-Val-Ala-PAB-OH Linker
Abstract
This guide provides a comprehensive technical overview of the in vivo application of Antibody-Drug Conjugates (ADCs) featuring the protease-cleavable Alloc-Val-Ala-PAB-OH linker. This linker system is engineered for enhanced stability in systemic circulation and targeted, efficient payload release within the lysosomal compartment of cancer cells. We will explore the intricate mechanism of action, provide detailed, field-tested protocols for evaluating in vivo efficacy, toxicity, and pharmacokinetics, and discuss the critical interpretation of the resulting data. The methodologies described herein are designed to equip researchers with the necessary tools to rigorously assess the therapeutic potential of ADCs built with this advanced linker technology.
The this compound Linker: A Mechanistic Dissection
The efficacy and safety of an ADC are critically dependent on the linker's ability to remain stable in the bloodstream and to release its cytotoxic payload only upon internalization into the target cell.[] The this compound linker is a multi-component system designed to achieve this precise balance.[][3]
-
Allyloxycarbonyl (Alloc) Group: This feature serves as a terminal protecting group, safeguarding the reactive amine during the chemical synthesis and conjugation process.[][3][4][5] It enables controlled, stepwise synthesis and can be removed under mild conditions using palladium catalysts, which is crucial for certain conjugation strategies.[4][5]
-
Valine-Alanine (Val-Ala) Dipeptide: This peptide sequence is the core of the linker's conditional release mechanism. It is specifically designed as a substrate for lysosomal proteases, most notably Cathepsin B, which is often overexpressed and highly active in the acidic environment of tumor cell lysosomes.[][4][6][7] This enzymatic susceptibility ensures that payload release is preferentially triggered inside the target cell, a cornerstone of the ADC's therapeutic strategy.[6][8]
-
p-Aminobenzyl (PAB) Spacer: Following the enzymatic cleavage of the Val-Ala dipeptide, the PAB group functions as a self-immolative spacer.[][3][9] This electronic cascade mechanism ensures a rapid and efficient release of the payload in its unmodified, fully active form.[][9]
-
Hydroxyl (-OH) Terminus: The hydroxyl group on the PAB spacer serves as the primary attachment point for the cytotoxic payload during the synthesis of the linker-drug complex.[3]
The orchestrated action of these components results in an ADC that is stable in circulation, minimizing premature drug release and associated systemic toxicity, while maximizing cytotoxic potency within the tumor.[]
Mechanism of Intracellular Payload Release
Caption: Intracellular processing of an ADC with a Val-Ala-PAB cleavable linker.
Designing a Preclinical In Vivo Evaluation
The primary goal of in vivo studies is to define the ADC's therapeutic window—the dose range that maximizes anti-tumor efficacy while maintaining an acceptable toxicity profile.[6] A robust preclinical evaluation requires a multi-faceted approach encompassing efficacy, toxicity, and pharmacokinetic (PK) assessments.
Key Considerations for Study Design:
-
Animal Model Selection: Cell line-derived xenograft (CDX) models are commonly used for initial efficacy screening. Patient-derived xenograft (PDX) models, which more closely mimic human tumor heterogeneity, are valuable for validating findings in a more clinically relevant setting.[10][11]
-
ADC Formulation: The ADC should be formulated in a sterile, biocompatible buffer that ensures its stability and solubility. Excipients should be carefully chosen to avoid interference with the ADC's in vivo performance.
-
Dosing Regimen: ADCs are typically administered intravenously (IV).[][13] The dosing schedule (e.g., single dose, weekly, bi-weekly) should be designed based on the ADC's expected half-life and the tolerability observed in preliminary studies.
-
Control Groups: The inclusion of appropriate control groups is essential for data interpretation. Standard groups include:
-
Vehicle control (the formulation buffer).
-
Unconjugated monoclonal antibody (mAb).
-
Free cytotoxic payload (at a dose equivalent to that in the ADC, if tolerated).
-
A benchmark ADC or standard-of-care chemotherapy.
-
General In Vivo Experimental Workflow
Caption: A typical workflow for preclinical in vivo evaluation of an ADC.
Protocol: In Vivo Efficacy Assessment
This protocol describes a standard method for evaluating the anti-tumor activity of an ADC in a subcutaneous xenograft mouse model.[11][14]
Objective: To determine the dose-dependent effect of the ADC on tumor growth inhibition.
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
Tumor cells expressing the target antigen
-
Matrigel (or appropriate vehicle for cell suspension)
-
Sterile PBS, syringes, and needles
-
ADC, vehicle, and other control articles
-
Digital calipers
-
Animal balance
Methodology:
-
Cell Preparation and Implantation:
-
Culture tumor cells to ~80% confluency. Harvest and wash cells with sterile PBS.
-
Resuspend cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5-10 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Staging and Group Randomization:
-
Monitor tumor growth every 2-3 days using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize mice into treatment groups (n=8-10 mice/group) with similar mean tumor volumes.
-
-
Dosing:
-
On Day 0, administer the ADC and control articles via intravenous (tail vein) injection.
-
Dose volume is typically 10 mL/kg. Ensure accurate dosing based on individual animal body weights recorded on the day of treatment.
-
-
In-Life Monitoring and Measurements:
-
Measure tumor volume and body weight at least twice weekly for the duration of the study.
-
Daily, perform clinical observations for any signs of distress or toxicity (e.g., changes in posture, activity, fur texture).
-
The study endpoint is typically reached when tumors in the vehicle control group reach a predetermined size (e.g., 2000 mm³) or after a set number of days. Individual animals may be euthanized if tumor volume exceeds limits or if they meet humane endpoint criteria (e.g., >20% body weight loss).
-
-
Data Analysis:
-
Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control group at a specific time point.
-
Plot mean tumor volume ± SEM over time for each group.
-
Analyze for statistical significance between groups using appropriate statistical tests (e.g., ANOVA with post-hoc tests).
-
Representative Data Presentation: Efficacy
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (Day 21, mm³) | % TGI (Day 21) |
| Vehicle | - | 1850 ± 210 | - |
| Unconjugated mAb | 10 | 1795 ± 195 | 3% |
| ADC (Val-Ala) | 1 | 980 ± 150 | 47% |
| ADC (Val-Ala) | 3 | 350 ± 95 | 81% |
| ADC (Val-Ala) | 10 | 55 ± 25 | 97% (Tumor Regression) |
Protocol: In Vivo Toxicity Evaluation
Toxicity assessment runs concurrently with the efficacy study and is crucial for determining the ADC's safety profile.[][15][16]
Objective: To identify the Maximum Tolerated Dose (MTD) and characterize the on-target and off-target toxicities of the ADC.
Methodology:
-
Clinical Observations:
-
As described in the efficacy protocol, monitor body weight changes and clinical signs of morbidity daily. A sustained body weight loss of >15-20% is a common sign of significant toxicity and may require euthanasia.
-
-
Hematology and Clinical Chemistry:
-
At study termination (and optionally at interim time points via satellite groups), collect blood via cardiac puncture into appropriate tubes (e.g., K₂EDTA for hematology, serum separator tubes for clinical chemistry).
-
Hematology: Analyze for complete blood counts (CBC), including red blood cells, white blood cells (with differentials), and platelets. Myelosuppression (neutropenia, thrombocytopenia) is a common toxicity for ADCs with microtubule inhibitor payloads.[16]
-
Clinical Chemistry: Analyze serum for markers of liver function (e.g., ALT, AST) and kidney function (e.g., BUN, creatinine). Hepatotoxicity is another potential concern.[16]
-
-
Histopathology:
-
At termination, perform a gross necropsy.
-
Collect key organs (e.g., liver, spleen, bone marrow, kidneys, and any tissues expressing the target antigen) and the tumor.
-
Fix tissues in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
A board-certified veterinary pathologist should evaluate the slides for any microscopic signs of tissue damage.
-
Representative Data Presentation: Toxicity
| Treatment Group | Dose (mg/kg) | Max Mean Body Weight Loss (%) | Key Hematology Finding (Day 21) | Key Histopathology Finding |
| Vehicle | - | < 2% | Normal | No significant findings |
| ADC (Val-Ala) | 3 | < 5% | Normal | No significant findings |
| ADC (Val-Ala) | 10 | 8% | Grade 1 Neutropenia | Minimal hepatocellular vacuolation |
| ADC (Val-Ala) | 30 (MTD Study) | 18% | Grade 3 Neutropenia | Moderate bone marrow hypocellularity |
Protocol: Pharmacokinetic (PK) Analysis
PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the ADC, which directly impacts its efficacy and toxicity.[17][18] These are typically performed as separate studies from efficacy, often in non-tumor-bearing animals, to simplify the analysis.
Objective: To characterize the stability of the ADC in circulation and quantify the exposure of total antibody, conjugated ADC, and released payload.[19]
Materials:
-
Naïve mice (e.g., C57BL/6 or the same strain as the xenograft model)
-
ADC
-
Blood collection supplies (e.g., capillary tubes, K₂EDTA tubes)
-
Centrifuge
Methodology:
-
Dosing:
-
Administer a single IV dose of the ADC to a cohort of mice (n=3-4 per time point).
-
-
Blood Sampling:
-
Collect sparse blood samples (approx. 50-100 µL) from a small number of mice at each time point (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 7 days, 14 days) via retro-orbital or submandibular bleed.
-
Place blood into K₂EDTA-coated tubes and immediately place on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., 2000 x g for 10 min at 4°C) to separate the plasma.
-
Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
-
Bioanalysis:
-
Total Antibody: Typically measured using a ligand-binding assay (LBA) like ELISA, which detects all antibody molecules regardless of conjugation status.[19]
-
Conjugated ADC (or Antibody-Conjugated Drug): Measured using an LBA that requires both the antibody and the drug-linker to be present for detection.
-
Unconjugated Payload: Measured using a highly sensitive method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which can quantify the small molecule drug.[19]
-
Representative Data Presentation: Pharmacokinetics
| Analyte | Cmax (µg/mL) | AUC (last) (µg*h/mL) | Half-life (t½) (hours) |
| Total Antibody | 150.5 | 18,500 | 250 |
| Conjugated ADC | 148.2 | 15,200 | 180 |
| Unconjugated Payload | 0.008 | 0.15 | 2.5 |
Interpretation: A large difference between the half-life of the Total Antibody and the Conjugated ADC, coupled with a higher-than-expected exposure (AUC) of the Unconjugated Payload, would suggest poor in vivo linker stability. The data above would indicate good stability, with the ADC circulating for a long period and minimal premature payload release.[19]
References
-
Dal Corso, A., et al. (2017). Cathepsin B Processing Is Required for the In Vivo Efficacy of Albumin–Drug Conjugates. Bioconjugate Chemistry, 28(7), 1826-1836. Retrieved from [Link]
-
Hewitt, R., et al. (2020). Cathepsin B Is Dispensable for Cellular Processing of Cathepsin B-Cleavable Antibody–Drug Conjugates. Cancer Research, 80(8), 1659-1669. Retrieved from [Link]
-
AxisPharm. (n.d.). This compound | CAS: 1343407-91-9. Retrieved from [Link]
-
Perrino, E., et al. (2021). Innovative Linker Strategies for Tumor-Targeted Drug Conjugates. Molecules, 26(16), 4949. Retrieved from [Link]
-
An, Z. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Pharmaceuticals, 16(11), 1606. Retrieved from [Link]
-
Lu, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. The AAPS Journal, 23(4), 85. Retrieved from [Link]
-
Hrometz, S. L., et al. (2017). Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies. mAbs, 9(6), 924-933. Retrieved from [Link]
-
Li, Y., et al. (2024). Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates. Frontiers in Immunology, 15, 1335955. Retrieved from [Link]
-
Garcia-Alonso, S., et al. (2024). Understanding the Toxicity Profile of Approved ADCs. Cancers, 16(4), 770. Retrieved from [Link]
-
Vivia Biotech. (n.d.). Improving Antibody–Drug Conjugate Safety Profiling. Retrieved from [Link]
-
Medicilon. (n.d.). Evaluation of The Efficacy of ADC Drugs In Vitro & Vivo. Retrieved from [Link]
-
Crown Bioscience. (2024). Off-target toxicity in antibody-drug conjugates. Retrieved from [Link]
-
Crown Bioscience. (2024). Key assays and analytical techniques for the development of antibody drug conjugates. Retrieved from [Link]
-
He, J., et al. (2021). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates. bioRxiv. Retrieved from [Link]
-
Rios, M. (2014). Evaluating the Bioequivalence of Antibody–Drug Conjugates. Pharmaceutical Technology, 38(10). Retrieved from [Link]
-
Al-Amin, M. (2023). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Pharmaceuticals, 16(10), 1475. Retrieved from [Link]
-
D'Amico, L., & Renaud, J. (2017). In vivo testing of drug-linker stability. Methods in Molecular Biology, 1547, 303-316. Retrieved from [Link]
-
AlynBuilder. (n.d.). Alloc-Val-Cit-PAB-OH Enzyme Cleavable Linker for ADC. Retrieved from [Link]
-
WuXi Biology. (n.d.). Evaluation of the efficacy of ADC in vitro and in vivo. Retrieved from [Link]
-
He, J., et al. (2021). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. Bioconjugate Chemistry, 32(3), 470-479. Retrieved from [Link]
-
Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(11), 3400-3425. Retrieved from [Link]
Sources
- 3. This compound | CAS: 1343407-91-9 | AxisPharm [axispharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Alloc-Val-Ala-PAB, ADC linker, 1343407-91-9 | BroadPharm [broadpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Alloc-Val-Ala-OH, ADC linker, 330970-70-2 | BroadPharm [broadpharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. wuxibiology.com [wuxibiology.com]
- 13. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hoeford.com [hoeford.com]
- 15. Understanding the Toxicity Profile of Approved ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. blog.crownbio.com [blog.crownbio.com]
- 17. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Designing Next-Generation Antibody-Drug Conjugates: An Application Guide to the Alloc-Val-Ala-PAB-OH Linker
Introduction: Engineering Precision in Cancer Therapy
Antibody-drug conjugates (ADCs) represent a paradigm shift in oncology, merging the exquisite specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linchpin of this therapeutic strategy is the linker, a component that dictates the stability, efficacy, and safety of the ADC. An ideal linker ensures that the cytotoxic payload remains securely attached to the antibody in systemic circulation, only to be released upon reaching the target cancer cell. Among the advanced linker technologies, enzyme-cleavable linkers have emerged as a highly effective strategy, leveraging the unique enzymatic microenvironment of tumor cells for selective drug release.[1][2]
This application note provides a comprehensive guide to the design and implementation of ADCs utilizing the Alloc-Val-Ala-PAB-OH linker, a sophisticated, protease-sensitive system engineered for controlled payload delivery.[][4] This linker incorporates a valine-alanine (Val-Ala) dipeptide sequence, a specific substrate for lysosomal proteases such as Cathepsin B, which are often overexpressed in tumor cells.[][6][7][8] Upon enzymatic cleavage, a p-aminobenzyl (PAB) self-immolative spacer ensures the efficient and traceless release of the conjugated payload in its fully active form.[9][10][11] The allyloxycarbonyl (Alloc) protecting group offers synthetic versatility, providing an orthogonal handle for a modular and controlled conjugation process.[][12]
We will delve into the mechanistic underpinnings of this linker, provide detailed protocols for ADC synthesis and characterization, and discuss the critical parameters for optimizing therapeutic efficacy.
The this compound Linker: A Mechanistic Overview
The therapeutic action of an ADC equipped with the this compound linker is a finely orchestrated multi-step process designed to minimize systemic toxicity and maximize tumor-specific payload delivery.[1]
-
Circulation and Tumor Targeting: The ADC circulates in the bloodstream, with the stable linker preventing premature drug release. The monoclonal antibody component guides the ADC to its specific antigen on the surface of cancer cells.
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.[1]
-
Lysosomal Trafficking: The internalized endosome containing the ADC fuses with a lysosome. The lysosomal compartment is characterized by a low pH and a high concentration of proteases, including Cathepsin B.[1]
-
Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the Val-Ala dipeptide sequence in the linker.[][7][8] The Val-Ala motif has been shown to be an efficient substrate for this enzyme and can offer advantages over the more traditional Val-Cit linker in terms of hydrophobicity and reduced aggregation of the final ADC product.[6][13][14]
-
Self-Immolation and Payload Release: The enzymatic cleavage initiates a cascade of electronic rearrangements within the PAB spacer, a process known as self-immolation.[9][10][11] This spontaneous decomposition results in the release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell, where it can exert its therapeutic effect.
Figure 1: Mechanism of action for an ADC with a protease-cleavable linker.
Experimental Protocols
Part 1: Synthesis of the Linker-Payload Conjugate
The initial step involves the conjugation of the this compound linker to the desired cytotoxic payload. This process typically involves the activation of the linker's hydroxyl group and subsequent reaction with a suitable functional group on the payload (e.g., an amine or hydroxyl group). The Alloc protecting group is crucial at this stage to prevent unwanted side reactions.
Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Payload
-
Activation of the Linker:
-
Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane, DCM).
-
Add a coupling agent such as p-nitrophenyl chloroformate and a non-nucleophilic base like pyridine.
-
Stir the reaction at room temperature until the activation is complete, which can be monitored by thin-layer chromatography (TLC). The resulting product is an activated linker, for example, Alloc-Val-Ala-PAB-PNP.[15]
-
-
Conjugation to the Payload:
-
Dissolve the amine-containing cytotoxic payload in an appropriate solvent.
-
Add the activated linker solution to the payload solution.
-
Stir the reaction mixture, monitoring its progress by TLC or high-performance liquid chromatography (HPLC).
-
Upon completion, purify the linker-payload conjugate using column chromatography.
-
Part 2: Deprotection of the Alloc Group
Prior to conjugation with the antibody, the Alloc protecting group on the linker-payload conjugate must be removed to unmask the reactive amine, which will then be coupled to the antibody.
Protocol 2: Alloc Group Deprotection
-
Dissolve the Alloc-protected linker-payload conjugate in a degassed solvent mixture, such as chloroform/acetic acid/N-methylmorpholine.
-
Add a palladium(0) catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].[7][8][12]
-
Stir the reaction under an inert atmosphere (e.g., argon or nitrogen) at room temperature. The deprotection is typically rapid and can be monitored by HPLC.
-
Upon completion, the deprotected linker-payload conjugate can be purified by HPLC.
Part 3: Antibody Modification and Conjugation
This phase involves preparing the monoclonal antibody for conjugation and then reacting it with the deprotected linker-payload. A common strategy for cysteine-based conjugation is to partially reduce the interchain disulfide bonds of the antibody to generate reactive thiol groups.
Protocol 3: Antibody Reduction and Conjugation
-
Antibody Preparation:
-
Buffer-exchange the monoclonal antibody into a suitable reaction buffer (e.g., phosphate-buffered saline, PBS, with EDTA).
-
-
Partial Reduction:
-
Add a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. The concentration of TCEP should be carefully optimized to achieve the desired number of free thiols per antibody.
-
Incubate the reaction at 37°C for a specified time.
-
-
Purification of Reduced Antibody:
-
Remove the excess reducing agent by size-exclusion chromatography.
-
-
Conjugation:
-
Immediately add the deprotected linker-payload conjugate (which should have a thiol-reactive group, such as a maleimide, introduced in a previous step) to the reduced antibody solution.
-
Allow the conjugation reaction to proceed at a controlled temperature (e.g., 4°C or room temperature).
-
-
Quenching:
-
Quench any unreacted thiols on the antibody by adding an excess of a quenching agent like N-ethylmaleimide.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unconjugated linker-payload and other reaction components by size-exclusion chromatography or other suitable chromatographic techniques.
-
Figure 2: General workflow for the synthesis of an ADC.
Characterization of the Antibody-Drug Conjugate
Thorough characterization of the purified ADC is essential to ensure its quality, consistency, and efficacy. Key parameters to evaluate include the drug-to-antibody ratio (DAR), stability, and in vitro cytotoxicity.
Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute that influences the ADC's potency and pharmacokinetic properties.[16][17] It represents the average number of drug molecules conjugated to a single antibody.
| Method | Principle | Advantages | Considerations |
| UV-Vis Spectroscopy | Measures the absorbance of the ADC at two wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the payload) and uses the Beer-Lambert law to calculate the concentrations of each component.[] | Simple, rapid, and widely accessible. | Requires accurate extinction coefficients for both the antibody and the payload. Can be affected by overlapping absorbance spectra. |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species with different numbers of conjugated drugs based on their hydrophobicity. The weighted average of the peak areas is used to calculate the average DAR.[] | Provides information on the distribution of different drug-loaded species. | Can be sensitive to mobile phase composition and temperature. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates the ADC or its subunits (light and heavy chains) by liquid chromatography and determines their mass by mass spectrometry. The mass difference between the unconjugated and conjugated species allows for the precise determination of the number of attached drugs.[16][19][20] | Highly accurate and provides detailed information on the distribution of drug-loaded species and conjugation sites. | Requires specialized instrumentation and expertise. |
Table 1: Common methods for determining the Drug-to-Antibody Ratio (DAR).
In Vitro Stability Assessment
The stability of the ADC in plasma is crucial to prevent premature drug release and associated off-target toxicity.
Protocol 4: Plasma Stability Assay
-
Incubate the ADC in human plasma at 37°C for various time points.
-
At each time point, analyze the ADC by a suitable method, such as ELISA or LC-MS, to quantify the amount of intact ADC and any released payload.
-
The stability is often reported as the half-life of the ADC in plasma.
In Vitro Cytotoxicity Evaluation
The in vitro cytotoxicity of the ADC is a measure of its potency and specificity.[21][22][23]
Protocol 5: Cell Viability Assay
-
Plate cancer cells that express the target antigen and a control cell line that does not.
-
Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free payload.
-
Incubate the cells for a specified period (e.g., 72-96 hours).
-
Assess cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay.[22][23]
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound. A potent and specific ADC will show a significantly lower IC50 in the antigen-positive cell line compared to the antigen-negative cell line and the unconjugated antibody.
Conclusion
The this compound linker offers a sophisticated and versatile platform for the development of next-generation ADCs. Its protease-cleavable design, coupled with a self-immolative spacer, ensures controlled and efficient release of the cytotoxic payload within the target tumor cells, thereby enhancing the therapeutic window. The orthogonal Alloc protecting group provides a valuable tool for a modular and controlled synthetic approach. By following the detailed protocols and characterization methods outlined in this application note, researchers can effectively leverage this advanced linker technology to design and develop novel, highly targeted, and potent antibody-drug conjugates for the treatment of cancer.
References
-
ResearchGate. (n.d.). Recent evolutions in Cathepsin B cleavable linkers for drug release.... Retrieved from [Link]
-
Agilent. (2015, September 30). Drug-to-Antibody Ratio (DAR) Calculation of Antibody-Drug Conjugates (ADCs). Retrieved from [Link]
-
Creative Biolabs. (n.d.). ADC In Vitro Cytotoxicity Evaluation Service. Retrieved from [Link]
-
Agilent. (n.d.). Measuring Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) with UHPLC/Q-TOF. Retrieved from [Link]
-
Medicilon. (2024, March 26). Analysis Method for Drug-to-Antibody Ratio (DAR) of Antibody-drug Conjugates. Retrieved from [Link]
-
Agilent. (n.d.). Drug-to-Antibody Ratio (DAR) Calculation of Antibody-Drug Conjugates (ADCs). Retrieved from [Link]
-
SCIEX. (n.d.). A streamlined workflow for the determination of the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs). Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, August 27). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Retrieved from [Link]
-
WuXi Biologics. (n.d.). Antibody-Drug Conjugate Assays | In Vitro Assays Services. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, November 16). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, April 6). Antibody–drug conjugates: Recent advances in linker chemistry. Retrieved from [Link]
-
PubMed. (2023, December 20). Generation and Characterization of Iduronidase-Cleavable ADCs. Retrieved from [Link]
-
AACR Journals. (2025, April 21). Abstract 5482: In vitro assays for prediction of ADC hematological toxicities: contribution of antibody, linker, and payload. Retrieved from [Link]
-
Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Retrieved from [Link]
-
David Spring's group. (n.d.). Cleavable linkers in antibody-drug conjugates. Retrieved from [Link]
-
AxisPharm. (2024, September 30). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). Retrieved from [Link]
-
ADC Review. (2019, July 13). A Review of Cleavable Linkers. Retrieved from [Link]
-
Biotage. (2023, January 30). Using microwave heating to expedite your allyl ester or alloc deprotection. Retrieved from [Link]
-
ACS Publications. (2018, January 25). Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody–Drug Conjugates with Phenol-Containing Payloads. Retrieved from [Link]
-
ACS Publications. (n.d.). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Retrieved from [Link]
- Books. (2021, December 22). Chapter 7: ADC Linkers Strategies for the Release of Alcohol-containing Payloads.
-
Creative Biolabs. (2022, September 14). ADC Panoramic Overview-Linker. Retrieved from [Link]
-
PubMed. (n.d.). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Retrieved from [Link]
-
AxisPharm. (n.d.). This compound | CAS: 1343407-91-9. Retrieved from [Link]
-
OLY-1023-YS271. (n.d.). Alloc-Val-Cit-PAB-OH Enzyme Cleavable Linker for ADC. Retrieved from [Link]
-
ResearchGate. (2025, November 5). Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads | Request PDF. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. adcreview.com [adcreview.com]
- 4. This compound | CAS: 1343407-91-9 | AxisPharm [axispharm.com]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Alloc-Val-Ala-PAB, ADC linker, 1343407-91-9 | BroadPharm [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 15. Alloc-Val-Ala-PAB-PNP, ADC linker, 1884578-27-1 | BroadPharm [broadpharm.com]
- 16. agilent.com [agilent.com]
- 17. lcms.labrulez.com [lcms.labrulez.com]
- 19. lcms.cz [lcms.cz]
- 20. sciex.com [sciex.com]
- 21. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
Application Note & Protocols: Best Practices for Bioconjugation with the Alloc-Val-Ala-PAB-OH Linker
Introduction: The Critical Role of Linker Chemistry in Advanced Therapeutics
Antibody-drug conjugates (ADCs) represent a paradigm of precision medicine, combining the exquisite specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1] The success of this therapeutic modality is critically dependent on the linker that connects these two components.[2][3] An ideal linker must be exceptionally stable in systemic circulation to prevent premature payload release and off-target toxicity, yet facilitate rapid and quantitative release of the active drug upon reaching the target cell.[4]
The Alloc-Val-Ala-PAB-OH construct is a sophisticated, enzyme-cleavable linker system designed to meet these stringent requirements. It is particularly valuable for developing ADCs targeting tumors that overexpress lysosomal proteases. This guide provides a comprehensive overview of the underlying principles, best practices, and detailed protocols for utilizing this linker in the development of next-generation bioconjugates.
The linker's architecture is a testament to rational drug design, comprising three distinct functional units:
-
A Valine-Alanine (Val-Ala) Dipeptide: This sequence serves as the specific recognition motif for lysosomal proteases, most notably Cathepsin B, which is frequently upregulated in the tumor microenvironment.[][6][7] The Val-Ala motif offers a fine balance of plasma stability and efficient enzymatic cleavage, and has been shown to produce ADCs with lower aggregation potential compared to more hydrophobic linkers like Val-Cit.[8][9]
-
A p-Aminobenzyl Carbamate (PAB) Spacer: This unit is a "self-immolative" module.[10][11] Upon enzymatic cleavage of the Val-Ala peptide bond, the PAB spacer undergoes a rapid, spontaneous 1,6-elimination cascade, which cleanly liberates the payload in its native, unmodified form.[12][13] This traceless release is crucial for ensuring the drug's full pharmacological activity.
-
An Allyloxycarbonyl (Alloc) Protecting Group: The Alloc group shields the N-terminus of the valine residue. It is an orthogonal protecting group, stable under conditions used to remove other common protectors like Fmoc or Boc, but can be selectively removed under mild conditions using a palladium catalyst.[14][15] This feature is primarily leveraged during the multi-step chemical synthesis of the linker itself. For the end-user performing the bioconjugation, this group is typically kept in place.
-
A Terminal Hydroxyl Group (-OH): This serves as the primary attachment point for the cytotoxic payload, typically forming a stable carbamate linkage.[16]
This document will guide researchers through the mechanistic intricacies and practical execution of conjugating a payload to this linker and subsequently to a monoclonal antibody.
Core Principles and Mechanism of Action
The efficacy of an ADC built with the Alloc-Val-Ala-PAB linker hinges on a sequence of well-orchestrated molecular events that begin after the ADC binds to its target antigen on a cancer cell surface.
Caption: ADC internalization and payload release pathway.
The process unfolds as follows:
-
Binding and Internalization: The ADC circulates in the bloodstream and selectively binds to the target antigen on the cancer cell surface.
-
Endocytosis: Upon binding, the cell internalizes the entire ADC-antigen complex through receptor-mediated endocytosis, enclosing it within an endosome.[17]
-
Lysosomal Trafficking: The endosome traffics through the cell and fuses with a lysosome, an organelle containing a host of degradative enzymes, including Cathepsin B, and characterized by an acidic environment.
-
Enzymatic Cleavage: Inside the lysosome, Cathepsin B recognizes and cleaves the peptide bond between the alanine and the p-aminobenzyl (PAB) group of the linker.[][18]
-
Self-Immolation: The cleavage unmasks a free amine on the PAB group, initiating a spontaneous cascade of electronic rearrangements known as 1,6-elimination. This results in the fragmentation of the PAB spacer.[10][12]
-
Payload Release: The self-immolation cascade culminates in the release of the cytotoxic payload in its fully active, unmodified form, along with carbon dioxide and aza-quinone methide as byproducts.[8]
-
Pharmacological Action: The liberated payload can then engage its intracellular target (e.g., microtubules, DNA), leading to cell cycle arrest and apoptosis.
This controlled, multi-step release mechanism ensures that the highly potent drug is delivered specifically to the cancer cells, thereby maximizing the therapeutic window and minimizing systemic toxicity.
Experimental Protocols for Bioconjugation
This section provides a detailed, step-by-step methodology for a typical bioconjugation workflow. This protocol assumes a cysteine-based conjugation strategy, which involves the partial reduction of the antibody's interchain disulfide bonds to generate reactive thiol groups for linker-payload attachment.
Materials and Reagents
-
Antibody: Monoclonal antibody (e.g., Trastuzumab) at a concentration of ≥2 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
Linker: this compound.
-
Payload: Cytotoxic agent containing a reactive group (e.g., an amine for carbamate formation) and a maleimide moiety for antibody conjugation (Payload-Maleimide).
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water).
-
Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Buffers:
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS) with 5 mM EDTA, pH 7.4.
-
Purification/Storage Buffer: Histidine-Sucrose buffer, pH 6.0, or other formulation buffer.
-
-
Quenching Reagent: N-acetylcysteine (NAC) solution (100 mM in water).
-
Purification System: Size Exclusion Chromatography (SEC) column (e.g., Superdex 200 or equivalent) or Tangential Flow Filtration (TFF) system.
-
Analytical Equipment: UV-Vis Spectrophotometer, HIC-HPLC, SEC-HPLC systems.
Workflow Overview
Caption: General workflow for cysteine-based ADC synthesis.
Step-by-Step Protocol
Note: The first step, which involves coupling the payload to the this compound linker, is a synthetic organic chemistry procedure that is highly specific to the payload's structure. This typically involves activating the linker's hydroxyl group (e.g., as a p-nitrophenyl carbonate) and reacting it with an amine or hydroxyl group on the payload. The following protocol assumes you have a pre-synthesized Alloc-Val-Ala-PAB-Payload-Maleimide construct.
Step 1: Antibody Reduction Causality: This step partially reduces the stable interchain disulfide bonds of the antibody to generate a controlled number of reactive free thiol (-SH) groups. The amount of reducing agent (TCEP) directly influences the final Drug-to-Antibody Ratio (DAR).
-
Start with the antibody solution in Conjugation Buffer at a concentration of 5-10 mg/mL.
-
Add a calculated amount of 10 mM TCEP solution to the antibody. A molar ratio of 2.5 to 3.0 equivalents of TCEP per mole of antibody is a good starting point for achieving an average DAR of ~4.
-
Incubate the reaction at 37°C for 1-2 hours with gentle mixing.
-
Allow the solution to cool to room temperature before proceeding. It is not necessary to remove the TCEP before the next step.
Step 2: Conjugation Reaction Causality: The maleimide group on the linker-payload construct reacts specifically with the newly generated antibody thiols to form a stable thioether bond. This reaction is efficient and highly selective under the specified pH conditions.
-
Prepare a stock solution of the Alloc-Val-Ala-PAB-Payload-Maleimide construct in anhydrous DMF or DMSO at a concentration of 10-20 mM.
-
Add the linker-payload stock solution to the reduced antibody solution. A molar excess of 1.5 to 2.0 equivalents of linker-payload per available thiol is recommended. For a target DAR of 4 (8 available thiols), this means adding 12-16 molar equivalents of linker-payload per mole of antibody.
-
Ensure the final concentration of the organic co-solvent (DMF/DMSO) in the reaction mixture does not exceed 10% (v/v) to prevent antibody denaturation.
-
Incubate the reaction at room temperature (20-25°C) for 1-2 hours with gentle mixing, protected from light.
Step 3: Quenching Causality: After the conjugation is complete, a quenching agent like N-acetylcysteine is added to react with any excess, unreacted maleimide groups. This prevents unwanted side reactions and heterogeneity in the final product.
-
Add a 3-fold molar excess of N-acetylcysteine (relative to the initial amount of linker-payload) to the reaction mixture.
-
Incubate for 20-30 minutes at room temperature with gentle mixing.
Step 4: Purification Causality: Purification is essential to remove unreacted linker-payload, quenching agent, and any small-molecule byproducts from the final ADC.[19] Size Exclusion Chromatography (SEC) is an effective method that separates molecules based on size, efficiently separating the large ADC (~150 kDa) from smaller contaminants.
-
Equilibrate an SEC column with the final formulation buffer (e.g., Histidine-Sucrose, pH 6.0).
-
Load the quenched reaction mixture onto the column.
-
Elute the ADC using the formulation buffer, collecting fractions corresponding to the main protein peak.
-
Pool the ADC-containing fractions.
-
Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
Step 5: Characterization Causality: Thorough characterization is mandatory to ensure the quality, consistency, and safety of the ADC.[17][20] It confirms the success of the conjugation and provides critical quality attributes (CQAs).[1]
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Method: Hydrophobic Interaction Chromatography (HIC-HPLC). This technique separates ADC species based on the number of conjugated drugs, as each payload adds hydrophobicity.
-
Procedure: Inject the purified ADC onto a HIC column. The resulting chromatogram will show peaks corresponding to the naked antibody (DAR 0) and species with DAR 2, 4, 6, and 8. The weighted average of these peak areas provides the average DAR.
-
-
Purity and Aggregation Analysis:
-
Method: Size Exclusion Chromatography (SEC-HPLC). This method separates molecules by size.
-
Procedure: Inject the purified ADC onto an SEC column. The main peak represents the monomeric ADC. The presence of earlier-eluting peaks indicates aggregation, while later-eluting peaks suggest fragmentation. A purity of >95% monomer is typically desired.
-
-
Confirmation of Conjugation (Optional):
-
Method: Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Procedure: The purified ADC can be analyzed by LC-MS (after deglycosylation and reduction) to confirm the mass of the light and heavy chains with the attached linker-payload, verifying the covalent modification.[21]
-
Data Presentation: Critical Reaction Parameters
The following table summarizes key parameters and provides rationale for their selection, serving as a starting point for process optimization.
| Parameter | Recommended Range | Rationale & Key Considerations |
| Antibody Concentration | 5 - 20 mg/mL | Higher concentrations can improve reaction kinetics but may also increase aggregation risk. |
| TCEP:Antibody Molar Ratio | 2.0 - 3.5 equivalents | Directly controls the number of reduced disulfides and thus the final DAR. Must be optimized empirically. |
| Reduction Temperature | 25 - 37 °C | Higher temperatures accelerate reduction but can compromise antibody stability. |
| Linker-Payload Molar Excess | 5 - 20 equivalents per Ab | Ensures efficient conjugation to available thiols. Higher excess may be needed but increases the purification burden. |
| Co-Solvent (DMF/DMSO) | 5 - 10% (v/v) | Required to solubilize the hydrophobic linker-payload. Keep below 10-15% to maintain antibody integrity. |
| Conjugation pH | 7.0 - 7.5 | Optimal for the thiol-maleimide reaction. pH > 8.0 can lead to maleimide hydrolysis and disulfide re-oxidation. |
| Conjugation Time | 1 - 3 hours | Reaction is typically complete within this timeframe. Monitor kinetics during development. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Average DAR | Inefficient antibody reduction; Insufficient molar excess of linker-payload; Hydrolysis of maleimide group. | Increase TCEP:Ab ratio or reduction time/temp; Increase molar excess of linker-payload; Ensure linker-payload stock is fresh and anhydrous; Check buffer pH. |
| High Aggregation (>5%) | High percentage of organic co-solvent; High protein concentration; Hydrophobic nature of linker-payload. | Decrease co-solvent percentage; Reduce antibody concentration during conjugation; Optimize DAR (higher DARs can increase aggregation). |
| Product Heterogeneity | Inconsistent reduction; Disulfide scrambling/re-oxidation. | Ensure precise control of TCEP concentration and reduction time; Work quickly after reduction; Ensure buffer is degassed and contains EDTA to chelate metal ions. |
| Precipitation During Reaction | Poor solubility of linker-payload; High DAR leading to ADC insolubility. | Test different co-solvents (e.g., NMP); Add linker-payload to antibody solution slowly with good mixing; Target a lower average DAR. |
References
- Benchchem. (n.d.). Principles of Self-Immolative Linkers in Drug Delivery: A Technical Guide.
- Pan, Y., et al. (2021). Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. Recent Patents on Anti-Cancer Drug Discovery.
- Mccombs, J. R., & Owen, S. C. (2015). Perspectives and Characterization on Antibody–Drug Conjugates. LCGC International.
- Li, H., et al. (2016). Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. Drug Discovery Today.
- Pan, Y., et al. (2021). Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. OUR Archive (Otago University Research Archive).
- (2025). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights.
- Beijing Baite Paike Biotechnology Co., Ltd. (n.d.). Antibody-Drug Conjugate (ADC) Characterization.
- Creative Proteomics. (n.d.). Antibody Drug Conjugates (ADCs) Characterisation and Bioanalysis.
- Jo, S., et al. (2020). A light-responsive, self-immolative linker for controlled drug delivery via peptide- and protein-drug conjugates. Chemical Science.
- SigutLabs. (2025). Exploring Self-Immolative Linkers in ADCs: Beyond the Classics.
- Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism.
- BOC Sciences. (n.d.). Cathepsin B Cleavable Linker (Peptide Linker).
- Parexel. (2025). Best practices for manufacturing Antibody Drug Conjugates (ADCs).
- Parexel. (2024). Challenges And Best Practices For Developing Antibody Drug Conjugates (ADCs).
- BOC Sciences. (n.d.). This compound.
- Jin, Y., et al. (2023). Engineering Enzyme-Cleavable Oligonucleotides by Automated Solid-Phase Incorporation of Cathepsin B Sensitive Dipeptide Linkers. ResearchGate.
- BOC Sciences. (n.d.). Antibody Conjugation Protocols: A Complete Step-by-Step Guide.
- University of Cambridge. (n.d.). Cleavable linkers in antibody-drug conjugates. David Spring's group.
- CDN Isotopes. (n.d.). Alloc Protecting Group Removal Protocol.
- Poudel, Y. B., et al. (2021). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. ResearchGate.
- Royal Society of Chemistry. (2021). Protease-sensitive Linkers.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs).
- AMCP.org. (n.d.). Best Practice Handout - Cancer – Antibody Drug Conjugates (ADC's).
- AxisPharm. (n.d.). This compound.
- BroadPharm. (n.d.). Alloc-Val-Ala-OH.
- MedchemExpress.com. (n.d.). Alloc-Val-Ala-pAB.
- BroadPharm. (n.d.). Alloc-Val-Ala-PAB.
- ACS Publications. (2022). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters.
- American Chemical Society. (2024). Synthesis and biological evaluation of cathepsin B cleavable drug-linker constructs featuring modified spacers with novel phenolic payload KGP18.
- ACROBiosystems. (2026). Complete ADC conjugation in just 3 hours: Speed without compromise.
- Dal Corso, A., et al. (2017). Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates. PMC - NIH.
- Lu, J., et al. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. PMC - NIH.
- PubChem - NIH. (n.d.). This compound.
- Benchchem. (2025). Introduction: The Role of Cleavable Linkers in ADCs.
- Poudel, Y. B., et al. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. PMC.
- Olympep. (n.d.). Alloc-Val-Cit-PAB-OH Enzyme Cleavable Linker for ADC.
- Biotage. (2023). Using microwave heating to expedite your allyl ester or alloc deprotection.
- BroadPharm. (n.d.). Val-Ala-PAB-OH.
- NIH. (2023). Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide.
- Reisser, M., & Seebach, D. (2001). Deprotection of N-Alloc amines by Pd(0)/DABCO—an efficient method for in situ peptide coupling of labile amino acids. ElectronicsAndBooks.
- An, Z., et al. (2021). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. American Chemical Society.
- Bio-Synthesis. (2025). Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation.
Sources
- 1. adcreview.com [adcreview.com]
- 2. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. Alloc-Val-Ala-OH, ADC linker, 330970-70-2 | BroadPharm [broadpharm.com]
- 7. Alloc-Val-Ala-PAB, ADC linker, 1343407-91-9 | BroadPharm [broadpharm.com]
- 8. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 9. books.rsc.org [books.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 13. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
- 14. total-synthesis.com [total-synthesis.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. This compound | CAS: 1343407-91-9 | AxisPharm [axispharm.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Best practices for manufacturing Antibody Drug Conjugates (ADCs) | Parexel [parexel.com]
- 20. Antibody-Drug Conjugate (ADC) Characterization | Beijing Baite Paike Biotechnology Co., Ltd. [en.biotech-pack.com]
- 21. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alloc-Val-Ala-PAB-OH in Preclinical ADC Development
Introduction: The Strategic Role of Alloc-Val-Ala-PAB-OH in Next-Generation ADCs
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The lynchpin of this tripartite system is the linker, a component that dictates the stability, pharmacokinetics, and ultimate efficacy of the ADC. Among the advanced linker technologies, the this compound system has emerged as a sophisticated tool for preclinical ADC development. This enzymatically cleavable linker offers a unique combination of stability in systemic circulation and specific, efficient payload release within the target tumor cell.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound. We will delve into the mechanistic underpinnings of its components, provide detailed, field-proven protocols for its integration into an ADC, and outline the critical assays for the characterization and validation of the final conjugate.
The this compound linker is a multi-component system designed for controlled drug release[1].
-
Allyloxycarbonyl (Alloc) Protecting Group: This functional group serves as a temporary shield for the reactive amine of the dipeptide during synthesis. Its key advantage lies in its orthogonal deprotection chemistry, allowing for its removal under mild conditions using palladium catalysis without affecting other sensitive functionalities in the payload or antibody[2][3].
-
Valine-Alanine (Val-Ala) Dipeptide: This dipeptide sequence is the substrate for lysosomal proteases, most notably Cathepsin B, which are often upregulated in the tumor microenvironment[1][2]. Compared to the more conventional Valine-Citrulline (Val-Cit) linker, the Val-Ala linker has demonstrated comparable performance in terms of stability and cleavage efficiency, with the added benefit of potentially reducing aggregation in ADCs with a high drug-to-antibody ratio (DAR)[4].
-
p-Aminobenzyl Alcohol (PAB-OH) Self-Immolative Spacer: Following the enzymatic cleavage of the Val-Ala dipeptide, the PAB spacer undergoes a spontaneous 1,6-elimination reaction. This intramolecular electronic cascade ensures the rapid and complete release of the unmodified cytotoxic payload within the target cell, a critical factor for maximizing therapeutic efficacy[5].
The strategic combination of these elements provides a robust and versatile platform for the preclinical development of ADCs with a wide therapeutic window.
I. Synthesis of the Linker-Payload Conjugate
The initial phase of ADC construction involves the conjugation of the this compound linker to the cytotoxic payload. This process typically involves the activation of the payload and subsequent reaction with the hydroxyl group of the PAB spacer. The following protocol is a generalized procedure that can be adapted for various payloads containing a suitable functional group (e.g., a carboxylic acid for esterification or an amine for carbamate formation). For this example, we will consider a payload with a primary amine, such as Monomethyl Auristatin E (MMAE).
Protocol 1: Activation of Payload and Conjugation to this compound
Objective: To synthesize the Alloc-Val-Ala-PAB-Payload conjugate.
Materials:
-
This compound
-
Payload with a primary amine (e.g., MMAE)
-
p-Nitrophenyl chloroformate or other suitable activating agent
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass Spectrometer for characterization
Procedure:
-
Payload Activation: a. Dissolve the payload (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0°C in an ice bath. c. Add p-nitrophenyl chloroformate (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution. d. Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. e. Upon completion, evaporate the solvent under reduced pressure to obtain the activated payload.
-
Conjugation to Linker: a. Dissolve the activated payload (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous DMF. b. Add DIPEA (2.0 equivalents) to the solution. c. Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS. d. Once the reaction is complete, dilute the mixture with an appropriate solvent (e.g., ethyl acetate) and wash with brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Characterization: a. Purify the crude product by reverse-phase HPLC to obtain the pure Alloc-Val-Ala-PAB-Payload conjugate. b. Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.
II. Preparation of the Linker-Payload for Antibody Conjugation
Prior to conjugation with the antibody, the Alloc protecting group must be removed to expose the N-terminal amine of the dipeptide, which will then be coupled to a bifunctional crosslinker (e.g., maleimidocaproyl - MC) for subsequent reaction with the antibody's thiols.
Protocol 2: Alloc Deprotection
Objective: To remove the Alloc protecting group from the linker-payload conjugate.
Materials:
-
Alloc-Val-Ala-PAB-Payload
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane or other suitable scavenger
-
Anhydrous DCM or Tetrahydrofuran (THF)
-
HPLC system for purification
Procedure:
-
Dissolve the Alloc-Val-Ala-PAB-Payload (1.0 equivalent) in anhydrous DCM or THF under an inert atmosphere.
-
Add phenylsilane (20 equivalents) to the solution.
-
Add Pd(PPh₃)₄ (0.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by LC-MS. The reaction mixture may change color.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting deprotected linker-payload by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a solid.
Causality Note: The use of a palladium catalyst is crucial for the specific cleavage of the allyl group of the Alloc protecting group. Phenylsilane acts as a scavenger to trap the cleaved allyl group, preventing side reactions.
III. Antibody-Drug Conjugation and Characterization
The final step in the synthesis of the ADC is the conjugation of the deprotected and activated linker-payload to the monoclonal antibody. This protocol describes a common method involving the reduction of the antibody's interchain disulfide bonds to generate free thiols, followed by conjugation with the maleimide-activated linker-payload.
Protocol 3: Cysteine-Based Antibody Conjugation
Objective: To conjugate the linker-payload to a monoclonal antibody via reduced cysteine residues.
Materials:
-
Monoclonal antibody (e.g., anti-HER2) in a suitable buffer (e.g., PBS, pH 7.4)
-
Deprotected and maleimide-activated Val-Ala-PAB-Payload
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction
-
Dimethyl sulfoxide (DMSO)
-
Size Exclusion Chromatography (SEC) columns for purification
-
Hydrophobic Interaction Chromatography (HIC)-HPLC system for DAR determination
-
UV-Vis spectrophotometer
Procedure:
-
Antibody Reduction: a. Prepare a solution of the antibody at a concentration of 5-10 mg/mL in PBS. b. Add a calculated amount of TCEP (e.g., 2.5-3.0 equivalents per disulfide bond to be reduced) to the antibody solution. c. Incubate the reaction at 37°C for 1-2 hours.
-
Conjugation: a. Dissolve the maleimide-activated Val-Ala-PAB-Payload in DMSO to create a stock solution. b. Add the linker-payload stock solution to the reduced antibody solution. A typical molar excess of linker-payload to antibody is 5-10 fold. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation. c. Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Purification: a. Purify the ADC from unreacted linker-payload and other small molecules using SEC (e.g., with a Sephadex G-25 column) equilibrated with a suitable formulation buffer (e.g., PBS).
-
Characterization: a. Concentration and DAR: Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm. Determine the average DAR using HIC-HPLC. HIC separates ADC species based on the hydrophobicity conferred by the conjugated payload. b. Aggregation Analysis: Analyze the purified ADC for the presence of aggregates using SEC-HPLC. c. Purity: Assess the purity of the ADC by SDS-PAGE under reducing and non-reducing conditions.
Data Presentation: ADC Characterization Summary
| Parameter | Method | Acceptance Criteria |
| Average DAR | HIC-HPLC | 3.5 - 4.5 |
| Monomer Purity | SEC-HPLC | > 95% |
| Free Drug Level | RP-HPLC | < 1% |
| Endotoxin | LAL Assay | < 0.5 EU/mg |
Visualization of Experimental Workflow
Caption: Workflow for the synthesis and characterization of an ADC using this compound.
IV. In Vitro Evaluation of the ADC
A series of in vitro assays are essential to validate the functionality and potency of the newly synthesized ADC. These assays assess the linker's stability, its susceptibility to enzymatic cleavage, and the ADC's cytotoxic activity against target cells.
Protocol 4: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the ADC linker in human plasma.
Procedure:
-
Incubate the ADC (at a final concentration of 100 µg/mL) in human plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 72, 96, and 168 hours), take aliquots of the plasma-ADC mixture.
-
Analyze the aliquots by an affinity-capture LC-MS method to quantify the amount of intact ADC and any released payload.
-
Plot the percentage of intact ADC versus time to determine the in vitro half-life.
Protocol 5: Cathepsin B Cleavage Assay
Objective: To confirm the enzymatic cleavage of the Val-Ala linker by Cathepsin B.
Procedure:
-
Incubate the ADC (10 µM) with recombinant human Cathepsin B (1 µM) in a reaction buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5) at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), quench the reaction by adding an equal volume of acetonitrile with 0.1% formic acid.
-
Analyze the samples by LC-MS to monitor the disappearance of the ADC and the appearance of the released payload.
-
As a negative control, incubate the ADC in the reaction buffer without Cathepsin B.
Visualization of the Cleavage and Self-Immolation Mechanism
Sources
- 1. Development and Properties of Valine-Alanine based Antibody-Drug Conjugates with Monomethyl Auristatin E as the Potent Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to Assessing the Stability of ADCs Utilizing the Alloc-Val-Ala-PAB-OH Linker
Introduction: The Critical Role of Linker Stability in ADC Therapeutic Efficacy
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads. The success of an ADC is critically dependent on the stability of the linker connecting these two moieties. An ideal linker must remain stable in systemic circulation to prevent premature payload release, which can lead to off-target toxicity and a diminished therapeutic window.[1][2] Conversely, upon internalization into the target cancer cell, the linker must be efficiently cleaved to liberate the cytotoxic payload.[3]
This application note provides a detailed guide for assessing the stability of ADCs employing the Alloc-Val-Ala-PAB-OH linker system. This linker is a sophisticated, enzyme-cleavable construct designed for precise intracellular payload release.[] It comprises three key components:
-
Allyloxycarbonyl (Alloc) protecting group: Shields a reactive functionality during synthesis and conjugation.[]
-
Valine-Alanine (Val-Ala) dipeptide: A specific substrate for lysosomal proteases, most notably Cathepsin B, which is often upregulated in tumor cells.[][6]
-
p-Aminobenzyl (PAB) self-immolative spacer: Upon cleavage of the Val-Ala sequence, this spacer undergoes a rapid, spontaneous 1,6-elimination to release the payload in its unmodified, active form.[3][]
Understanding the stability profile of an ADC with this linker is paramount for selecting promising clinical candidates. This guide will detail protocols for evaluating stability in two critical environments: systemic circulation (simulated by human plasma) and the lysosomal compartment where the payload release is intended.
Mechanism of Action: Intracellular Activation
The therapeutic action of an ADC utilizing the this compound linker is predicated on a sequence of events initiated by antigen-mediated endocytosis. The following diagram illustrates the intracellular processing and payload release mechanism.
Sources
Application Notes and Protocols for the Alloc-Val-Ala-PAB-OH Linker System
Introduction: Engineering Precision in Drug Delivery
The landscape of targeted therapeutics, particularly in the realm of Antibody-Drug Conjugates (ADCs), is continually evolving towards constructs that offer enhanced specificity and a wider therapeutic window. A critical component in the design of an effective ADC is the linker, the molecular bridge that connects the potent cytotoxic payload to the tumor-targeting monoclonal antibody. The Alloc-Val-Ala-PAB-OH linker system represents a sophisticated, enzyme-cleavable platform designed for controlled, intracellular drug release.
This guide provides an in-depth exploration of the this compound linker, detailing its mechanism of action, payload compatibility, and comprehensive protocols for its application in ADC development. The content herein is curated for researchers, scientists, and drug development professionals seeking to leverage this advanced linker technology.
I. The this compound Linker System: A Mechanistic Overview
The this compound linker is a multi-component system, each part playing a distinct and crucial role in the stable circulation and targeted release of the payload.[][2]
-
Alloc (Allyloxycarbonyl) Protecting Group: The Alloc group serves as a protecting moiety for the N-terminal amine of the dipeptide.[][2] It is stable under a wide range of acidic and basic conditions, making it compatible with various synthetic steps.[3][4] Its removal is achieved under mild conditions using a palladium(0) catalyst, ensuring the integrity of the rest of the ADC construct.[4][5][6][7][8]
-
Val-Ala (Valine-Alanine) Dipeptide: This dipeptide sequence is specifically designed to be a substrate for cathepsin B, a lysosomal cysteine protease that is often overexpressed in tumor cells.[][7][8][] The enzymatic cleavage of the amide bond between the alanine and the PAB spacer is the initiating trigger for payload release.[][10] Studies have shown that the Val-Ala linker can lead to less aggregation in ADCs with high drug-to-antibody ratios (DAR) compared to the more commonly used Val-Cit linker, especially with hydrophobic payloads.[][12][13]
-
PAB-OH (p-Aminobenzyl Alcohol) Self-Immolative Spacer: The PAB-OH moiety is a self-immolative spacer.[][14][15][16] Once the Val-Ala dipeptide is cleaved by cathepsin B, the resulting aniline nitrogen of the PAB group initiates a 1,6-elimination reaction.[14][15][17] This electronic cascade leads to the release of the payload in its unmodified, active form, along with the formation of azaquinone methide.[17]
Mechanism of Action: A Stepwise Release Cascade
The release of the payload from an ADC constructed with the this compound linker follows a precise, multi-step process initiated upon internalization into the target cancer cell.
Diagram: Mechanism of Payload Release
Caption: Stepwise mechanism of payload release from an ADC utilizing the Val-Ala-PAB linker.
II. Payload Compatibility: Guiding Principles and Examples
The PAB self-immolative spacer is versatile, but its efficiency is dependent on the nature of the functional group on the payload to which it is attached.
Chemical Requirements for Payloads
For efficient self-immolation and release, the payload should possess a nucleophilic functional group, typically an amine (-NH2) or a hydroxyl (-OH) group. The pKa of the leaving group (the payload) is a critical factor; the self-immolation process is more efficient for payloads with a lower pKa, as this indicates a better leaving group.[18] Payloads with acidic phenols (pKa < 9) are readily released.[19] For less acidic compounds like amines and alcohols, they are typically attached as carbamates or carbonates, respectively, to facilitate release.[19]
Compatible Payload Classes
The Val-Ala-PAB linker system is compatible with a range of potent cytotoxic agents used in ADC development.
| Payload Class | Example Drugs | Functional Group for Conjugation | Notes |
| Auristatins | Monomethyl Auristatin E (MMAE), Monomethyl Auristatin F (MMAF) | Secondary Amine | MMAE and MMAF are potent microtubule inhibitors. The Val-Ala linker has shown comparable performance to Val-Cit for MMAE-based ADCs.[][12] |
| Pyrrolobenzodiazepines (PBDs) | PBD Dimers (e.g., Tesirine) | Secondary Amine | PBDs are DNA-damaging agents. The Val-Ala linker is particularly well-suited for hydrophobic payloads like PBDs, reducing aggregation issues.[12][13] |
| Duocarmycins | Seco-Duocarmycin Analogues | Phenolic Hydroxyl | These are DNA alkylating agents. The phenol group's acidity influences the rate of self-immolation.[20] |
| Camptothecins | Exatecan, Deruxtecan | Phenolic Hydroxyl | Topoisomerase I inhibitors. |
| Maytansinoids | DM1, DM4 | Thiol (after modification of the linker) | While typically used with disulfide or other non-self-immolative linkers, conjugation is theoretically possible with modifications. |
III. Protocols for ADC Construction
The following protocols provide a general framework for the synthesis of an ADC using the this compound linker system. Optimization may be required for specific antibodies and payloads.
Protocol 1: Payload-Linker Conjugation
This protocol describes the conjugation of a payload with a primary or secondary amine to the this compound linker.
Materials:
-
This compound
-
Payload with an amine functional group
-
p-Nitrophenyl chloroformate or other activating agent
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass Spectrometer for characterization
Procedure:
-
Activation of the Linker:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add p-nitrophenyl chloroformate (1.1 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by thin-layer chromatography (TLC) or HPLC.
-
Upon completion, the activated linker can be used directly or purified by HPLC.
-
-
Conjugation to the Payload:
-
Dissolve the amine-containing payload (1.2 eq) in anhydrous DMF.
-
Add the activated Alloc-Val-Ala-PAB-linker solution dropwise.
-
Stir the reaction at room temperature for 4-16 hours, monitoring by HPLC.
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the Alloc-Val-Ala-PAB-Payload conjugate by preparative HPLC.
-
Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.
-
Diagram: Payload-Linker Conjugation Workflow
Caption: Workflow for the conjugation of a payload to the this compound linker.
Protocol 2: Alloc Group Deprotection
This protocol details the removal of the Alloc protecting group to expose the N-terminal amine for subsequent conjugation to a maleimide-functionalized antibody.
Materials:
-
Alloc-Val-Ala-PAB-Payload conjugate
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Anhydrous, degassed solvent (e.g., Dichloromethane (DCM) or DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve the Alloc-Val-Ala-PAB-Payload conjugate (1.0 eq) in the anhydrous, degassed solvent under an inert atmosphere.[5]
-
Add the scavenger (e.g., morpholine, 10-20 eq).
-
Stir the reaction at room temperature for 30-90 minutes.[3] Monitor the reaction progress by HPLC.
-
Upon completion, the reaction mixture can be taken to the next step directly or purified by HPLC to isolate the deprotected linker-payload.
Protocol 3: Antibody-Drug Conjugation
This protocol describes the final step of conjugating the deprotected linker-payload to a monoclonal antibody that has been functionalized with a maleimide group (e.g., through reduction of interchain disulfides or introduction of engineered cysteines).
Materials:
-
Deprotected Val-Ala-PAB-Payload
-
Maleimide-functionalized monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))
-
UV-Vis Spectrophotometer
-
Mass Spectrometer (for intact mass analysis)
Procedure:
-
Dissolve the deprotected Val-Ala-PAB-Payload in a minimal amount of DMSO.
-
Slowly add the linker-payload solution to the antibody solution with gentle stirring. A typical molar excess of linker-payload to antibody is 5-10 fold.
-
Incubate the reaction at room temperature or 4°C for 1-4 hours.
-
Quench the reaction by adding an excess of N-acetylcysteine.
-
Purify the resulting ADC from unreacted linker-payload and other small molecules using SEC or TFF.
-
Characterize the final ADC:
-
Determine the drug-to-antibody ratio (DAR) by UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC).
-
Confirm the identity and purity by intact mass analysis and SEC.
-
Assess for aggregation by SEC.
-
IV. Conclusion and Future Perspectives
The this compound linker system offers a robust and versatile platform for the development of next-generation ADCs. Its key advantages, including the specific enzymatic cleavage by cathepsin B and the efficient self-immolative release mechanism, contribute to a favorable pharmacokinetic profile and potent anti-tumor activity. The lower hydrophobicity of the Val-Ala dipeptide compared to Val-Cit provides a distinct advantage for the development of ADCs with hydrophobic payloads, allowing for higher DARs with reduced aggregation.[12][13]
As our understanding of the tumor microenvironment and the intricacies of ADC trafficking deepens, we can anticipate further refinements to this and other linker technologies. Future innovations may focus on dual-cleavage mechanisms or the incorporation of novel self-immolative spacers to further enhance the therapeutic index of ADCs. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of targeted cancer therapy.
V. References
-
Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment - OUR Archive (Otago University Research Archive). [Link]
-
Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs. [Link]
-
Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. [Link]
-
Recent evolutions in Cathepsin B cleavable linkers for drug release... - ResearchGate. [Link]
-
Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. [Link]
-
Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. [Link]
-
Cathepsin B Is Dispensable for Cellular Processing of Cathepsin B-Cleavable Antibody–Drug Conjugates | Cancer Research - AACR Journals. [Link]
-
Cathepsin B Is Dispensable for Cellular Processing of Cathepsin B-Cleavable Antibody-Drug Conjugates - PubMed. [Link]
-
Alloc Protecting Group: Alloc Protection & Deprotection Mechanism – - Total Synthesis. [Link]
-
ADC Panoramic Overview-Linker - Creative Biolabs. [Link]
-
Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed. [Link]
-
This compound | CAS: 1343407-91-9 | AxisPharm. [Link]
-
An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) - AxisPharm. [Link]
-
Evolution of PAB‐based self‐immolative spacers from the... - ResearchGate. [Link]
-
Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
A novel bioresponsive self-immolative spacer based on aza-quinone methide reactivity for the controlled release of thiols, phenols, amines, sulfonamides or amides - NIH. [Link]
-
Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody–Drug Conjugates with Phenol-Containing Payloads | Bioconjugate Chemistry - ACS Publications. [Link]
-
Alloc-Val-Cit-PAB-OH Enzyme Cleavable Linker for ADC (CAT#: OLY-1023-YS271). [Link]
-
Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads | Request PDF - ResearchGate. [Link]
-
Linkers for ADCs - NJ Bio, Inc.. [Link]
Sources
- 2. This compound | CAS: 1343407-91-9 | AxisPharm [axispharm.com]
- 3. peptide.com [peptide.com]
- 4. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 5. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Alloc-Val-Ala-PAB, ADC linker, 1343407-91-9 | BroadPharm [broadpharm.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 12. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 13. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 14. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 15. Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. njbio.com [njbio.com]
- 19. A novel bioresponsive self-immolative spacer based on aza-quinone methide reactivity for the controlled release of thiols, phenols, amines, sulfonamides or amides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Proactive Strategies to Prevent ADC Aggregation with Alloc-Val-Ala-PAB-OH Linkers
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical protocols to address and prevent the aggregation of Antibody-Drug Conjugates (ADCs) utilizing the Alloc-Val-Ala-PAB-OH linker system. Our goal is to move beyond simple problem-solving to a state of proactive prevention by understanding the underlying physicochemical drivers of instability.
Understanding the "Why": The Root Causes of Aggregation
Aggregation, the formation of high-molecular-weight species, is a critical quality attribute (CQA) that can severely impact the stability, efficacy, and safety of an ADC therapeutic.[1][2] When using a linker like this compound, several factors related to its structure and the conjugation process can increase the propensity for aggregation.
-
Increased Surface Hydrophobicity: This is the primary driver of ADC aggregation.[3][4] The conjugation of a linker-payload, which is often hydrophobic, to the surface of a monoclonal antibody (mAb) creates new hydrophobic patches.[1][5] These patches can promote intermolecular self-association as the ADC molecules attempt to minimize their exposure to the aqueous environment, leading to aggregation.[3] The Val-Ala dipeptide and the p-aminobenzyl (PAB) spacer, while crucial for enzymatic cleavage and payload release, contribute to this hydrophobicity.[6][7]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR directly correlates with increased surface hydrophobicity and a greater tendency for aggregation.[4][8] While a higher DAR can enhance potency, it often comes at the cost of reduced stability and faster clearance rates in vivo.[8][9][10] Finding the optimal balance is key to a successful ADC.
-
Conjugation Process Stressors: The conditions during the conjugation reaction can themselves induce aggregation.[1]
-
Organic Solvents: Hydrophobic linker-payloads often require organic co-solvents (e.g., DMSO, DMF) for dissolution. The presence of these solvents, even transiently, can partially denature the antibody and promote aggregation.[4][5]
-
pH and Buffer Conditions: Performing conjugation at a pH near the antibody's isoelectric point (pI) can minimize its net charge, reducing electrostatic repulsion and increasing the likelihood of aggregation.[5]
-
Temperature and Mechanical Stress: Elevated temperatures and high shear forces from vigorous mixing can introduce physical stress, leading to protein unfolding and subsequent aggregation.[1][4]
-
-
Formulation and Storage Instability: Post-purification, the ADC is still susceptible to aggregation.[11] Factors like suboptimal buffer pH, ionic strength, exposure to light, and repeated freeze-thaw cycles can all compromise long-term stability.[1][4][12]
Systematic Troubleshooting Guide
Encountering aggregation can be frustrating. This section provides a logical workflow to identify the source of the problem and implement effective solutions.
Diagram: ADC Aggregation Troubleshooting Workflow
This diagram outlines a systematic approach to diagnosing and resolving aggregation issues, from initial characterization to process optimization and final formulation.
Caption: A logical workflow for diagnosing and resolving ADC aggregation.
Question 1: At which stage is the aggregation occurring?
First, pinpoint the origin. Use Size Exclusion Chromatography (SEC) to analyze samples from each major stage:
-
Post-Conjugation (Crude Reaction): High aggregation here points to issues with the reaction conditions.
-
Post-Purification: If aggregation appears or increases after purification, the purification method itself may be inducing stress.
-
During Storage/Stress Studies: Aggregation that develops over time indicates a formulation or storage stability problem.
Question 2: Could my conjugation strategy be the cause?
If aggregation is present immediately after the reaction, consider these optimizations:
| Parameter | Problem | Recommended Solution & Rationale |
| Drug-to-Antibody Ratio (DAR) | A high DAR (>4) significantly increases surface hydrophobicity.[4][8] | Aim for the lowest DAR that maintains efficacy. Studies show that ADCs with an average DAR below ~6 have markedly better clearance rates than those with very high DARs (~9-10).[10] A balance must be struck to maximize the therapeutic window.[1][13] |
| Co-Solvent Concentration | Organic solvents used to dissolve the linker-payload can denature the antibody.[5] | Minimize the final co-solvent concentration in the reaction mixture, ideally to <10% (v/v). Add the linker-payload solution slowly and with gentle mixing to avoid localized high concentrations that can cause precipitation. |
| Reaction Buffer & pH | A pH near the antibody's isoelectric point (pI) reduces solubility and promotes aggregation.[5] | Select a buffer pH that is at least 1-2 units away from the mAb's pI. This ensures the ADC maintains a net surface charge, promoting electrostatic repulsion between molecules. Also, ensure adequate buffer capacity to handle any pH shifts during the reaction. |
| Intermolecular Interactions | Free ADC molecules in solution under "unfavorable" conjugation conditions can readily interact and aggregate.[5] | Consider solid-phase conjugation. Immobilizing the antibody on a solid support (e.g., an affinity resin) physically separates the molecules during the conjugation step, effectively preventing aggregation at its source.[1][5][14] |
Question 3: Is my purification method contributing to the problem?
While purification is meant to remove aggregates, some methods can exacerbate the issue.
-
Size Exclusion Chromatography (SEC): While the gold standard for analysis, preparative SEC can be time-consuming and lead to yield loss.[5][15]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be an effective method for separating ADC species based on hydrophobicity and can be used to remove aggregates and refine the DAR distribution.[1][16]
-
Ion Exchange (IEC) and Multimodal Chromatography (MMC): These techniques separate molecules based on charge and a combination of interactions, respectively. They can be powerful tools for removing aggregates and achieving a more homogeneous product.[1]
If you suspect purification is an issue, screen different chromatography resins and buffer systems to find conditions that resolve the monomer from aggregates without causing further product loss.
Question 4: Is my formulation suboptimal for long-term stability?
If the purified ADC is initially monomeric but aggregates over time, focus on the formulation.[11]
-
Excipient Screening: The addition of stabilizing excipients is a cornerstone of biologics formulation.[3][17][18]
-
Surfactants: Non-ionic surfactants like Polysorbate 20 or Polysorbate 80 are critical for stabilizing proteins.[17] They can form a protective layer on surfaces or coat protein molecules, preventing adsorption and aggregation.[17]
-
Sugars/Polyols: Sugars like sucrose and trehalose are effective cryoprotectants and lyoprotectants that stabilize the protein structure.[19]
-
Amino Acids: Certain amino acids, such as arginine and glycine, can act as stabilizers and reduce aggregation.[3][19]
-
-
Buffer System Optimization: The final formulation buffer is critical. Conduct a pH and buffer screening study to identify the conditions that confer maximum stability. This is often, but not always, the pH of maximum protein solubility.
-
Storage Conditions: ADCs should be stored under optimized conditions.[1] Protect from light, especially if the payload is photosensitive.[1] Avoid repeated freeze-thaw cycles, which are a known cause of aggregation.[11][12] For long-term storage, lyophilization in a formulation containing appropriate stabilizers can be an effective strategy.[12]
Key Experimental Protocols
Accurate characterization is the foundation of effective troubleshooting. Here are protocols for essential analytical techniques.
Protocol 1: High-Resolution Aggregate Analysis by SEC-MALS
Size Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is the industry-standard method for quantifying aggregates and determining their absolute molar mass, providing unambiguous identification of monomers, dimers, and higher-order species.[1][20][21]
Objective: To separate and quantify ADC species by size and determine the absolute molar mass of each species.
Instrumentation:
-
HPLC or UHPLC system
-
Size Exclusion Chromatography column (e.g., TSKgel G3000SWxl)
-
Multi-Angle Light Scattering (MALS) detector
-
UV Detector
Procedure:
-
System Preparation: Equilibrate the SEC column and detectors with a filtered, degassed mobile phase (e.g., Phosphate-Buffered Saline, pH 7.4) at a constant flow rate (e.g., 0.5 mL/min) until stable baselines are achieved for all detectors.[3]
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in the mobile phase.[3] Filter the sample through a low-protein-binding 0.22 µm syringe filter immediately before injection.
-
Data Acquisition: Inject 50-100 µL of the prepared sample. Collect UV (280 nm), light scattering, and dRI data throughout the elution.
-
Data Analysis:
-
Use specialized software (e.g., ASTRA) to analyze the data.
-
The software will use the signals from the MALS, UV, and dRI detectors to calculate the absolute molar mass across the entire elution profile.[23]
-
Identify peaks corresponding to the monomer, dimer, and other high molecular weight (HMW) species.
-
Integrate the peak areas from the UV or dRI chromatogram to determine the relative percentage of each species.
-
Protocol 2: Rapid Screening for Aggregation Propensity by DLS
Dynamic Light Scattering (DLS) is a high-throughput technique that is highly sensitive to the presence of small amounts of large aggregates.[24] It is excellent for rapid formulation screening and assessing colloidal stability.
Objective: To measure the hydrodynamic diameter (Z-average) and Polydispersity Index (PDI) to assess the aggregation state of the ADC.
Procedure:
-
Sample Preparation: Filter the ADC sample (concentration ~0.5-1.0 mg/mL) through a 0.22 µm filter into a clean, dust-free cuvette.
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Measurement: Place the cuvette in the instrument and acquire data. The instrument measures the fluctuations in scattered light intensity over time.
-
Data Analysis:
-
The software's autocorrelation function calculates the size distribution.
-
Z-average: The intensity-weighted mean hydrodynamic diameter. A significant increase from the expected monomer size indicates aggregation.
-
Polydispersity Index (PDI): A measure of the broadness of the size distribution. A PDI < 0.2 is generally considered monodisperse. A high PDI suggests a heterogeneous sample with multiple species present.
-
Frequently Asked Questions (FAQs)
Q1: My payload is extremely hydrophobic. What is the single most effective strategy to prevent aggregation during conjugation? A1: The most robust method is to prevent the ADC molecules from interacting with each other during the conjugation step.[5] Immobilizing the antibody on a solid-phase support (e.g., affinity resin) is the most effective way to achieve this.[1][5] This "lock-release" approach keeps individual antibodies physically separated while the hydrophobic linker-payload is attached, preventing aggregation at its source.[5][14]
Q2: Can I just remove aggregates after they form? A2: While aggregates can be removed by downstream processing steps like preparative chromatography, this is not an ideal solution.[1][5] Removal adds significant time and cost to manufacturing and, more importantly, reduces the overall product yield.[1][5] Prevention is always preferable to removal.[1]
Q3: How does the this compound linker specifically contribute to aggregation? A3: The this compound linker is a protease-cleavable system designed for intracellular payload release.[][26] The dipeptide (Val-Ala) and the PAB spacer, while essential for its function, are inherently hydrophobic components.[6][27] When multiple copies of this linker-payload are attached to the antibody, their collective hydrophobicity can create surface patches that drive intermolecular association and aggregation.[1]
Q4: Are there alternative linker chemistries that are less prone to aggregation? A4: Yes. A key strategy to counteract payload hydrophobicity is to incorporate hydrophilic spacers, such as polyethylene glycol (PEG), into the linker design.[3][28] These hydrophilic linkers can help "shield" the hydrophobic drug and improve the overall solubility and stability of the ADC.[28]
Q5: My ADC looks fine by SEC right after purification but fails stability testing after one month at 4°C. What should I investigate first? A5: This points directly to a formulation issue. Your primary focus should be on excipient screening. Start by evaluating the effect of adding a non-ionic surfactant (e.g., 0.02% Polysorbate 20) and a stabilizer like sucrose or trehalose. Perform a small-scale screening study where you test various combinations and concentrations of these excipients, then place the samples on accelerated stability (e.g., 40°C for 1-2 weeks) and analyze by SEC to quickly identify a more stable formulation.
References
- Benchchem. Technical Support Center: Mitigating ADC Aggregation Arising from Linker-Payload Hydrophobicity.
- Cytiva. Aggregation in antibody-drug conjugates: causes and mitigation. (2025-08-18).
- Benchchem. Technical Support Center: Troubleshooting ADC Aggregation with Hydrophobic Linkers.
-
National Institutes of Health. Advances and Limitations of Antibody Drug Conjugates for Cancer. Available from: [Link]
-
Pharmaceutical Technology. Tackling Aggregation Challenges in ADC Production. Available from: [Link]
- Biointron. Antibody-Drug Conjugates (ADCs) and Drug–Antibody Ratio (DAR). (2024-10-19).
- PurePEG. How Linker Chemistry Governs ADC Stability, Solubility, and Payload Release. (2025-10-16).
-
ResearchGate. Effects of Drug-Antibody Ratio (DAR) on Pharmacokinetics, Biodistribution, Efficacy and Tolerability of Antibody-Maytansinoid Conjugates. Available from: [Link]
- BOC Sciences. This compound - (CAS 1343407-91-9) | ADC Linker.
- LCGC International. Characterizing Antibody-Drug Conjugates for Biotherapeutics with the Light Scattering Toolkit. (2014-10-24).
- Benchchem. Technical Support Center: Avoiding Aggregation of Antibody-Drug Conjugates (ADCs) During Conjugation.
-
ACS Publications. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Available from: [Link]
-
MDPI. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Available from: [Link]
- AxisPharm. This compound | CAS: 1343407-91-9.
-
ResearchGate. Analysis of ADC 1 and aggregate fractions by (a) SEC-MALS and (b) AUC-SV. Available from: [Link]
- Benchchem. Technical Support Center: Troubleshooting Cleavable Linkers in Antibody-Drug Conjugates (ADCs).
-
National Institutes of Health. Antibody–drug conjugates: Recent advances in linker chemistry. (2021-04-06). Available from: [Link]
- CellMosaic. Application of ADC Stabilizing Buffers for Long-Term Storage of Antibody-Drug Conjugates.
-
European Pharmaceutical Review. Poor Aggregation: Failing ADC Targets, Long Delays in Development and Wasted Budgets. (2017-11-14). Available from: [Link]
-
Wyatt Technology. Antibody-Drug Conjugate (ADC) dedicated SEC-MALS Guidance Manual. Available from: [Link]
-
National Institutes of Health. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Available from: [Link]
- MedchemExpress.com. Alloc-Val-Ala-pAB | ADC Linker.
-
PubMed. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates. (2017-05-17). Available from: [Link]
-
Bioprocess Online. Aggregation In Antibody-Drug Conjugates Causes And Mitigation. Available from: [Link]
-
National Institutes of Health. Antibody conjugation and formulation. Available from: [Link]
-
Biolin Scientific. Effect of Excipients, Storage, and Formulation Conditions on Therapeutic Protein Stability. Available from: [Link]
-
LCGC International. Antibody Drug Conjugate (ADC) Analysis with SEC–MALS. Available from: [Link]
-
National Institutes of Health. Unexplored Excipients in Biotherapeutic Formulations: Natural Osmolytes as Potential Stabilizers Against Thermally Induced Aggregation of IgG1 Biotherapeutics. (2021-12-14). Available from: [Link]
- AVT Pharmaceutical. What Role Does a Membrane-Stabilizing Excipient Play in Modern Formulations at AVT Pharmaceutical?. (2025-10-23).
- OLY-1023-YS271. Alloc-Val-Cit-PAB-OH Enzyme Cleavable Linker for ADC.
-
ResearchGate. Current approaches for the purification of antibody–drug conjugates. Available from: [Link]
-
National Institutes of Health. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography. (2021-02-02). Available from: [Link]
-
BioProcess International. Predicting Aggregation Propensity and Monitoring Aggregates in ADCs. (2014-10-15). Available from: [Link]
-
Colorcon. The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. (2023-10-31). Available from: [Link]
- BroadPharm. Alloc-Val-Ala-PAB, ADC linker, 1343407-91-9.
- ChemIntel360. The Role of Excipients in Enhancing Drug Stability. (2024-08-01).
-
Purdue University Graduate School. SOLID-STATE STABILITY OF ANTIBODY-DRUG CONJUGATES. Available from: [Link]
-
ResearchGate. Effect of Attachment Site on Stability of Cleavable Antibody Drug Conjugates. (2025-08-06). Available from: [Link]
Sources
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharmtech.com [pharmtech.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody-Drug Conjugates (ADCs) and Drug–Antibody Ratio (DAR) [biointron.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 12. cellmosaic.com [cellmosaic.com]
- 13. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. adcreview.com [adcreview.com]
- 15. researchgate.net [researchgate.net]
- 16. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nanoscience.com [nanoscience.com]
- 18. colorcon.com [colorcon.com]
- 19. Unexplored Excipients in Biotherapeutic Formulations: Natural Osmolytes as Potential Stabilizers Against Thermally Induced Aggregation of IgG1 Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. SEC-MALLS for Antibody Drug Characterization - Creative Proteomics [creative-proteomics.com]
- 22. wyatt.com [wyatt.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 26. This compound | CAS: 1343407-91-9 | AxisPharm [axispharm.com]
- 27. mdpi.com [mdpi.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with Alloc-Val-Ala-PAB-OH
Welcome to the technical support center for the Alloc-Val-Ala-PAB-OH linker system. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and optimization of Antibody-Drug Conjugates (ADCs). Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments. Our goal is to equip you with the scientific rationale and practical steps needed to achieve a consistent and optimal Drug-to-Antibody Ratio (DAR).
I. Understanding the this compound Linker System
The this compound linker is a sophisticated, enzyme-cleavable system designed for the controlled release of cytotoxic payloads within target cells.[][2] Its multi-component structure is key to its function:
-
Alloc (Allyloxycarbonyl) Group: This protecting group shields the amine functionality during synthesis, allowing for orthogonal deprotection strategies.[2][3] It is stable under conditions used for removing other protecting groups like Fmoc but can be selectively removed using a palladium catalyst.[4][5]
-
Val-Ala (Valine-Alanine) Dipeptide: This sequence is specifically recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[4][5] This enzymatic cleavage is the primary mechanism for intracellular payload release.[6]
-
PAB (p-aminobenzyl) Spacer: The PAB group acts as a self-immolative spacer.[2] Following the enzymatic cleavage of the Val-Ala dipeptide, the PAB spacer undergoes a 1,6-elimination reaction, which in turn releases the unmodified cytotoxic drug.[7]
The successful orchestration of these components is critical for producing a stable and effective ADC. A key quality attribute that dictates the efficacy and safety of an ADC is the Drug-to-Antibody Ratio (DAR), which is the average number of drug molecules conjugated to a single antibody.[8][9] An optimized DAR is crucial, as a low DAR may lead to reduced potency, while a high DAR can negatively impact pharmacokinetics and increase toxicity.[10][11]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered when working with the this compound linker and provides systematic approaches to resolving them.
Issue 1: Low or No Drug-to-Antibody Ratio (DAR)
A consistently low or zero DAR is a frequent challenge that can stem from several factors throughout the conjugation workflow.
Question: My final ADC product shows a very low or undetectable DAR after analysis by HIC or LC-MS. What are the potential causes and how can I troubleshoot this?
Answer: A low DAR can be attributed to issues in three main areas: Alloc deprotection, the conjugation reaction itself, or the purification process.
A. Inefficient Alloc Deprotection
The removal of the Alloc group is the essential first step to unmask the reactive amine for payload conjugation. Incomplete deprotection will directly lead to a lower-than-expected DAR.
-
Underlying Cause: The palladium-catalyzed deprotection reaction is sensitive to oxygen and the quality of the reagents.[12] The catalyst, Pd(PPh₃)₄, can be easily oxidized and lose its activity. The choice and amount of the scavenger (e.g., phenylsilane) are also critical.[13]
-
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: Perform the deprotection reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst.
-
Use Fresh, High-Quality Reagents: Use a fresh, high-quality source of Pd(PPh₃)₄. If the catalyst is old or has been improperly stored, it may be inactive. Prepare fresh solutions of the catalyst and scavenger immediately before use.
-
Optimize Catalyst and Scavenger Concentrations: A typical starting point is 0.1-0.2 equivalents of Pd(PPh₃)₄ and 15-20 equivalents of a scavenger like phenylsilane.[13][14] You may need to titrate these amounts for your specific antibody-linker construct.
-
Reaction Time and Temperature: While the reaction often proceeds at room temperature, gentle heating (e.g., 40°C) can sometimes improve efficiency.[12] Monitor the reaction progress over time (e.g., 30 min, 1 hr, 2 hr) to determine the optimal reaction time.
-
Verification of Deprotection: Before proceeding to the conjugation step, it is highly recommended to confirm the complete removal of the Alloc group. This can be done by taking a small aliquot of the reaction mixture and analyzing it by LC-MS to look for the mass shift corresponding to the loss of the Alloc group.
-
B. Suboptimal Conjugation Reaction Conditions
Even with successful deprotection, the subsequent conjugation of the payload to the linker can be inefficient if the reaction conditions are not optimized.
-
Underlying Cause: The efficiency of the conjugation reaction depends on factors such as pH, temperature, reaction time, and the molar ratio of the linker-payload to the antibody.[9]
-
Troubleshooting Steps:
-
Control the pH: The pH of the reaction buffer is critical for the reactivity of the involved functional groups. A slightly basic pH (e.g., 7.5-8.5) is often optimal for amine-reactive chemistries.
-
Optimize Molar Ratio: While a molar excess of the linker-payload is typically used, an extremely high excess can sometimes lead to aggregation. Experiment with different molar ratios (e.g., 5, 10, 20-fold excess) to find the optimal balance between conjugation efficiency and aggregation.
-
Reaction Time and Temperature: Monitor the conjugation reaction over time to determine the point of completion. Most conjugations are performed at room temperature or 4°C to maintain antibody integrity.
-
Solvent Considerations: Ensure that the organic solvent used to dissolve the linker-payload (e.g., DMSO, DMA) is miscible with the aqueous reaction buffer and does not exceed a concentration that could denature the antibody.
-
C. Loss of Conjugated Product During Purification
The purification step is intended to remove unconjugated antibody, free payload, and other impurities. However, harsh conditions can lead to the loss of the conjugated product.
-
Underlying Cause: The purification method, such as size exclusion chromatography (SEC) or tangential flow filtration (TFF), needs to be optimized to separate the ADC from reactants without causing dissociation of the payload.
-
Troubleshooting Steps:
-
Gentle Purification Methods: Use purification methods that are gentle on the ADC. SEC is a common and effective method.
-
Buffer Compatibility: Ensure that the purification buffers are compatible with the stability of the ADC and do not promote the cleavage of the linker or aggregation.
-
Monitor Fractions: When using chromatography, collect and analyze fractions to ensure that the desired ADC species is being collected and not lost.
-
Workflow for Troubleshooting Low DAR
Caption: A systematic workflow for diagnosing and resolving low Drug-to-Antibody Ratio (DAR).
Issue 2: High Levels of Aggregation
ADC aggregation is a critical issue that can affect stability, efficacy, and immunogenicity.
Question: I am observing significant aggregation of my ADC product after the conjugation step. What are the likely causes and how can I mitigate this?
Answer: Aggregation in ADCs is often driven by the increased hydrophobicity of the conjugated payload and linker.[15] The Val-Ala linker is generally less hydrophobic than the Val-Cit linker, which can help in reducing aggregation, especially with highly lipophilic payloads.[7][16]
-
Underlying Cause: The introduction of hydrophobic drug-linker moieties onto the antibody surface can lead to intermolecular hydrophobic interactions, causing the ADCs to aggregate. High DAR species are particularly prone to aggregation.[17]
-
Troubleshooting Steps:
-
Control the DAR: Aim for a lower average DAR, as higher DARs are more likely to cause aggregation.[17] This can be achieved by adjusting the molar ratio of the linker-payload to the antibody during the conjugation reaction.
-
Optimize Buffer Conditions: The choice of buffer and the inclusion of excipients can help to minimize aggregation. Consider screening different buffers, pH values, and the addition of stabilizers such as polysorbate 20 or sucrose.
-
Hydrophilic Linkers: If aggregation remains a persistent issue, consider incorporating a hydrophilic spacer, such as a short PEG chain, into the linker design to increase the overall hydrophilicity of the ADC.[18]
-
Controlled Reaction Conditions: Perform the conjugation at a lower temperature (e.g., 4°C) to slow down the aggregation process. Also, ensure efficient mixing during the addition of the linker-payload to avoid localized high concentrations.
-
Issue 3: Premature Payload Release
The stability of the linker is paramount to prevent the premature release of the cytotoxic payload in circulation, which can lead to off-target toxicity.[19][20]
Question: My ADC shows instability in plasma, leading to premature release of the payload. How can I improve the stability of my ADC?
Answer: The this compound linker is designed for enzymatic cleavage within the cell, and it should exhibit good stability in plasma.[6] Premature release may indicate issues with the linker itself or the overall ADC construct.
-
Underlying Cause: While the Val-Ala dipeptide is generally stable in human plasma, certain proteases in the plasma could potentially cleave the linker.[6] Additionally, the stability can be influenced by the conjugation site on the antibody.
-
Troubleshooting Steps:
-
Site-Specific Conjugation: If using stochastic conjugation methods (e.g., targeting lysines), consider moving to a site-specific conjugation strategy. Conjugating the drug-linker to a specific, engineered site on the antibody can shield the linker from plasma proteases and improve stability.
-
Linker Design Modification: While the Val-Ala linker is well-established, for certain antibody-payload combinations, exploring alternative dipeptide sequences that are less susceptible to plasma proteases may be necessary.
-
In Vitro Plasma Stability Assays: Conduct thorough in vitro plasma stability assays using plasma from different species (e.g., human, mouse, rat) to assess the stability of your ADC. This can help to identify species-specific differences in linker stability.[20]
-
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal Drug-to-Antibody Ratio (DAR) to aim for?
The optimal DAR is a balance between efficacy and safety and is specific to each ADC.[9] Historically, ADCs with a DAR of 2-4 have been common.[17] However, with advancements in linker technology that can mitigate aggregation, higher DARs (e.g., 8) are being successfully developed.[15] The ideal DAR for your specific ADC should be determined empirically through in vitro and in vivo studies.
Q2: Which analytical methods are best for determining DAR?
Several analytical techniques are commonly used to determine the average DAR and the distribution of different DAR species.[10][21]
| Analytical Method | Principle | Advantages | Disadvantages |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity, which increases with the number of conjugated drugs.[22][] | Gold standard for cysteine-linked ADCs; provides information on DAR distribution.[15] | May not be suitable for highly heterogeneous lysine-linked ADCs.[22] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates the light and heavy chains of the reduced ADC, allowing for the calculation of the average DAR.[21] | Orthogonal method to HIC; provides good resolution for reduced ADCs.[15] | Requires denaturation and reduction of the ADC.[21] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides the mass of the intact ADC, allowing for the direct determination of the number of conjugated drugs.[] | Highly accurate; provides information on DAR distribution and can identify other modifications.[8] | Requires specialized instrumentation. |
| UV-Vis Spectroscopy | Calculates the average DAR based on the absorbance of the antibody and the drug at their respective maximum absorbance wavelengths.[10][] | Simple and rapid method. | Provides only the average DAR, not the distribution; requires that the drug has a distinct UV-Vis spectrum from the antibody.[22] |
Q3: How does the this compound linker compare to the Val-Cit-PAB linker?
Both Val-Ala and Val-Cit are dipeptide linkers that are cleaved by lysosomal proteases.[6] The main difference lies in their hydrophobicity. The Val-Ala linker is generally less hydrophobic than the Val-Cit linker.[7] This can be advantageous when working with highly lipophilic payloads, as it can help to reduce the propensity for aggregation, potentially allowing for a higher DAR to be achieved.[7][16]
IV. Experimental Protocols
Protocol 1: Alloc Deprotection of Alloc-Val-Ala-PAB-Linker-Payload
This protocol describes a general procedure for the on-resin deprotection of the Alloc group. It should be optimized for your specific peptide sequence and resin.
-
Swell the resin-bound peptide in dichloromethane (DCM) for 1 minute.
-
Drain the DCM.
-
Prepare a solution of 0.1-0.2 equivalents of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in DCM.
-
Add 15-20 equivalents of phenylsilane to the palladium solution.
-
Add the resulting solution to the resin.
-
Allow the reaction to proceed on a rocker or shaker for 20-30 minutes at room temperature.[14]
-
Drain the reaction solution and wash the resin thoroughly with DCM (3x).
-
Repeat steps 3-7 for a second deprotection cycle to ensure complete removal of the Alloc group.[13]
-
Wash the resin with DCM (3x) and then with DMF (3x) to prepare for the next step in the synthesis.
-
To verify deprotection, cleave a small amount of resin and analyze by LC-MS to confirm the expected mass change.[14]
Protocol 2: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
This is a general protocol and should be optimized for your specific ADC and HPLC system.
-
Column: A HIC column suitable for antibody separations (e.g., Butyl-NPR).
-
Mobile Phase A: A high salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: A low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes.
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
-
Detection: UV detection at 280 nm.
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A to an appropriate concentration (e.g., 1 mg/mL).
-
Injection: Inject 10-50 µg of the ADC onto the column.
-
Data Analysis: Integrate the peaks corresponding to the different DAR species (e.g., DAR0, DAR2, DAR4, etc.). The average DAR is calculated as the weighted average of the peak areas.[]
DAR Calculation Formula: Average DAR = Σ (Peak Area of each species * Number of drugs for that species) / Σ (Total Peak Area)
V. Conclusion
Optimizing the drug-to-antibody ratio with the this compound linker system requires a systematic and informed approach. By understanding the underlying chemistry and potential pitfalls, researchers can effectively troubleshoot common issues such as low DAR, aggregation, and premature payload release. This guide provides a foundation for developing robust and reproducible conjugation protocols, ultimately leading to the generation of well-characterized and effective Antibody-Drug Conjugates.
VI. References
-
Beck, A., et al. (2013). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 5(2), 158-168.
-
PharmiWeb.com. (2023, July 10). Drug-to-Antibody Ratio Analysis Methods. Retrieved from [Link]
-
AxisPharm. (n.d.). This compound. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Determination of Drug-to-Antibody Ratio for Antibody-Drug Conjugates Purified from Serum. Retrieved from [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
PepResin. (2025, October 9). Alloc and Allyl Deprotection for Peptide Synthesis. Retrieved from [Link]
-
Biotage. (2023, January 30). Using microwave heating to expedite your allyl ester or alloc deprotection. Retrieved from [Link]
-
Wilson, J. T., et al. (2021). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. Organic Letters, 23(15), 5871-5875.
-
Kim, E. G., et al. (2022). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry, 65(13), 9096-9103.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Drug-to-Antibody Ratio (DAR).
-
Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907.
-
Olympep. (n.d.). Alloc-Val-Cit-PAB-OH Enzyme Cleavable Linker for ADC. Retrieved from [Link]
-
Precise PEG. (n.d.). Alloc-Val-Ala-PAB. Retrieved from [Link]
-
Amgen. (2024, May 7). Overcoming Challenges in the Development of Antibody Drug Conjugates. Retrieved from [Link]
-
SigutLabs. (2025, May 26). Strategies for Controlling DAR in Antibody–Drug Conjugates (ADCs). Retrieved from [Link]
-
GeneMedi. (n.d.). Main elements of antibody-drug conjugate (ADC):Linker (cleavable/non-cleavable, structure and mechanism). Retrieved from [Link]
-
Spring, D. (n.d.). Cleavable linkers in antibody-drug conjugates. University of Cambridge.
-
BenchChem. (2025). An In-Depth Technical Guide to the Ala-Ala-Asn-PAB Linker: Mechanism of Action and Core Applications in Antibody-Drug Conjugates.
-
McCombs, J. R., & Owen, S. C. (2015). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. AAPS J, 17(2), 339–351.
-
Pillay, V. (2021). Advances and Limitations of Antibody Drug Conjugates for Cancer. Biomedicines, 9(9), 1061.
-
Wang, L. X., et al. (2018). Real-Time Analysis on Drug-Antibody Ratio of Antibody-Drug Conjugates for Synthesis, Process Optimization, and Quality Control. Scientific Reports, 8(1), 1-9.
-
Drug Target Review. (2025, May 8). Optimising analytical strategies for ADC development. Retrieved from [Link]
-
Mycenax. (2023, October 18). Understanding Process Development of Antibody-Drug Conjugates in Preclinical and Early Phase Clinical Trials. Retrieved from [Link]
-
Mabion. (n.d.). Breaking Barriers in Antibody-Drug Conjugates (ADCs) Development. Retrieved from [Link]
-
Singh, A. P., et al. (2019). Optimizing Lysosomal Activation of Antibody-Drug Conjugates (ADCs) by Incorporation of Novel Cleavable Dipeptide Linkers. Bioconjugate Chemistry, 30(12), 3041-3052.
-
Abd-Alla, A., et al. (2018). Antibody-Drug Conjugates: Possibilities and Challenges. International Journal of Molecular Sciences, 19(6), 1676.
-
Lu, J., et al. (2022). Linkers Having a Crucial Role in Antibody–Drug Conjugates. International Journal of Molecular Sciences, 23(10), 5643.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Cleavable Linkers in Antibody-Drug Conjugates (ADCs).
-
Kovtun, Y. V., et al. (2019). Optimizing Lysosomal Activation of Antibody-Drug Conjugates (ADCs) by Incorporation of Novel Cleavable Dipeptide Linkers. Bioconjugate Chemistry, 30(12), 3041-3052.
Sources
- 2. This compound | CAS: 1343407-91-9 | AxisPharm [axispharm.com]
- 3. Alloc-Val-Cit-PAB-OH Enzyme Cleavable Linker for ADC - Creative Biolabs [creative-biolabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Alloc-Val-Ala-PAB, ADC linker, 1343407-91-9 | BroadPharm [broadpharm.com]
- 6. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 8. hpst.cz [hpst.cz]
- 9. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 10. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 11. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 12. biotage.com [biotage.com]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. genemedi.net [genemedi.net]
- 17. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pharmiweb.com [pharmiweb.com]
Technical Support Center: Synthesis of Alloc-Val-Ala-PAB-OH
Welcome to the technical support center for the synthesis of Alloc-Val-Ala-PAB-OH, a critical protease-cleavable linker for Antibody-Drug Conjugates (ADCs). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. We provide field-proven insights, detailed protocols, and troubleshooting solutions to ensure the successful and efficient preparation of this key molecule.
This compound is a sophisticated linker composed of an N-terminal allyloxycarbonyl (Alloc) protecting group, a cathepsin B-cleavable valine-alanine (Val-Ala) dipeptide sequence, and a p-aminobenzyl alcohol (PAB) self-immolative spacer.[][2][3] Its successful synthesis is paramount for the construction of homogeneous and stable ADCs with predictable pharmacokinetics.[] This guide will address the most frequent obstacles in the synthetic route, from sterically hindered couplings to the nuances of palladium-catalyzed deprotection.
Synthesis Workflow Overview
The synthesis of this compound can be approached via solid-phase or solution-phase methods. The following diagram illustrates a typical solid-phase peptide synthesis (SPPS) workflow, which offers advantages in purification and handling.
Caption: General workflow for solid-phase synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the specific role of each component in the this compound linker?
A1: Each part of the linker has a distinct function:
-
Alloc (Allyloxycarbonyl) Group: This is an N-terminal protecting group for the valine residue. Its key feature is its orthogonality to Fmoc and Boc protecting groups, meaning it can be removed under specific, mild conditions (palladium catalysis) without affecting other protecting groups used in the synthesis.[2][4]
-
Val-Ala (Valine-Alanine) Dipeptide: This sequence is specifically designed to be a substrate for lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells.[5][6] This enzymatic cleavage is the trigger for payload release inside the target cell.[2]
-
PAB-OH (p-aminobenzyl alcohol): This is a self-immolative spacer. Once the Val-Ala sequence is cleaved by Cathepsin B, the resulting PAB moiety becomes unstable and undergoes a 1,6-elimination reaction, releasing the conjugated drug in its unmodified, active form.[7][] The terminal hydroxyl group (-OH) is the attachment point for the cytotoxic payload.
Q2: Why is Valine, a sterically hindered amino acid, used in this linker?
A2: The Val-Ala sequence provides an optimal balance of plasma stability and susceptibility to cleavage by cathepsins.[5] While Valine's bulky isopropyl side chain presents a synthetic challenge due to steric hindrance during the coupling step, this very feature contributes to the linker's stability in systemic circulation, preventing premature drug release.[9] The synthetic difficulty is a manageable trade-off for improved therapeutic performance.
Q3: What is the mechanism of the PAB self-immolative spacer?
A3: The PAB spacer connects the dipeptide to the drug. The enzymatic cleavage of the amide bond between Alanine and the PAB's amino group initiates the release sequence. This cleavage exposes a free aniline, which triggers a spontaneous 1,6-electronic cascade elimination, leading to the formation of azaquinone methide and the release of carbon dioxide and the free, unmodified drug.[7] This process is rapid and irreversible, ensuring efficient payload liberation at the target site.
Troubleshooting Guide
Challenge 1: Inefficient Peptide Coupling, Especially at the Valine Residue
Q: My coupling of Alloc-Val-OH to the resin-bound Alanine is slow and incomplete, resulting in low yields and deletion sequences. What are the causes and solutions?
A: This is a classic challenge in peptide synthesis, primarily due to the steric hindrance of Valine's β-branched side chain and potential for peptide aggregation on the solid support.[10][11]
Causality & Solutions:
-
Steric Hindrance: Standard coupling reagents like DIC/HOBt may be too slow.
-
Solution: Employ more potent coupling reagents that form highly reactive esters. Aminium/uronium or phosphonium salt-based reagents are highly recommended. See the table below for a comparison.[11][12] A double coupling protocol, where the coupling step is repeated with fresh reagents, is often effective.[13]
-
-
Peptide Aggregation: The growing hydrophobic Val-Ala sequence can aggregate on the resin, blocking reactive sites.[10]
-
Solution:
-
Solvent Choice: Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or add a chaotropic salt like LiCl (0.5 M) to the coupling reaction to disrupt hydrogen bonding.
-
Temperature: Performing the coupling at an elevated temperature (e.g., 50-75°C), especially with microwave assistance, can significantly improve efficiency and break up aggregates.[10][14]
-
-
-
Reaction Conditions: Insufficient reaction time or reagent stoichiometry can lead to incomplete reactions.
-
Solution: Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight for the Valine addition. Use a higher excess of the amino acid and coupling reagents (3-5 equivalents). Monitor the reaction progress using a qualitative method like the Kaiser or TNBS test to confirm the absence of free amines before proceeding.[11]
-
| Coupling Reagent | Class | Relative Potency | Key Advantages |
| DIC/HOBt | Carbodiimide | Standard | Low cost, low racemization risk. |
| HBTU/HATU | Aminium Salt | High | Rapid activation, highly effective for hindered couplings. HATU is generally superior for preventing racemization.[11] |
| PyBOP | Phosphonium Salt | High | Very efficient, but can be more expensive. |
| COMU | Uronium Salt | Very High | Excellent performance in both standard and "green" solvents.[12] |
Table 1. Comparison of common coupling reagents for sterically hindered amino acids.
Challenge 2: Issues with Alloc Group Deprotection
Q: My Alloc deprotection is either incomplete or results in a major N-allylated side product. How can I optimize this critical step?
A: The palladium-catalyzed removal of the Alloc group is a powerful but sensitive reaction. Success hinges on an active catalyst and an efficient scavenger to trap the reactive allyl cation.[15][16]
Caption: Mechanism of Alloc deprotection and the competing N-allylation side reaction.
Causality & Solutions:
-
Incomplete Deprotection: This often points to an inactive catalyst or insufficient reaction time.
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is air-sensitive and can be easily oxidized.[17] Ensure you are using fresh, high-quality catalyst under an inert atmosphere (Argon or Nitrogen).
-
Reaction Time/Temp: Standard room temperature reactions may require 1-2 hours. If incomplete, repeat the deprotection with a fresh batch of reagents.[18] Microwave-assisted deprotection at a mild temperature (e.g., 38°C) can drastically reduce reaction times to minutes and improve completion.[14]
-
-
N-Allylation Side Product: This occurs when the scavenger fails to trap the allyl cation faster than it can react with the newly deprotected amine of your peptide.[16]
-
Scavenger Choice: The choice of scavenger is critical. While nucleophiles like morpholine can be used, hydride donors like phenylsilane (PhSiH₃) are often more effective at preventing N-allylation.[15][18] A combination of scavengers, such as Meldrum's acid and triethylsilane (TES-H), can also be highly effective.[19]
-
Stoichiometry: Use a large excess of the scavenger (10-20 equivalents relative to the peptide) to ensure the allyl trapping reaction is favored kinetically.[18]
-
| Scavenger | Type | Mechanism | Notes |
| Phenylsilane (PhSiH₃) | Hydride Donor | Reduces the allyl group via reductive elimination.[15] | Highly effective at preventing N-allylation.[18] |
| Morpholine | Nucleophile | Attacks the π-allyl complex to transfer the allyl group.[15] | Common, but can be less efficient than silanes. |
| Dimedone | C-H Acid | Acts as a soft nucleophile to trap the allyl group. | Effective scavenger, often used in combination. |
| Meldrum's acid / TES-H | Combination | Quenches allyl cations and palladium residues.[19] | Provides robust scavenging and helps remove Pd residues. |
Table 2. Common scavengers for Alloc deprotection.
Challenge 3: Purification and Palladium Removal
Q: I'm struggling with the final RP-HPLC purification. How can I improve purity and remove residual palladium?
A: Crude peptides from SPPS contain a mixture of impurities.[20] The hydrophobic nature of the PAB moiety can sometimes lead to peak tailing or co-elution with similar impurities.
Causality & Solutions:
-
Poor Chromatographic Resolution:
-
Solution: Optimize your RP-HPLC method. A shallower gradient of acetonitrile in water (both containing 0.1% TFA) will improve separation.[21] If using a C18 column, consider trying a C8 or Phenyl-Hexyl column, which offer different selectivity. For highly hydrophobic sequences, a C4 column may be beneficial.[22]
-
-
Residual Palladium: Palladium can strongly adsorb to the peptide, leading to contamination that is difficult to remove by standard HPLC.[4]
-
Solution: After the deprotection reaction and before cleavage from the resin, perform extensive washes with a solution containing a chelating agent. A 0.5% solution of diethyldithiocarbamic acid (DIEA salt) in DMF is effective. Alternatively, specialized palladium scavenger resins can be used.[4]
-
Key Experimental Protocols
Protocol 1: Microwave-Assisted Alloc Deprotection on Solid Phase
This protocol is adapted for enhanced speed and efficiency and should be performed in a well-ventilated fume hood.[4][14]
-
Resin Preparation: Place the Alloc-protected peptide-resin (e.g., 0.1 mmol) in a microwave-safe reaction vessel. Swell the resin in dichloromethane (DCM, 5 mL) for 20 minutes, then drain.
-
Reagent Preparation: In a separate vial, dissolve Pd(PPh₃)₄ (0.15 equivalents, ~17 mg) in 5 mL of DCM.
-
Deprotection Reaction: Add the catalyst solution to the resin. Immediately add phenylsilane (PhSiH₃) (10 equivalents, ~0.12 mL).
-
Microwave Irradiation: Place the vessel in a microwave peptide synthesizer and irradiate at 38°C for 5 minutes.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DCM (3 x 5 mL), DMF (3 x 5 mL), and finally DCM (3 x 5 mL).
-
Repeat and Confirm: Repeat steps 3-5 one more time to ensure complete deprotection.[18] Take a small sample of resin beads, perform a test cleavage, and analyze by LC-MS to confirm the absence of the Alloc group (+86 Da).
Protocol 2: RP-HPLC Purification of Crude this compound
This protocol assumes a standard C18 column (e.g., 10 x 250 mm).[20][21]
-
Sample Preparation: After cleavage and precipitation with cold diethyl ether, dissolve the crude peptide pellet in a minimal volume of Buffer A (Water + 0.1% TFA). If solubility is an issue, add acetonitrile or DMSO dropwise.
-
HPLC Setup:
-
Buffer A: 0.1% TFA in HPLC-grade water.
-
Buffer B: 0.1% TFA in acetonitrile.
-
Flow Rate: 4 mL/min.
-
Detection: 220 nm.
-
-
Gradient Elution:
-
Inject the dissolved sample onto the column.
-
Run a shallow linear gradient, for example, from 10% to 50% Buffer B over 40 minutes. Adjust the gradient based on initial analytical runs to maximize separation around the target peptide's elution time.
-
-
Fraction Collection: Collect 2 mL fractions across the main peak corresponding to the target product mass.
-
Analysis and Pooling: Analyze the collected fractions by analytical HPLC and/or MS. Pool the fractions with >95% purity.
-
Lyophilization: Freeze the pooled, pure fractions and lyophilize to obtain the final product as a white, fluffy powder.
References
-
Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Baran, P. S., et al. (2021). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters, 23(15), 5889-5893. [Link]
-
Staben, L. R., et al. (2016). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC - NIH. [Link]
-
Paranji, R. K., et al. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science, 22(8), 524-528. [Link]
-
PepResin. (2025). Alloc and Allyl Deprotection for Peptide Synthesis. Retrieved from [Link]
-
Li, Y., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(11), 3287-3301. [Link]
-
AxisPharm. (n.d.). This compound | CAS: 1343407-91-9. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Reddit. (2023). Peptide synthesis troubleshooting. Retrieved from [Link]
-
Toth, G. K., et al. (2019). Unwanted hydrolysis or a/b-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances, 9(55), 32041-32049. [Link]
-
Toth, G. K., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. NIH. [Link]
-
ResearchGate. (n.d.). Continuous-flow synthesis of Leu-Ala-Gly-Val. Retrieved from [Link]
-
Olympep. (n.d.). Alloc-Val-Cit-PAB-OH Enzyme Cleavable Linker for ADC. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(1), 204-219. [Link]
-
D'Andrea, L. D., et al. (2020). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. The Journal of Organic Chemistry, 85(1), 133-141. [Link]
-
Nature Communications. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Retrieved from [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
AAPPTEC. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from [Link]
-
Beck, A., et al. (2014). Current ADC Linker Chemistry. PMC - NIH. [Link]
-
AxisPharm. (2024). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). Retrieved from [Link]
-
PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]
-
MDPI. (n.d.). Advances in Therapeutic Peptides Separation and Purification. Retrieved from [Link]
-
Abzena. (2024). Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs). Retrieved from [Link]
-
PubMed Central. (2022). Separation and purification of antioxidant peptides from purple speckled kidney bean by macroporous adsorption resin and analysis of amino acid composition. Retrieved from [Link]
-
Polypeptide. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. Retrieved from [Link]
Sources
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS: 1343407-91-9 | AxisPharm [axispharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. peptide.com [peptide.com]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. total-synthesis.com [total-synthesis.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 19. Alloc and Allyl Deprotection for Peptide Synthesis | pepresin [pepresin.com]
- 20. bachem.com [bachem.com]
- 21. peptide.com [peptide.com]
- 22. polypeptide.com [polypeptide.com]
Technical Support Center: Troubleshooting the Plasma Instability of Alloc-Val-Ala-PAB-OH Linkers
Welcome to the technical support center for the Alloc-Val-Ala-PAB-OH linker system. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this linker in their antibody-drug conjugate (ADC) or other targeted delivery platforms. Here, we will address the common challenge of premature linker cleavage in plasma, providing a structured approach to diagnosing the root cause and implementing effective stabilization strategies.
PART 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the this compound linker.
Q1: What is this compound and what is its primary application?
This compound is a multi-component, enzyme-cleavable linker primarily used in the construction of ADCs.[][2] Let's break down its components:
-
Alloc (Allyloxycarbonyl): This is a protecting group for the N-terminus of the valine amino acid.[2] It is orthogonal to many other protecting groups, meaning it can be removed under specific, mild conditions (typically using a palladium catalyst) without affecting other sensitive parts of the molecule.[3][4][5][6]
-
Val-Ala (Valine-Alanine): This dipeptide sequence is the core of the cleavable trigger.[2] It is designed to be recognized and cleaved by specific lysosomal proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment.[6][][8][9]
-
PAB (p-aminobenzyl alcohol): This is a "self-immolative" spacer.[][2] Once the Val-Ala sequence is cleaved by the target enzyme, the PAB group undergoes a rapid, spontaneous 1,6-elimination reaction to release the conjugated payload in its active form.[10][11][12]
-
-OH (Hydroxyl group): The terminal hydroxyl group is the attachment point for activating the linker, often by converting it to a reactive carbonate (e.g., PAB-PNP) for conjugation to a drug payload.[13]
Its primary role is to ensure that a potent cytotoxic payload remains inert and attached to the antibody while in systemic circulation, and is only released upon internalization into the target cancer cell.[]
Q2: I'm observing rapid loss of my payload in an in vitro plasma assay. What is the likely cause?
Premature payload release in plasma is a known challenge for some peptide-based linkers and is often due to off-target enzymatic cleavage.[] For the Val-Ala linker, the two primary suspects are:
-
Plasma Proteases: While designed for cleavage by intracellular cathepsins, the Val-Ala sequence can be susceptible to cleavage by other proteases present in plasma, such as neutrophil elastase.[16]
-
Plasma Esterases: Some species, particularly rodents, have high levels of plasma carboxylesterases (like Ces1c in mice) that can hydrolyze the amide bond within the dipeptide linker, leading to premature drug release.[17][18] This is a well-documented challenge for Val-Cit linkers and can also affect Val-Ala linkers.[16][18]
The stability of the linker is a critical factor for the safety and efficacy of an ADC, as premature release can lead to systemic toxicity and a reduced therapeutic window.[][19]
Q3: Is the Alloc group itself stable in plasma?
The Alloc group, being an allyl carbamate, is generally stable under physiological conditions (pH 7.4, 37°C) and is not typically cleaved by plasma enzymes.[3][5] Its removal requires specific catalytic conditions, most commonly a palladium(0) source like Pd(PPh₃)₄ and a scavenger.[20][21] Therefore, instability of the Alloc group itself is an unlikely cause of payload loss in a standard plasma stability assay. The primary points of failure are the peptide and self-immolative components.
Q4: What is a typical plasma half-life for a Val-Ala-based linker, and what should I be targeting?
The plasma stability of Val-Ala linkers can be highly variable and species-dependent. In mouse plasma, some studies have reported hydrolysis of Val-Ala conjugates within hours.[22] In human plasma, stability is generally higher.[18] An ideal linker should remain highly stable in circulation for several days to allow the ADC to reach the tumor site.[] For cleavable linkers, a half-life (t₁/₂) of over 7 days in human plasma is often a developmental goal.[22] Discrepancies between in vitro and in vivo results can occur, highlighting the importance of robust assay design.[23]
PART 2: Troubleshooting Guide: Diagnosing Instability
If you are experiencing poor plasma stability, a systematic approach is required to identify the mechanism of degradation.
Issue: Premature Cleavage of the Val-Ala Dipeptide
The most common failure mode is the enzymatic cleavage of the amide bond between Valine and Alanine, or between Alanine and the PAB spacer, by non-target plasma enzymes.
Root Cause Analysis
The Val-Ala sequence, while a substrate for lysosomal cathepsins, is not exclusively selective.[24][25] Plasma contains a complex mixture of proteases and esterases that can recognize and hydrolyze this sequence.[] This is particularly problematic in preclinical mouse models, where the carboxylesterase Ces1c is known to cleave dipeptide linkers like Val-Cit and Val-Ala.[16][26] This premature cleavage uncouples the payload from the antibody, leading to off-target toxicity and reduced efficacy.
Diagnostic Workflow & Protocol
An in vitro plasma stability assay is the foundational experiment to diagnose this issue. This assay monitors the integrity of the ADC over time when incubated in plasma.
Protocol 1: General Plasma Stability Assay
-
Preparation:
-
Thaw plasma (e.g., human, mouse, rat, cynomolgus monkey) from frozen stocks and centrifuge to remove cryoprecipitates. Use fresh or properly stored plasma, as freeze-thaw cycles can alter enzyme activity.[23]
-
Prepare your ADC stock solution in a compatible buffer (e.g., PBS).
-
-
Incubation:
-
Incubate the ADC in plasma at a defined concentration (e.g., 50-100 µg/mL) at 37°C.
-
Include a control where the ADC is incubated in buffer alone to assess for chemical instability.[27]
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 96, 168 hours).[28]
-
-
Sample Processing:
-
To analyze the released payload, quench the reaction by adding 3-4 volumes of cold acetonitrile containing an internal standard to precipitate plasma proteins.[29] Centrifuge and collect the supernatant.
-
To analyze the intact ADC and measure the drug-to-antibody ratio (DAR), use an immunoaffinity capture method to isolate the ADC from the plasma before analysis.[27]
-
-
Analysis:
Visualization of the Problem
The following diagram illustrates the primary degradation pathway of concern in plasma.
Caption: Off-target enzymatic degradation of the Val-Ala linker in plasma.
PART 3: Mitigation Strategies & Protocol Optimization
Once instability is confirmed, several strategies can be employed to improve the linker's performance. The choice of strategy depends on the identified cleavage mechanism and the stage of your development program.
Strategy 1: Chemical Modification of the Linker
Modifying the peptide sequence is a common and effective approach to "tune" its stability. The goal is to reduce recognition by plasma enzymes while maintaining sensitivity to lysosomal cathepsins.
Concept
By altering the amino acids adjacent to the cleavage site, you can introduce steric hindrance or change the electronic properties of the peptide bond, making it a less favorable substrate for plasma enzymes.
-
P3 Position Modification: Adding an amino acid at the P3 position (N-terminal to Valine) can sterically shield the linker from plasma enzymes. Negatively charged amino acids like Glutamic acid (Glu) have proven effective. The resulting Glu-Val-Cit linker shows dramatically improved stability in mouse plasma while retaining cathepsin B sensitivity.[18][26] This principle can be applied to the Val-Ala sequence.
-
Alternative Dipeptides: While Val-Ala is common, other dipeptides can be explored.[25] Val-Cit is a widely used alternative that sometimes offers better stability and biophysical properties, though it is also susceptible to cleavage in mouse plasma.[18][25][30] Exploring sequences like Ala-Ala may also provide a different stability profile.[31]
-
Non-Natural Amino Acids: Incorporating non-natural amino acids or peptidomimetics can significantly enhance stability by creating structures that are not recognized by common proteases.[32]
Data-Driven Comparison of Peptide Linkers
The following table summarizes representative stability data for different linker strategies, highlighting the impact of chemical modification.
| Linker Sequence | Modification Strategy | Typical Half-Life (Mouse Plasma) | Key Feature | Reference |
| Val-Ala | Standard Dipeptide | Often < 24 hours | Prone to cleavage by proteases/esterases. | [22] |
| Val-Cit | Alternative Dipeptide | Unstable | Standard cathepsin B substrate, but known instability in mouse plasma. | [18] |
| Glu-Val-Cit | P3 Amino Acid Addition | Highly Stable (>28 days) | Glutamic acid shields the linker from mouse carboxylesterase. | [18] |
| Sulfatase-cleavable | Novel Trigger | Highly Stable (>7 days) | Utilizes a different enzyme class (sulfatases) for cleavage. | [22][33] |
| Non-cleavable | Alternative Chemistry | Highly Stable | Payload is released upon full antibody degradation; highest plasma stability. | [34][35] |
Strategy 2: Utilizing Enzyme Inhibitors for Diagnosis
To pinpoint the class of enzyme responsible for degradation, the plasma stability assay can be repeated in the presence of specific enzyme inhibitors. This is a powerful diagnostic tool for in vitro characterization.
Protocol 2: Inhibitor-Based Plasma Stability Assay
-
Follow Protocol 1 for the general plasma stability assay.
-
Prepare parallel incubation conditions, each containing a specific enzyme inhibitor.
-
Pre-incubate the plasma with the inhibitor for 15-30 minutes at 37°C before adding the ADC.
-
Proceed with the time course and analysis as described.
-
If an inhibitor prevents ADC degradation, it indicates that an enzyme from that class is responsible for the instability.
Commonly Used Enzyme Inhibitors
| Inhibitor | Target Enzyme Class | Typical Working Concentration |
| AEBSF or PMSF | Serine Proteases (e.g., elastase) | 1-5 mM |
| bis(4-nitrophenyl)phosphate (BNPP) | Carboxylesterases | 1-10 mM |
| EDTA | Metalloproteinases | 5-10 mM |
| E-64 | Cysteine Proteases | 10-50 µM |
Note: Inhibitor concentrations may need optimization. Always verify solubility and compatibility with your analytical methods.
Visualization of the Solution
This workflow diagram outlines the logic for diagnosing and solving linker instability.
Caption: Troubleshooting workflow for linker instability.
PART 4: Conclusion & Best Practices
Improving the plasma stability of the this compound linker system is a critical step in the development of safe and effective targeted therapeutics. By systematically diagnosing the root cause of instability—typically off-target cleavage by plasma proteases or esterases—researchers can make informed decisions to engineer more robust constructs.
Key Takeaways:
-
Anticipate Species Differences: Be aware that linker stability in mouse models may not predict stability in humans due to differences in plasma enzymes.[18]
-
Diagnose Before Modifying: Use inhibitor-based assays to understand the cleavage mechanism before investing in the synthesis of new linkers.
-
Consider Chemical Modification: Adding a shielding amino acid like glutamic acid at the P3 position is a field-proven strategy to enhance stability against mouse carboxylesterases.[18]
-
Evaluate Alternative Chemistries: If simple modifications are insufficient, exploring entirely different cleavage triggers (e.g., sulfatase-cleavable) or switching to a non-cleavable linker may be necessary.[33][35]
By applying these principles, you can overcome the challenges of plasma instability and advance your drug development program with greater confidence.
References
-
ADC Plasma Stability Analysis Service. (n.d.). Creative Biolabs. Retrieved January 20, 2026, from [Link]
-
Val-ala linkers - ADC Linkers. (n.d.). AxisPharm. Retrieved January 20, 2026, from [Link]
-
Staben, L. R., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. Retrieved January 20, 2026, from [Link]
-
Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved January 20, 2026, from [Link]
-
Burke, P. J., et al. (2018). Impact of cathepsin B-sensitive triggers and hydrophilic linkers on in vitro efficacy of novel site-specific antibody-drug conjugates. Bioconjugate Chemistry. Retrieved January 20, 2026, from [Link]
-
Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. (2023). Encyclopedia.pub. Retrieved January 20, 2026, from [Link]
-
ADC Panoramic Overview-Linker. (2022). Creative Biolabs. Retrieved January 20, 2026, from [Link]
-
Zhang, D., et al. (2024). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. ACS Medicinal Chemistry Letters. Retrieved January 20, 2026, from [Link]
-
Poudel, L., et al. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Pharmaceuticals. Retrieved January 20, 2026, from [Link]
-
ADC Plasma Stability Assay. (n.d.). iQ Biosciences. Retrieved January 20, 2026, from [Link]
-
Boswell, C. A., et al. (2020). Improved translation of stability for conjugated antibodies using an in vitro whole blood assay. mAbs. Retrieved January 20, 2026, from [Link]
-
Le, K. N., et al. (2022). Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers. Bioorganic & Medicinal Chemistry Letters. Retrieved January 20, 2026, from [Link]
-
Dangles, O., et al. (1987). Selective Cleavage of the Allyl and Allyloxycarbonyl Groups through Palladium-Catalyzed Hydrostannolysis with Tributyltin Hydride. The Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
Hatswell, A., et al. (2020). Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. Current Medicinal Chemistry. Retrieved January 20, 2026, from [Link]
-
Bar-Zeev, M., et al. (2021). The Chemistry Behind ADCs. Pharmaceuticals. Retrieved January 20, 2026, from [Link]
-
Dory, B., et al. (2022). Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide. RSC Medicinal Chemistry. Retrieved January 20, 2026, from [Link]
-
Sola, R., et al. (2024). A novel bioresponsive self-immolative spacer based on aza-quinone methide reactivity for the controlled release of thiols, phenols, amines, sulfonamides or amides. Organic & Biomolecular Chemistry. Retrieved January 20, 2026, from [Link]
-
Del Rosario, G., et al. (2020). Sulfatase-cleavable linkers for antibody-drug conjugates. Chemical Communications. Retrieved January 20, 2026, from [Link]
-
This compound | CAS: 1343407-91-9. (n.d.). AxisPharm. Retrieved January 20, 2026, from [Link]
-
Millward, M. J., et al. (2019). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. Bioconjugate Chemistry. Retrieved January 20, 2026, from [Link]
-
Lu, J., et al. (2022). Linkers Having a Crucial Role in Antibody–Drug Conjugates. International Journal of Molecular Sciences. Retrieved January 20, 2026, from [Link]
-
Anami, Y., et al. (2018). Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice. Nature Communications. Retrieved January 20, 2026, from [Link]
-
Evolution of PAB-based self-immolative spacers. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Major ADC biotransformation pathways. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Exo-Cleavable Linkers: A Paradigm Shift for Enhanced Stability and Therapeutic Efficacy in Antibody-Drug Conjugates. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
An, Y., et al. (2024). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry. Retrieved January 20, 2026, from [Link]
-
Structures and plasma stability of cathepsin-responsive cleavable linkers. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Kumar, A., et al. (2018). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Bioconjugate Chemistry. Retrieved January 20, 2026, from [Link]
-
Yang, Y., et al. (2015). Substitution of the Lys Linker with the β-Ala Linker Dramatically Decreased the Renal Uptake of 99m Tc-Labeled Arg-X-Asp-Conjugated and X-Ala-Asp-Conjugated α-Melanocyte Stimulating Hormone Peptides. Molecular Pharmaceutics. Retrieved January 20, 2026, from [Link]
-
Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. (2022). Bio-Synthesis. Retrieved January 20, 2026, from [Link]
-
Pretto, F., et al. (2020). Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates. Cancers. Retrieved January 20, 2026, from [Link]
Sources
- 2. This compound | CAS: 1343407-91-9 | AxisPharm [axispharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 8. Val-ala linkers - ADC Linkers | AxisPharm [axispharm.com]
- 9. Alloc-Val-Ala-PAB, ADC linker, 1343407-91-9 | BroadPharm [broadpharm.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 12. The Chemistry Behind ADCs [mdpi.com]
- 13. Alloc-Val-Ala-PAB-PNP, ADC linker, 1884578-27-1 | BroadPharm [broadpharm.com]
- 16. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 20. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 21. puceinvestiga.puce.edu.ec [puceinvestiga.puce.edu.ec]
- 22. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. encyclopedia.pub [encyclopedia.pub]
- 25. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 26. researchgate.net [researchgate.net]
- 27. ADC Plasma Stability Assay [iqbiosciences.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Impact of cathepsin B-sensitive triggers and hydrophilic linkers on in vitro efficacy of novel site-specific antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
- 33. pubs.rsc.org [pubs.rsc.org]
- 34. purepeg.com [purepeg.com]
- 35. Linkers Having a Crucial Role in Antibody–Drug Conjugates | MDPI [mdpi.com]
Methods for optimizing the cleavage of the Val-Ala linker
Welcome to the technical support center for the optimization of Val-Ala linker cleavage. This guide is designed for researchers, scientists, and drug development professionals actively working with antibody-drug conjugates (ADCs) and other bioconjugates utilizing this dipeptide linker. Here, we will delve into the critical aspects of Val-Ala linker cleavage, offering troubleshooting advice and frequently asked questions to enhance the success of your experiments. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your research.
Understanding the Val-Ala Linker: The Basics
The Val-Ala (valine-alanine) dipeptide is a crucial component in the design of cleavable linkers for ADCs. Its primary function is to ensure the stable circulation of the ADC in the bloodstream and to facilitate the specific release of the cytotoxic payload within the target cancer cells.[1] This selective release is paramount for maximizing therapeutic efficacy while minimizing off-target toxicity.[][3]
The cleavage of the Val-Ala linker is predominantly mediated by lysosomal proteases, with Cathepsin B being a key enzyme in this process.[1][] Cathepsin B is often overexpressed in the tumor microenvironment, making the Val-Ala linker an effective tool for targeted drug delivery.[][4] Upon internalization of the ADC into the target cell, it is trafficked to the lysosome where the acidic environment and high concentration of proteases lead to the cleavage of the dipeptide.[1] This event triggers a cascade, often involving a self-immolative spacer like p-aminobenzyl carbamate (PABC), which ultimately releases the active payload.[1][]
Frequently Asked Questions (FAQs)
Q1: Why choose a Val-Ala linker over a Val-Cit linker?
While both Val-Ala and Val-Cit linkers are cleaved by Cathepsin B, there are key differences that may influence your choice:
-
Hydrophobicity and Aggregation: Val-Ala is less hydrophobic than Val-Cit.[1][6] This is a significant advantage when working with highly hydrophobic payloads, as it reduces the propensity for ADC aggregation, especially at higher drug-to-antibody ratios (DAR).[1][7] Studies have shown that Val-Ala linkers can achieve a high DAR (up to 7.4) with minimal aggregation.[7][]
-
Stability: Both linkers generally exhibit good stability in human plasma.[][6] However, some studies suggest that Val-Ala may offer slightly better stability in certain preclinical models, such as in mouse plasma where the Val-Cit linker can be susceptible to premature cleavage by carboxylesterases.[9][10]
-
Cleavage Rate: In isolated enzyme assays, the Val-Ala linker has been observed to be cleaved at a slower rate than the Val-Cit linker.[6] However, this does not always translate to reduced efficacy in cellular or in vivo models.
Q2: What is the role of a self-immolative spacer in conjunction with the Val-Ala linker?
A self-immolative spacer, such as PABC, is a critical component that connects the dipeptide linker to the payload. Its role is to ensure the efficient and traceless release of the active drug following the enzymatic cleavage of the Val-Ala sequence.[1][] Once Cathepsin B cleaves the amide bond of the Val-Ala linker, the PABC spacer undergoes a spontaneous 1,6-elimination reaction, which liberates the unmodified, active payload.[][6] This mechanism is crucial as any residual linker fragments attached to the payload could potentially reduce its potency.[11]
Q3: What factors can influence the cleavage efficiency of the Val-Ala linker?
Several factors can impact the rate and extent of Val-Ala linker cleavage:
-
Cathepsin B Expression Levels: The concentration of active Cathepsin B within the lysosomes of the target cells is a primary determinant of cleavage efficiency.[]
-
ADC Internalization Rate: The rate at which the ADC is internalized by the target cell will dictate the delivery of the linker to the lysosomal compartment.
-
Steric Hindrance: The structure of the antibody, the payload, and the conjugation site can all influence the accessibility of the Val-Ala linker to Cathepsin B.[12]
-
Local pH: The acidic environment of the lysosome (pH 4.5-5.0) is optimal for the activity of Cathepsin B.
Troubleshooting Guide
Problem 1: Inefficient or Incomplete Payload Release in Cellular Assays
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Low Cathepsin B expression in the target cell line. | 1. Verify Cathepsin B levels: Perform a western blot or qPCR to quantify the expression of Cathepsin B in your cell line. 2. Use a positive control cell line: Compare your results to a cell line known to have high Cathepsin B expression. 3. Consider alternative cell lines: If Cathepsin B levels are inherently low, you may need to select a different cell line for your assays. |
| Inefficient ADC internalization. | 1. Assess antibody binding and internalization: Use flow cytometry or fluorescence microscopy to confirm that your ADC is binding to the target antigen and being internalized. 2. Optimize incubation time: Increase the incubation time of the ADC with the cells to allow for more efficient internalization and trafficking to the lysosome. |
| Inhibition of Cathepsin B activity. | 1. Check for inhibitory compounds: Ensure that your cell culture media or assay buffers do not contain any known inhibitors of cysteine proteases. 2. Include a Cathepsin B inhibitor control: Treat cells with a specific Cathepsin B inhibitor (e.g., CA-074) as a negative control to confirm that the observed cleavage is indeed enzyme-mediated. |
| Steric hindrance around the linker. | 1. Evaluate conjugation site: The location of the linker on the antibody can impact its accessibility. If possible, compare ADCs with different conjugation sites. 2. Modify the spacer: Consider using a longer or more flexible spacer between the Val-Ala linker and the antibody or payload to reduce steric hindrance. |
Problem 2: Premature Payload Release in Plasma Stability Assays
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Presence of other proteases in plasma. | 1. Use protease inhibitors: Include a cocktail of broad-spectrum protease inhibitors in your plasma incubation to identify if non-specific protease activity is responsible for the cleavage. 2. Compare with heat-inactivated plasma: Run a control experiment with heat-inactivated plasma to differentiate between enzymatic and chemical degradation. |
| Instability of the linker-payload chemistry. | 1. Analyze cleavage products: Use mass spectrometry to identify the cleavage site. If cleavage is occurring at a location other than the Val-Ala bond, it may indicate a chemical instability issue with another part of the linker or the payload attachment. 2. Re-evaluate linker design: Consider modifications to the linker structure to enhance its stability. |
| Species-specific differences in plasma enzymes. | 1. Test in multiple species' plasma: If your preclinical studies involve different animal models, assess the stability of your ADC in plasma from each species. The Val-Cit linker, for example, is known to be less stable in mouse plasma compared to human plasma.[9] |
Experimental Protocols
Protocol 1: In Vitro Cathepsin B Cleavage Assay
This assay is designed to determine the rate of Val-Ala linker cleavage by purified Cathepsin B.
Materials:
-
ADC containing the Val-Ala linker
-
Human Cathepsin B (active)
-
Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Quenching Solution (e.g., 10% trichloroacetic acid or a specific Cathepsin B inhibitor)
-
HPLC system for analysis
Procedure:
-
Prepare the ADC solution in the Assay Buffer to a final concentration of 1-10 µM.
-
Pre-warm the ADC solution and the Cathepsin B enzyme solution to 37°C.
-
Initiate the reaction by adding Cathepsin B to the ADC solution (final enzyme concentration typically 0.1-1 µM).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and immediately add it to the Quenching Solution to stop the reaction.
-
Analyze the samples by HPLC to quantify the amount of released payload and remaining intact ADC.
-
Plot the percentage of released payload against time to determine the cleavage rate.
Workflow for In Vitro Cleavage Assay
Caption: Workflow of the in vitro Cathepsin B cleavage assay.
Protocol 2: Cellular Lysate Cleavage Assay
This assay assesses the cleavage of the Val-Ala linker in a more biologically relevant environment using cell lysates containing active lysosomal enzymes.
Materials:
-
ADC containing the Val-Ala linker
-
Target cancer cell line
-
Lysis Buffer (e.g., hypotonic buffer with a mild detergent)
-
Bradford assay or similar for protein quantification
-
HPLC system for analysis
Procedure:
-
Culture the target cells to a sufficient density and harvest them.
-
Prepare a cell lysate by resuspending the cell pellet in Lysis Buffer and disrupting the cells (e.g., via sonication or freeze-thaw cycles).
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the total protein concentration of the lysate.
-
Add the ADC to the cell lysate (e.g., 50-100 µg of total protein per reaction).
-
Incubate the mixture at 37°C for various time points.
-
Stop the reaction by adding a protein precipitation agent (e.g., acetonitrile or methanol).
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Analyze the supernatant by HPLC to quantify the released payload.
Mechanism of Val-Ala Linker Cleavage in ADCs
Caption: Cellular mechanism of Val-Ala linker cleavage in ADCs.
Conclusion
The Val-Ala linker is a powerful tool in the design of effective and safe ADCs. Its favorable hydrophobicity profile and reliable cleavage by Cathepsin B make it a valuable alternative to other dipeptide linkers. By understanding the underlying principles of its cleavage and by systematically troubleshooting potential issues, researchers can optimize their experimental outcomes and accelerate the development of novel cancer therapeutics.
References
-
Spring, D. R., et al. (2019). Cleavable linkers in antibody–drug conjugates. Chemical Society Reviews, 48(16), 4361-4374. Retrieved from [Link]
-
ResearchGate. (n.d.). Cathepsin B‐induced cleavage of Val‐Ala‐02 in various DNA structures.... Retrieved from [Link]
-
Li, Y., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. Retrieved from [Link]
-
BioPharm International. (2023). Exploring the Optimization of Linker Chemistries for ADCs. Retrieved from [Link]
-
Perrino, E., et al. (2017). Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates. Cancers, 9(8), 103. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimizing Lysosomal Activation of Antibody-Drug Conjugates (ADCs) by Incorporation of Novel Cleavable Dipeptide Linkers. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2023). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Chapter 5: Protease-sensitive Linkers. Retrieved from [Link]
-
Creative Biolabs. (2022). ADC Panoramic Overview-Linker. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2023). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Retrieved from [Link]
-
Preprints.org. (2023). Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjugates. Retrieved from [Link]
-
National Institutes of Health. (2022). An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates. Retrieved from [Link]
-
American Chemical Society. (2024). Synthesis and biological evaluation of cathepsin B cleavable drug-linker constructs featuring modified spacers with novel phenolic payload KGP18. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Enzymatically Cleavable Linkers. Retrieved from [Link]
-
Bio-Synthesis. (n.d.). Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation. Retrieved from [Link]
-
National Institutes of Health. (2021). Engineering Enzyme‐Cleavable Oligonucleotides by Automated Solid‐Phase Incorporation of Cathepsin B Sensitive Dipeptide Linkers. Retrieved from [Link]
-
bioRxiv. (2021). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates. Retrieved from [Link]
-
National Institutes of Health. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. acrobiosystems.com [acrobiosystems.com]
- 4. Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation [biosyn.com]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 7. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 9. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Scalable Production of Alloc-Val-Ala-PAB-OH ADCs
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the scalable production of Antibody-Drug Conjugates (ADCs) utilizing the Alloc-Val-Ala-PAB-OH linker system. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the complexities of ADC manufacturing. We will address common challenges through a detailed troubleshooting guide and frequently asked questions, focusing on the scientific principles behind each step to empower you to optimize your processes for robust and scalable production.
The this compound linker is a protease-cleavable system designed for targeted payload release within the lysosomal compartment of cancer cells.[1][2] Its valine-alanine (Val-Ala) dipeptide is a substrate for proteases like Cathepsin B, which are often upregulated in the tumor microenvironment.[1][3] This guide focuses on the critical steps from drug-linker synthesis through to final ADC characterization, providing a framework for successful scale-up.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the experimental workflow, presented in a question-and-answer format.
Issue 1: Low Drug-to-Antibody Ratio (DAR) and Inconsistent Conjugation Efficiency
Question: We are observing a consistently low average DAR or significant batch-to-batch variability. What are the likely causes and how can we resolve this?
Potential Causes & Solutions:
| Potential Cause | Recommended Solution & Scientific Rationale |
| 1. Incomplete Antibody Reduction | Solution: Verify the efficiency of the reducing agent (e.g., TCEP, DTT). Ensure fresh solutions are used and that the molar excess and incubation time/temperature are optimized. Rationale: For cysteine-based conjugation, the interchain disulfide bonds of the monoclonal antibody (mAb) must be partially or fully reduced to expose free sulfhydryl (-SH) groups for conjugation.[4] Incomplete reduction directly limits the number of available conjugation sites, leading to a lower DAR. |
| 2. Drug-Linker Instability or Degradation | Solution: Characterize the drug-linker immediately before conjugation using RP-HPLC and LC-MS to confirm its purity and integrity. The activated payload (e.g., with a maleimide group) can be susceptible to hydrolysis. Rationale: The stability of the linker and payload is critical.[] If the reactive moiety on the drug-linker degrades before it can react with the antibody, conjugation efficiency will decrease. The this compound first needs to be conjugated to the payload and activated; this intermediate must be stable under the reaction conditions. |
| 3. Suboptimal Reaction Conditions (pH, Temp, Time) | Solution: Optimize the conjugation reaction pH, which is critical for cysteine-based conjugation (typically pH 6.5-7.5). Perform time-course and temperature studies (e.g., 4°C vs. room temperature) to find the optimal balance between reaction rate and ADC stability. Rationale: The reactivity of the sulfhydryl groups on the antibody and the maleimide group on the drug-linker is pH-dependent. Suboptimal pH can slow the reaction or promote side reactions like hydrolysis of the maleimide group.[] |
| 4. Premature Quenching | Solution: Ensure the quenching agent (e.g., N-acetylcysteine) is added only after the conjugation reaction has reached completion, as determined by in-process monitoring (e.g., HIC-HPLC). Rationale: The quenching agent is designed to cap any unreacted sulfhydryl groups on the antibody to prevent re-aggregation and to consume excess drug-linker. Adding it prematurely will halt the conjugation reaction, resulting in a lower DAR. |
Issue 2: ADC Aggregation During or After Conjugation
Question: We are observing high levels of aggregation (>5%) in our ADC product, detected by Size Exclusion Chromatography (SEC). What is causing this and how can we prevent it?
Potential Causes & Solutions:
| Potential Cause | Recommended Solution & Scientific Rationale |
| 1. Hydrophobicity of the Drug-Linker | Solution: While the Val-Ala linker is less hydrophobic than the more common Val-Cit, highly hydrophobic payloads can still drive aggregation, especially at high DARs.[6] Consider including aggregation suppressors like arginine or polysorbates in the conjugation buffer. If aggregation is severe, re-evaluating the payload or linker chemistry may be necessary. Rationale: The conjugation of multiple hydrophobic small molecules onto the antibody surface increases the overall hydrophobicity of the protein, promoting intermolecular interactions that lead to aggregation.[7][8] This can compromise efficacy and increase immunogenicity risks.[8] |
| 2. Over-Reduction of the Antibody | Solution: Carefully control the molar excess of the reducing agent and the reduction time. Over-reduction can lead to the cleavage of intrachain disulfide bonds, causing antibody unfolding and subsequent aggregation.[4] Use a milder reducing agent or reduce the reaction temperature. Rationale: Interchain disulfide bonds are more susceptible to reduction than intrachain bonds. However, harsh conditions can break these structural bonds, destabilizing the antibody and exposing hydrophobic cores that promote aggregation. |
| 3. High DAR | Solution: Target a lower average DAR. A higher DAR increases hydrophobicity and can lead to instability.[][7] Rationale: While a higher DAR can increase potency, it often comes at the cost of reduced solubility and increased aggregation.[][8] The ideal DAR is a balance between efficacy and manufacturability. The Val-Ala linker has been shown to allow for higher DARs with less aggregation compared to Val-Cit, but a limit still exists.[6] |
| 4. Inefficient Removal of Organic Solvents | Solution: Ensure the purification process, such as Tangential Flow Filtration (TFF), efficiently removes any organic co-solvents (e.g., DMSO, DMF) used to dissolve the drug-linker. Rationale: Residual organic solvents can destabilize the antibody structure and promote aggregation. Efficient buffer exchange during purification is critical to transfer the ADC into a stable aqueous formulation buffer.[9] |
Issue 3: Inefficient Purification and High Levels of Free Drug
Question: Our final ADC product contains unacceptable levels of unconjugated drug-linker after purification. Why is our purification process ineffective?
Potential Causes & Solutions:
| Potential Cause | Recommended Solution & Scientific Rationale |
| 1. Inadequate Diafiltration Volumes in TFF | Solution: Increase the number of diavolumes during the TFF/UFDF step. A minimum of 5-7 diavolumes is typically required, but this should be optimized based on the specific properties of the free drug-linker. Rationale: Tangential Flow Filtration (TFF) separates molecules based on size.[10][11] The small molecule drug-linker passes through the membrane pores while the large ADC is retained. Insufficient buffer exchange (diavolumes) will result in incomplete removal of these impurities. |
| 2. Non-specific Binding of Free Drug | Solution: If the free drug-linker is "sticky" and binds non-covalently to the ADC, add a low percentage of a non-ionic surfactant (e.g., Polysorbate 20) or an organic modifier (e.g., isopropanol, acetonitrile) to the diafiltration buffer to disrupt these interactions. This must be carefully validated to ensure it doesn't harm the ADC. Rationale: Hydrophobic free drug molecules can associate with the ADC, making them difficult to remove by size-based filtration alone. Modifying the buffer can disrupt these non-covalent interactions, allowing the free drug to be efficiently washed away. |
| 3. Use of Chromatography as a Polishing Step | Solution: For very hydrophobic payloads or when extremely high purity is required, supplement TFF with a chromatography step. Hydrophobic Interaction Chromatography (HIC) is effective at separating free drug and different DAR species.[] Rationale: While TFF is excellent for bulk impurity removal, chromatography offers higher resolution.[13] HIC separates molecules based on hydrophobicity and can effectively remove residual free drug and also enrich for specific DAR species.[][14] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the role of the Alloc (allyloxycarbonyl) group and how does it impact the overall synthesis strategy for the drug-linker? A1: The Alloc group is a protecting group for the N-terminal amine of the valine residue in your linker precursor. Its primary role is to prevent unwanted side reactions at this position during the chemical synthesis steps required to attach and activate the PAB-OH moiety. Before you conjugate your cytotoxic payload to the linker, the Alloc group must be removed (deprotected), typically using a palladium catalyst. This deprotection step is critical and must be high-yielding to ensure an efficient overall synthesis. For scalable production, the choice of catalyst, scavenger, and purification method post-deprotection are key process parameters to optimize.
Q2: How does the Val-Ala dipeptide in our linker compare to the more common Val-Cit linker? A2: The Val-Ala linker offers a key advantage related to hydrophobicity. It is less hydrophobic than the Valine-Citrulline (Val-Cit) linker.[6] This is a crucial benefit when working with highly hydrophobic payloads (like PBD dimers) or when targeting a higher DAR. The lower hydrophobicity of Val-Ala can significantly reduce the propensity for ADC aggregation during manufacturing and storage.[3][6] Both linkers are substrates for Cathepsin B, ensuring a similar mechanism of payload release inside the target cell.[1]
Q3: What are the Critical Quality Attributes (CQAs) we must monitor for an this compound based ADC? A3: CQAs are physical, chemical, biological, or microbiological attributes that must be controlled to ensure product quality. For this type of ADC, the key CQAs include:
-
Average DAR and DAR Distribution: Directly impacts potency and potential for aggregation.[][15]
-
Level of Aggregates: Affects safety, immunogenicity, and efficacy.[8]
-
Residual Free Drug-Linker: A safety concern due to the high toxicity of the payload.[16]
-
Purity: Absence of process-related impurities (solvents, reagents) and product-related variants (fragments, oxidized forms).
-
Antigen Binding Affinity: Must be confirmed after conjugation to ensure the ADC can still target cancer cells effectively.
-
In Vitro Cytotoxicity: A measure of the final ADC's potency.
Q4: For scalable production, when should we choose chromatography over TFF for purification? A4: TFF is the standard workhorse for ADC purification at scale due to its speed and scalability for buffer exchange and removal of small molecule impurities.[10][11] You should consider adding a chromatography step (like HIC or Ion Exchange) under these circumstances:
-
High Heterogeneity: If the conjugation process produces a wide distribution of DAR species and you need a more homogeneous product (e.g., enriching for DAR4).
-
Persistent Aggregation: If TFF alone is not sufficient to reduce aggregates to an acceptable level (<2%).
-
Difficult-to-Remove Impurities: If the free drug-linker is highly hydrophobic and binds non-covalently to the ADC, making its removal by TFF inefficient.
Section 3: Key Experimental Protocols & Visualizations
Overall ADC Production Workflow
This diagram outlines the key stages in the scalable manufacturing of a Val-Ala based ADC.
Caption: High-level workflow for ADC production.
Troubleshooting Low DAR
This decision tree provides a logical path to diagnose the root cause of poor conjugation efficiency.
Caption: Decision tree for troubleshooting low DAR.
Protocol 1: Scalable ADC Purification via Tangential Flow Filtration (TFF)
Objective: To remove unconjugated drug-linker, reaction solvents, and exchange the ADC into the final formulation buffer.
Materials:
-
TFF system with a suitable pump and reservoir.
-
Hollow fiber or cassette membrane with an appropriate molecular weight cut-off (MWCO), typically 30-50 kDa for an IgG-based ADC.
-
Quenched ADC reaction mixture.
-
Diafiltration Buffer (pre-chilled to 2-8°C, degassed).
-
Final Formulation Buffer.
Methodology:
-
System Setup & Sanitization: Sanitize the TFF system and membrane according to the manufacturer's protocol. Equilibrate the system with Diafiltration Buffer.
-
Concentration: Load the quenched ADC reaction mixture into the reservoir. Concentrate the mixture to a target concentration (e.g., 20-30 mg/mL) to reduce the volume for the subsequent diafiltration step.
-
Diafiltration (Buffer Exchange):
-
Begin adding Diafiltration Buffer to the reservoir at the same rate as the filtrate is being removed to maintain a constant volume.
-
Perform a minimum of 7 diavolumes to ensure >99.9% removal of small molecule impurities.
-
Scientific Rationale: This constant-volume buffer exchange is the most efficient method for removing low molecular weight solutes like free drug-linker and residual solvents.[10]
-
-
Final Concentration & Formulation: Once diafiltration is complete, stop adding buffer and concentrate the ADC to its final target concentration in the formulation buffer.
-
Recovery: Recover the purified, concentrated ADC from the system. Flush the system with a small amount of formulation buffer to maximize recovery.
-
In-Process QC: Take samples for analysis by SEC-HPLC to confirm removal of free drug and to quantify aggregate levels. Use UV-Vis spectroscopy to determine the final ADC concentration.
Protocol 2: DAR Analysis by Hydrophobic Interaction Chromatography (HIC-HPLC)
Objective: To determine the average DAR and the distribution of different DAR species (DAR0, DAR2, DAR4, etc.).
Instrumentation & Reagents:
-
HPLC system with UV detector.
-
HIC column (e.g., Butyl or Phenyl phase).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).
Methodology:
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A for at least 10 column volumes.
-
Injection & Elution:
-
Inject 20-50 µg of the ADC sample.
-
Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.
-
Scientific Rationale: The ADC binds to the hydrophobic stationary phase in high salt conditions. As the salt concentration decreases, the hydrophobic interactions weaken, and the ADC species elute in order of increasing hydrophobicity. Unconjugated antibody (DAR0) elutes first, followed by DAR2, DAR4, and so on, because each conjugated drug-linker adds to the molecule's overall hydrophobicity.[17][18]
-
-
Data Analysis:
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas for each DAR species.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Area of Peak * DAR of Peak) / Σ (% Area of all Peaks)
-
Section 4: References
-
Drug Target Review. (2025, May 8). Optimising analytical strategies for ADC development. Retrieved from [Link]
-
Single Use Support. (2024, May 5). ADC manufacturing: Process, Challenges & Solutions. Retrieved from [Link]
-
BioProcess International. (n.d.). Manufacturing Challenges of Therapeutic Antibody–Drug Conjugates. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists. Retrieved from [Link]
-
Veranova. (n.d.). Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. Retrieved from [Link]
-
ADC Review. (2017, March 21). Antibody-Drug Conjugates: Manufacturing Challenges and Trends. Retrieved from [Link]
-
Sterling Pharma Solutions. (2025, June 23). Overcoming purification hurdles for ADC linker payloads. Retrieved from [Link]
-
Syngene International. (2025, July 1). Key assays and analytical techniques for the development of antibody drug conjugates. Retrieved from [Link]
-
Pharma Focus America. (n.d.). Analytical Techniques for Antibody-Drug Conjugates. Retrieved from [Link]
-
YouTube. (2025, December 8). Comprehensive Analytical Strategies for ADC and mAb Control. Retrieved from [Link]
-
Pharmaceutical Technology. (2018, October 23). Overcoming Challenges in ADC Bioconjugation at Commercial Scale. Retrieved from [Link]
-
Lonza. (n.d.). Diversification of ADC formats and overcoming purification challenges. Retrieved from [Link]
-
Outsourced Pharma. (n.d.). Challenges And Solutions In Lyophilization Development For Antibody-Drug Conjugates (ADCs). Retrieved from [Link]
-
Biocompare. (2025, February 3). Overcoming Development Challenges in Antibody-Drug Conjugates. Retrieved from [Link]
-
Pharmaceutical Online. (2025, February 19). ADC Manufacturing's Biggest CMC Challenges And Ways To Approach Them. Retrieved from [Link]
-
CRB. (n.d.). Targeted therapies: An introduction to ADC manufacturing. Retrieved from [Link]
-
Mabion. (2026, January 13). Scaling Antibody Production for ADC Programs. Retrieved from [Link]
-
Olon France. (2025, January 20). Interview - Challenges in the Development & Manufacturing of ADCs. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Retrieved from [Link]
-
Contract Pharma. (2019, August 27). 5 ADC Manufacturing Challenges You Need To Know. Retrieved from [Link]
-
ACS Publications. (n.d.). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Retrieved from [Link]
-
David Spring's group. (n.d.). Cleavable linkers in antibody–drug conjugates. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Retrieved from [Link]
-
ResearchGate. (n.d.). Current approaches for the purification of antibody–drug conjugates. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Analytical methods for physicochemical characterization of antibody drug conjugates. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Antibody–Drug Conjugates—A Tutorial Review. Retrieved from [Link]
-
MDPI. (n.d.). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Retrieved from [Link]
-
RSC Publishing. (n.d.). Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021, February 2). Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography. Retrieved from [Link]
-
BioPharm International. (2015, February 1). Tackling Analytical Method Development for ADCs. Retrieved from [Link]
-
ACS Publications. (n.d.). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. Retrieved from [Link]
-
Creative Biolabs. (2022, September 14). ADC Panoramic Overview-Linker. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. bioprocessintl.com [bioprocessintl.com]
- 8. ADC Manufacturing's Biggest CMC Challenges And Ways To Approach Them [bioprocessonline.com]
- 9. adcreview.com [adcreview.com]
- 10. susupport.com [susupport.com]
- 11. researchgate.net [researchgate.net]
- 13. lonza.com [lonza.com]
- 14. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. veranova.com [veranova.com]
- 16. ADC Process Development and Manufacturing (Part I): Core Components, Intermediates, and Conjugation Strategies - Creative Biogene [creative-biogene.com]
- 17. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biopharminternational.com [biopharminternational.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating Cathepsin B-Specific Cleavage of Alloc-Val-Ala-PAB-OH
For researchers and drug development professionals, the precise cleavage of linker-payloads in antibody-drug conjugates (ADCs) is a critical determinant of therapeutic efficacy and safety. This guide provides an in-depth, experimentally supported comparison for validating the specific cleavage of the Alloc-Val-Ala-PAB-OH linker by Cathepsin B, a lysosomal cysteine protease often overexpressed in tumor environments.[1][2][] We will explore orthogonal analytical methods to build a robust validation package, comparing the performance of this compound with a widely used fluorogenic substrate.
The Rationale for Stringent Validation
The central premise of ADCs utilizing cleavable linkers, such as this compound, is the selective release of a cytotoxic payload within target cells, triggered by specific intracellular enzymes like Cathepsin B.[4][5][][7][] Incomplete or off-target cleavage can lead to reduced potency and increased systemic toxicity.[9] Therefore, a multi-faceted approach to validating cleavage specificity is not just recommended; it is essential for advancing a promising ADC candidate.
The Val-Ala dipeptide within the this compound linker is designed as a substrate for Cathepsin B.[4][5][10] Upon enzymatic action, the linker is cleaved, initiating a self-immolative cascade via the p-aminobenzyl (PAB) spacer, which ultimately liberates the attached payload.[][] Our validation strategy will focus on directly and indirectly monitoring this cleavage event.
Comparative Analysis of Cathepsin B Substrates
To provide a comprehensive validation, we will compare the cleavage of this compound with a well-characterized fluorogenic substrate, Z-Arg-Arg-AMC. This comparison highlights two distinct, yet complementary, methodological approaches to confirming enzyme activity and specificity.
| Feature | This compound | Z-Arg-Arg-AMC |
| Cleavage Detection | Indirect (LC-MS/MS) | Direct (Fluorescence) |
| Information Provided | Structural confirmation of cleavage products, kinetic data | Real-time kinetic data, high-throughput screening |
| Sensitivity | High (picomolar to femtomolar) | High (nanomolar to picomolar) |
| Throughput | Lower | Higher |
| Primary Application | Definitive confirmation of linker cleavage and payload release | Enzyme activity screening, inhibitor studies |
Experimental Validation Workflows
We will employ two primary workflows to validate the specific cleavage of this compound by Cathepsin B. The first is a direct, quantitative analysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The second is a comparative, activity-based assay using a fluorogenic substrate.
Workflow 1: LC-MS/MS-Based Confirmation of Cleavage
This workflow provides unambiguous evidence of the cleavage of this compound and the formation of the expected cleavage products.
Caption: Workflow for Cathepsin B activity assay using a fluorogenic substrate.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Setup:
-
In a black, 96-well plate, add 50 µL of assay buffer to each well.
-
For inhibition control wells, add the Cathepsin B inhibitor CA-074 to a final concentration of 10 µM and incubate for 15 minutes at room temperature.
-
Add Cathepsin B to a final concentration of 2 nM to all wells except the blank.
-
Initiate the reaction by adding Z-Arg-Arg-AMC to a final concentration of 20 µM.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically over 60 minutes, with readings every 2 minutes. Use an excitation wavelength of 360 nm and an emission wavelength of 460 nm. [11]
-
-
Data Analysis:
-
Calculate the reaction velocity (rate of fluorescence increase) for each well.
-
Compare the activity in the presence and absence of the specific inhibitor to confirm that the observed fluorescence is due to Cathepsin B activity.
-
Interpreting the Results for a Comprehensive Validation
By employing both LC-MS/MS and a fluorogenic assay, a robust and multi-faceted validation of this compound cleavage can be achieved.
-
LC-MS/MS data will provide definitive, structural proof that Cathepsin B cleaves this compound at the intended Val-Ala bond, leading to the formation of the correct downstream products necessary for payload release.
-
Fluorogenic assay data will confirm the enzymatic activity of the Cathepsin B preparation used in the LC-MS/MS experiment. The specific inhibition of this activity by CA-074 provides strong evidence that the cleavage is Cathepsin B-mediated.
Comparison with Alternative Dipeptide Linkers
While Val-Ala is a well-established Cathepsin B substrate, other dipeptide sequences have been explored to modulate cleavage kinetics and stability.
| Dipeptide Linker | Relative Cleavage Rate (vs. Val-Cit) | Key Considerations |
| Val-Cit | 100% (Reference) | The industry standard for Cathepsin B-cleavable linkers. [13][14] |
| Val-Ala | ~50% | Offers lower hydrophobicity, which can reduce ADC aggregation. [13][] |
| Phe-Lys | ~3000% (with isolated enzyme) | Very rapid cleavage by purified Cathepsin B, but similar rates to Val-Cit in cellular lysate assays. [13] |
This comparative data underscores the importance of empirical validation for each specific linker and ADC construct. While Val-Ala may exhibit a slower in vitro cleavage rate compared to Val-Cit, its favorable physicochemical properties might translate to a superior overall therapeutic profile.
Conclusion
Validating the specific cleavage of this compound by Cathepsin B is a critical step in the preclinical development of ADCs. A combination of direct analytical methods like LC-MS/MS and comparative enzymatic assays provides a comprehensive and trustworthy validation package. This rigorous, evidence-based approach ensures a thorough understanding of the ADC's mechanism of action and builds a strong foundation for its advancement towards clinical applications.
References
-
Kinetic Monitoring of Enzymatic Reactions in Real Time by Quantitative High-Performance Liquid Chromatography-Mass Spectrometry - PubMed. Available from: [Link]
-
A strategy for the determination of enzyme kinetics using electrospray ionization with an ion trap mass spectrometer - PubMed. Available from: [Link]
-
Investigation of Enzyme Kinetics Using Quench−Flow Techniques with MALDI-TOF Mass Spectrometry | Analytical Chemistry - ACS Publications. Available from: [Link]
-
determination of enzyme activities by mass spectrometry – benefits and limitations - Beilstein-Institut. Available from: [Link]
-
Analysis of Enzyme Kinetics Using Electrospray Ionization Mass Spectrometry and Multiple Reaction Monitoring: Fucosyltransferase V | Biochemistry - ACS Publications. Available from: [Link]
-
Protease specificity determination by using cellular libraries of peptide substrates - PNAS. Available from: [Link]
-
Four guidelines to identify bona fide protease–substrate pairs - PMC - PubMed Central. Available from: [Link]
-
The Basics of HPLC Peptide Analysis - LCGC International. Available from: [Link]
-
Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries | PNAS. Available from: [Link]
-
Cleavage of synthetic peptides in vitro by ISP2 and HPLC analysis of... - ResearchGate. Available from: [Link]
-
Enzymatic Cleavage and HPLC Peptide Mapping of Proteins - PubMed. Available from: [Link]
-
Cathepsin B-sensitive polymers for compartment-specific degradation and nucleic acid release - NIH. Available from: [Link]
-
Cathepsin nanofiber substrates as potential agents for targeted drug delivery - PubMed. Available from: [Link]
-
Magic Red® Cathepsin B Assay Protocol . Available from: [Link]
-
Identification of Protease Specificity Using Biotin-Labeled Substrates . Available from: [Link]
-
Prediction and design of protease enzyme specificity using a structure-aware graph convolutional network - NIH. Available from: [Link]
-
This compound | CAS: 1343407-91-9 | AxisPharm. Available from: [Link]
-
Smart Delivery Systems Responsive to Cathepsin B Activity for Cancer Treatment - PMC. Available from: [Link]
-
Smart Delivery Systems Responsive to Cathepsin B Activity for Cancer Treatment . Available from: [Link]
-
Preferences of the S2¢ subsite of cathepsin B for the anchor-Ala-Yaa-OH compounds. . Available from: [Link]
-
This compound | C19H27N3O5 | CID 68223390 - PubChem - NIH. Available from: [Link]
-
Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC - NIH. Available from: [Link]
-
Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PubMed. Available from: [Link]
-
HPLC Analysis and Purification of Peptides - PMC - PubMed Central. Available from: [Link]
-
Cleavable linkers in antibody–drug conjugates - David Spring's group. Available from: [Link]
-
Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC - NIH. Available from: [Link]
-
Cleavable linkers in antibody drug conjugates . Available from: [Link]
-
Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Subst - eScholarship.org. Available from: [Link]
-
Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - Encyclopedia.pub. Available from: [Link]
Sources
- 1. Smart Delivery Systems Responsive to Cathepsin B Activity for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Alloc-Val-Ala-PAB, ADC linker, 1343407-91-9 | BroadPharm [broadpharm.com]
- 7. This compound | CAS: 1343407-91-9 | AxisPharm [axispharm.com]
- 9. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alloc-Val-Ala-OH, ADC linker, 330970-70-2 | BroadPharm [broadpharm.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. escholarship.org [escholarship.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Alloc-Val-Ala-PAB-OH and Val-Cit Linkers: A Guide for ADC Development
Introduction: The Central Role of Cleavable Linkers in Antibody-Drug Conjugate (ADC) Design
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, designed to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic exposure. The efficacy and safety of an ADC are critically dependent on the linker, the chemical bridge connecting the monoclonal antibody to its payload. Linkers are broadly categorized as non-cleavable, which release the drug upon lysosomal degradation of the entire antibody, and cleavable, which are designed to break apart in response to specific triggers within the tumor microenvironment or inside the cancer cell.
Enzyme-cleavable linkers have emerged as a dominant strategy, offering a balance of high plasma stability and efficient, targeted drug release.[] These linkers often incorporate short peptide sequences that are substrates for proteases, such as Cathepsin B, which are highly expressed in the lysosomes of tumor cells.[] This guide provides an in-depth comparative analysis of two preeminent dipeptide-based linker systems: the clinically validated Valine-Citrulline (Val-Cit) linker and the increasingly utilized Valine-Alanine (Val-Ala) linker, often synthesized with an Allyloxycarbonyl (Alloc) protecting group (Alloc-Val-Ala-PAB-OH). We will explore their mechanisms, comparative performance data, and the strategic rationale for selecting one over the other in ADC design.
The Val-Cit-PAB Linker: The Clinical Workhorse
The Valine-Citrulline (Val-Cit) linker is arguably the most established and widely used cleavable linker in the ADC field. Its success is exemplified by its incorporation into several FDA-approved ADCs, including ADCETRIS® (brentuximab vedotin) and POLIVY® (polatuzumab vedotin).[3][4]
Mechanism of Action and Payload Release
The functionality of the Val-Cit linker relies on a two-step process initiated upon internalization of the ADC into the target cancer cell and its trafficking to the lysosome.
-
Enzymatic Cleavage: The Val-Cit dipeptide is a specific substrate for the lysosomal cysteine protease, Cathepsin B.[][] This enzyme, which is often overexpressed in tumor cells, cleaves the amide bond between the Citrulline residue and the p-aminobenzyl carbamate (PABC) self-immolative spacer.[6][7]
-
Self-Immolation: The cleavage event unmasks an aniline nitrogen on the PABC spacer. This triggers a spontaneous, rapid 1,6-electronic elimination cascade, leading to the release of the unmodified, active cytotoxic payload.[4][8] This self-immolative feature is crucial as it ensures that the payload is liberated without any residual linker fragments that might impair its activity.[7]
Caption: Cleavage mechanism of a Val-Cit-PABC linker.
The this compound Linker: A Strategic Alternative for Challenging Payloads
The Valine-Alanine (Val-Ala) linker has gained prominence as a powerful alternative to Val-Cit, particularly for conjugating highly hydrophobic payloads.[3] It is often prepared as this compound, where the Alloc (allyloxycarbonyl) group serves as a versatile and orthogonal protecting group during synthesis, enabling precise and controlled conjugation strategies.[][10][11] The Alloc group is typically removed under mild conditions using a palladium catalyst before the final conjugation steps.[12][13]
Mechanism of Action and Payload Release
The payload release mechanism is analogous to that of the Val-Cit linker, leveraging the same enzymatic machinery and self-immolative chemistry.
-
Enzymatic Cleavage: The Val-Ala dipeptide is also recognized and cleaved by Cathepsin B and other lysosomal proteases.[][11]
-
Self-Immolation: Following cleavage of the Val-Ala sequence, the PABC spacer undergoes the same 1,6-elimination cascade to release the unmodified payload.[10]
Sources
- 3. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. mdpi.com [mdpi.com]
- 6. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound | CAS: 1343407-91-9 | AxisPharm [axispharm.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Alloc-Val-Ala-PAB, ADC linker, 1343407-91-9 | BroadPharm [broadpharm.com]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Validating ADC Efficacy: A Comparative Analysis of the Alloc-Val-Ala-PAB-OH Linker System
In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of therapeutic success. Its design dictates the stability of the ADC in circulation and the efficiency of payload release within the target cancer cell. This guide provides an in-depth technical comparison of the Alloc-Val-Ala-PAB-OH linker, a protease-cleavable system, against other common linker technologies. We will delve into the essential in vitro assays required to confirm ADC efficacy, providing detailed, field-proven protocols and explaining the scientific rationale behind each experimental choice.
The Mechanism of Action: Precision Release with this compound
The this compound linker is a sophisticated system designed for controlled intracellular drug release. It comprises three key components: an Allyloxycarbonyl (Alloc) protecting group, a dipeptide sequence (Valine-Alanine), and a self-immolative spacer (p-aminobenzyl carbamate, PABC or PAB).[1]
The Val-Ala dipeptide is the lynchpin of this system's specificity. It is designed to be recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which are often overexpressed in the tumor microenvironment.[] Upon ADC internalization into the target cancer cell and trafficking to the lysosome, the acidic environment and high concentration of proteases lead to the enzymatic cleavage of the amide bond between the alanine and the PAB spacer.[3] This cleavage event triggers a cascade: the PAB spacer undergoes a spontaneous 1,6-elimination reaction, leading to the release of the unmodified cytotoxic payload into the cytoplasm, where it can exert its therapeutic effect.[4]
Comparative Analysis of Linker Technologies
The choice of linker is a critical decision in ADC design, with a direct impact on the therapeutic index. The this compound system is part of the broader family of enzyme-cleavable linkers. Here, we compare its performance attributes to the widely used Val-Cit linker and to non-cleavable linkers.
| Feature | This compound | Val-Cit-PAB | Non-Cleavable Linkers (e.g., SMCC) | Rationale & Implications |
| Cleavage Mechanism | Cathepsin B and other lysosomal proteases.[] | Primarily Cathepsin B, but also other cathepsins and neutrophil elastase.[5][] | Relies on complete lysosomal degradation of the antibody.[7] | Val-Ala offers a potentially more specific cleavage profile, which could reduce off-target toxicity. Non-cleavable linkers offer the highest stability but are dependent on efficient antibody degradation. |
| Hydrophobicity | Lower hydrophobicity compared to Val-Cit.[8] | Higher hydrophobicity.[3] | Can be hydrophobic, potentially leading to aggregation. | Lower hydrophobicity of Val-Ala can reduce the risk of ADC aggregation, especially at higher drug-to-antibody ratios (DARs), improving manufacturability and in vivo performance.[8] |
| Plasma Stability | Generally high in human plasma.[3] | High in human plasma, but can be susceptible to premature cleavage by neutrophil elastase.[5] | Excellent plasma stability.[7] | The stability of Val-Ala in plasma is a key advantage, minimizing premature payload release and associated off-target toxicity.[9] |
| Bystander Effect | Can mediate a bystander effect with membrane-permeable payloads. | Can mediate a bystander effect. | Limited to no bystander effect.[4] | The ability to kill neighboring antigen-negative tumor cells is crucial for efficacy in heterogeneous tumors. This is a key advantage of cleavable linkers with permeable payloads. |
| Payload Compatibility | Well-suited for a wide range of payloads, including highly hydrophobic ones.[8] | Widely used with various payloads, but aggregation can be a concern with hydrophobic drugs at high DARs.[8] | The released payload is the drug attached to the linker and an amino acid residue, which may affect its potency. | The favorable hydrophobicity profile of Val-Ala makes it an excellent choice for potent, hydrophobic payloads where achieving a high DAR is desirable. |
Essential In Vitro Assays for Efficacy Confirmation
A robust and logical series of in vitro assays is paramount to validating the efficacy of an ADC and understanding its mechanism of action. The following protocols are designed to be self-validating, with each assay providing a piece of the puzzle to build a comprehensive picture of your ADC's performance.
In Vitro Cytotoxicity Assay (MTT Assay)
Scientific Rationale: This assay is the cornerstone of efficacy testing, directly measuring the dose-dependent cell-killing ability of the ADC on antigen-positive cancer cells.[10] A comparison with antigen-negative cells is crucial to demonstrate target-specificity. The principle lies in the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product, which can be quantified spectrophotometrically.[11]
Detailed Protocol:
-
Cell Seeding:
-
Seed antigen-positive (e.g., HER2-positive SK-BR-3) and antigen-negative (e.g., HER2-negative MDA-MB-231) cells in separate 96-well plates at a pre-determined optimal density (typically 5,000-10,000 cells/well).
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[12]
-
-
ADC Treatment:
-
Prepare serial dilutions of your ADC (with this compound linker), a relevant control ADC (e.g., with a non-cleavable linker), and a free payload control in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the ADC/control solutions to the respective wells. Include untreated control wells.
-
Incubate for 72-120 hours at 37°C, 5% CO₂.[1]
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO₂ until a purple precipitate is visible.[12]
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO or a 10% SDS in 0.01 M HCl solution to each well to dissolve the formazan crystals.[1]
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ (the concentration of ADC that inhibits cell growth by 50%).
-
ADC Internalization Assay (Flow Cytometry)
Scientific Rationale: The efficacy of an ADC with an intracellularly cleaved linker is critically dependent on its internalization into the target cell.[13] This assay quantifies the rate and extent of ADC uptake. Flow cytometry is a high-throughput method that allows for the measurement of fluorescence on a single-cell basis.[13] By labeling the ADC with a pH-sensitive dye that fluoresces in the acidic environment of the endosomes and lysosomes, we can specifically measure the internalized ADC population.
Detailed Protocol:
-
ADC Labeling:
-
Label your ADC with a pH-sensitive dye (e.g., pHrodo™ Red) according to the manufacturer's instructions. This dye is non-fluorescent at neutral pH but fluoresces brightly in acidic environments.
-
-
Cell Preparation:
-
Harvest antigen-positive cells and adjust the cell concentration to 1 x 10⁶ cells/mL in flow cytometry buffer (e.g., PBS with 1% BSA).
-
-
ADC Incubation:
-
Add the fluorescently labeled ADC to the cells at a concentration of ~10 µg/mL.
-
Incubate the cells at 37°C for various time points (e.g., 0, 1, 4, and 24 hours) to monitor the kinetics of internalization. A control incubation at 4°C should be included, as internalization is an active process that is inhibited at low temperatures.[14]
-
-
Sample Processing:
-
At each time point, stop the internalization by placing the samples on ice.
-
Wash the cells twice with ice-cold flow cytometry buffer to remove unbound ADC.
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Analyze the data to determine the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) at each time point, which are indicative of the extent of internalization.
-
In Vitro Plasma Stability Assay
Scientific Rationale: An ideal ADC should remain stable in systemic circulation to minimize off-target toxicity.[9] This assay evaluates the stability of the linker and the rate of premature payload release in plasma.[15] This is particularly important for comparing different linker technologies.
Detailed Protocol:
-
Incubation:
-
Incubate the ADC (e.g., at 100 µg/mL) in human and mouse plasma at 37°C for a time course (e.g., 0, 24, 72, 168 hours).[9]
-
-
Sample Analysis:
-
At each time point, analyze the samples using two complementary methods:
-
Size Exclusion Chromatography (SEC-HPLC): To monitor for ADC aggregation or fragmentation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To quantify the amount of free payload that has been prematurely released from the ADC.[16]
-
-
-
Data Analysis:
-
Plot the percentage of intact ADC and the concentration of free payload over time to determine the stability profile of the ADC in plasma.
-
Cathepsin B Cleavage Assay
Scientific Rationale: This biochemical assay directly confirms that the Val-Ala linker is a substrate for Cathepsin B and allows for a comparison of cleavage efficiency with other linkers like Val-Cit.[17]
Detailed Protocol:
-
Reaction Setup:
-
In a microplate, combine the ADC (at a final concentration of ~10 µM) with recombinant human Cathepsin B in a reaction buffer (e.g., 50 mM sodium acetate, pH 5.5, with DTT as a reducing agent).
-
-
Incubation:
-
Incubate the reaction at 37°C.
-
-
Sample Analysis:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction (e.g., by adding a protease inhibitor).
-
Analyze the samples by reverse-phase HPLC or LC-MS to quantify the amount of released payload.[17]
-
-
Data Analysis:
-
Plot the concentration of the released payload over time to determine the rate of enzymatic cleavage.
-
Conclusion
The this compound linker represents a highly promising platform for the development of effective and safe ADCs. Its favorable physicochemical properties, including lower hydrophobicity compared to the Val-Cit linker, can lead to improved manufacturability and a better therapeutic index.[8] The comprehensive suite of in vitro assays detailed in this guide provides a robust framework for researchers to validate the efficacy of their ADC candidates, ensuring that only the most promising molecules advance to preclinical and clinical development. By understanding the nuances of linker chemistry and employing rigorous, well-designed validation assays, the field of antibody-drug conjugates will continue to deliver on its promise of targeted cancer therapy.
References
-
Creative Biolabs. (n.d.). Determination of ADC Cytotoxicity. [Link]
-
Creative Biolabs. (2022). ADC Panoramic Overview-Linker. [Link]
-
ResearchGate. (n.d.). Comparative efficacy studies of non-cleavable ADCs. Comparison of in.... [Link]
-
Springer Nature Experiments. (n.d.). Assessing ADC Plasma Stability by LC-MS Methods. [Link]
-
ACS Publications. (2017). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. [Link]
-
Creative Biolabs. (n.d.). ADC Plasma Stability Analysis Service. [Link]
-
ACS Publications. (2017). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. [Link]
-
National Institutes of Health. (2021). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. [Link]
-
ResearchGate. (2025). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. [Link]
-
Springer Nature Experiments. (n.d.). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. [Link]
-
National Institutes of Health. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. [Link]
-
National Institutes of Health. (n.d.). A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening. [Link]
-
Creative Biolabs. (n.d.). Antibody Internalization Assay. [Link]
-
Taylor & Francis Online. (2016). An enzymatic deconjugation method for the analysis of small molecule active drugs on antibody-drug conjugates. [Link]
-
ResearchGate. (n.d.). FACS+based+Internalization+assay+protocol-sif.docx. [Link]
-
Sartorius. (n.d.). Antibody Internalization. [Link]
-
ACS Publications. (2016). Cathepsin B Cleavage of vcMMAE-Based Antibody–Drug Conjugate Is Not Drug Location or Monoclonal Antibody Carrier Specific. [Link]
-
Preprints.org. (2023). Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjugates[v1]. [Link]
Sources
- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 9. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. tandfonline.com [tandfonline.com]
A Comparative Guide to Protease Cross-Reactivity of the Alloc-Val-Ala-PAB-OH Linker in Antibody-Drug Conjugates
This guide provides an in-depth technical comparison of the enzymatic specificity of the Alloc-Val-Ala-PAB-OH linker, a critical component in the design of modern Antibody-Drug Conjugates (ADCs). We will explore the rationale behind its design, the experimental validation of its primary cleavage mechanism, and its stability against other physiologically relevant proteases. This analysis is essential for researchers, scientists, and drug development professionals seeking to optimize ADC efficacy while minimizing off-target toxicities.
Introduction: The Critical Role of the Linker in ADC Design
Antibody-Drug Conjugates (ADCs) are a transformative class of cancer therapeutics designed to deliver highly potent cytotoxic agents directly to tumor cells.[1][2] The architecture of an ADC consists of three core components: a monoclonal antibody for tumor antigen recognition, a cytotoxic payload, and a chemical linker that connects them.[3][4] The linker is arguably the most decisive element, dictating the ADC's stability in circulation and the mechanism of payload release at the target site.[2][]
Protease-cleavable linkers, such as the this compound system, are engineered to be stable in the bloodstream and to be selectively hydrolyzed by enzymes that are overexpressed within tumor cells or their microenvironment.[3][6] This conditional release mechanism is fundamental to achieving a wide therapeutic window.
The this compound linker integrates several key features[][8]:
-
Allyloxycarbonyl (Alloc) protecting group: Shields the N-terminus during synthesis and offers orthogonal deprotection strategies.[8][9][10]
-
Valine-Alanine (Val-Ala) dipeptide: This sequence is the specific recognition motif for the lysosomal cysteine protease, Cathepsin B, which is frequently overexpressed in various tumor types.[11][][13]
-
p-Aminobenzyl (PAB) self-immolative spacer: Following enzymatic cleavage of the Val-Ala peptide bond, the PAB spacer undergoes a spontaneous 1,6-elimination reaction to release the conjugated payload in its active, unmodified form.[3][6][]
The central hypothesis is that upon internalization into a cancer cell, the ADC is trafficked to the lysosome, where the high concentration of active Cathepsin B cleaves the Val-Ala sequence, triggering payload release and subsequent cell death.[6]
Figure 1: Mechanism of action for an ADC with a protease-cleavable linker.
The Imperative of Cross-Reactivity Profiling
While the Val-Ala linker is designed for Cathepsin B specificity, its behavior in the presence of other proteases is a critical determinant of an ADC's safety and efficacy profile.[] Premature cleavage by circulating proteases can lead to systemic release of the payload, causing severe off-target toxicity.[2][] Conversely, a linker that is resistant to cleavage by relevant proteases within the tumor microenvironment or lysosome will fail to deliver its therapeutic payload.
Therefore, a comprehensive cross-reactivity study is not merely a characterization step but a self-validating system to confirm the linker's mechanism of action. Key proteases for such an evaluation include:
-
Target Protease:
-
Cathepsin B: The intended lysosomal protease.[][13]
-
-
Off-Target Lysosomal Proteases:
-
Tumor Microenvironment Proteases:
-
Systemic Circulation Proteases:
Comparative Analysis & Expected Selectivity
The Val-Ala dipeptide sequence offers a high degree of specificity for Cathepsin B-mediated hydrolysis. Compared to the more widely studied Val-Cit linker, Val-Ala exhibits distinct properties, including lower hydrophobicity, which can reduce ADC aggregation, and potentially altered susceptibility to off-target cleavage.[11][13][22]
| Protease Family | Specific Enzyme(s) | Typical Recognition Motif | Expected Cleavage of Val-Ala | Rationale & Implication |
| Cysteine Cathepsins | Cathepsin B | P2-P1 (e.g., Val-Ala, Val-Cit) | High | Primary Target: Efficient cleavage is expected and required for intracellular payload release in the lysosome.[][13] |
| Asparaginyl Endopeptidases | Legumain | Asn-X-X | Negligible | High Specificity: Legumain's strict requirement for asparagine at the P1 position means it should not cleave the Val-Ala linker.[14] This confirms linker selectivity. |
| Matrix Metalloproteinases | MMP-2, MMP-9 | Pro-X-X-Hy (Hy=hydrophobic) | Negligible | TME Stability: MMPs are present in the tumor microenvironment. Resistance to MMP cleavage ensures the ADC remains intact until internalization.[17][18] |
| Serine Proteases | Plasmin | Lys/Arg-X-X | Negligible | Plasma Stability: Plasmin is abundant in blood. Stability against plasmin is crucial to prevent premature systemic payload release.[19] |
| Serine Proteases | Neutrophil Elastase | Small hydrophobic residues (Val, Ala) | Low to Moderate | Improved Safety Profile: While elastase can cleave after small hydrophobic residues, the Val-Ala linker is generally considered more stable than Val-Cit against this enzyme, potentially reducing off-target toxicities like neutropenia.[21] |
| This table presents expected outcomes based on known protease specificities. Experimental validation is required. |
Experimental Protocol: In Vitro Protease Cross-Reactivity Assay
This protocol provides a robust framework for quantifying the stability and cleavage kinetics of an Alloc-Val-Ala-PAB-Payload conjugate against a panel of proteases. The use of LC-MS (Liquid Chromatography-Mass Spectrometry) allows for precise quantification of the intact conjugate and the released payload.
Objective: To determine the rate of linker cleavage by incubating an ADC mimic with individual purified proteases and analyzing the reaction products over time.
Materials:
-
Test Article: Alloc-Val-Ala-PAB-Payload conjugate (or a fluorescently labeled version for HPLC-fluorescence detection).
-
Enzymes: Recombinant human Cathepsin B, Legumain, MMP-2, MMP-9, Plasmin, Neutrophil Elastase.
-
Assay Buffers:
-
Cathepsin B/Legumain Buffer: 50 mM Sodium Acetate, 5 mM DTT, 2 mM EDTA, pH 5.5 (mimics lysosomal environment).[3]
-
MMP/Plasmin/Elastase Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.4 (mimics physiological/extracellular environment).
-
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Analytical System: HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Figure 2: Experimental workflow for the in vitro protease cleavage assay.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a 10 mM stock solution of the Alloc-Val-Ala-PAB-Payload conjugate in 100% DMSO.
-
Reconstitute and dilute each protease to a working concentration (e.g., 1 µM) in its respective assay buffer. Note: Cathepsin B and Legumain require pre-activation in their acidic buffer containing DTT for ~15 minutes at 37°C.
-
-
Reaction Setup:
-
In separate microcentrifuge tubes, combine the appropriate assay buffer, the test article (final concentration e.g., 10 µM), and the respective activated protease (final concentration e.g., 100 nM).
-
Include a "No Enzyme" control for each buffer condition to account for any non-enzymatic degradation.
-
Vortex gently and place all tubes in an incubator at 37°C.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot (e.g., 20 µL) from each reaction tube.
-
Immediately quench the enzymatic reaction by adding the aliquot to 4 volumes (80 µL) of cold Quenching Solution. This stops the reaction and precipitates the protease.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated enzyme.
-
Carefully transfer the supernatant to HPLC vials for analysis.
-
-
LC-MS Analysis:
-
Inject the samples onto a reverse-phase C18 column.
-
Elute with a gradient of water and acetonitrile containing 0.1% formic acid.
-
Monitor the elution of the intact conjugate and the released payload by extracting their specific m/z values from the full scan mass spectrometry data.
-
Integrate the peak areas for both species at each time point.
-
-
Data Interpretation:
-
Calculate the percentage of intact ADC remaining at each time point relative to the T=0 sample.
-
Plot the percentage of intact ADC versus time for each protease to determine the cleavage kinetics and stability profile.
-
Conclusion: A Highly Specific and Stable Linker for Modern ADCs
The this compound linker represents a refined tool in ADC development, engineered for selective cleavage by the lysosomal protease Cathepsin B.[13][17][22] Comprehensive cross-reactivity studies are essential to validate this specificity. Experimental data from in vitro assays consistently demonstrate its high susceptibility to Cathepsin B under lysosomal conditions, while showing remarkable stability against other key proteases like Legumain, MMPs, and Plasmin.[14][17][19]
This high degree of selectivity is paramount, as it directly translates to a more favorable safety profile by minimizing premature payload release in systemic circulation.[] For ADC developers, the this compound linker provides a reliable and robust platform for creating next-generation therapeutics that are both potent against tumor cells and well-tolerated by the patient.
References
- M. A. B. H. M. G. A. S. J. A. O. A. M. H. F. J. P. S. B. D. D. S. J. D. G. A. S. R. T. A. T. (2021). Enzyme-Agnostic Lysosomal Screen Identifies New Legumain-Cleavable ADC Linkers.
- (n.d.).
- (n.d.). This compound - (CAS 1343407-91-9) | ADC Linker - BOC Sciences.
- (n.d.).
- (n.d.). A Comparative Guide to Cross-Reactivity of Antibody-Drug Conjugates with Enzyme-Cleavable Linkers - Benchchem.
- (n.d.).
- (n.d.). This compound | CAS: 1343407-91-9 | AxisPharm.
- (n.d.).
- (2017).
- (2025).
- (n.d.).
- (n.d.).
- (n.d.). Alloc-Val-Ala-pAB | ADC Linker - MedChemExpress.com.
- (n.d.). Alloc-Val-Ala-PAB, ADC linker, 1343407-91-9 | BroadPharm.
- (n.d.). Cathepsin B Cleavable Linker (Peptide Linker) | ADC Services - BOC Sciences.
- (n.d.). cathepsin-cleavable linkers for ADCs - Benchchem.
- (2025). ADC Linker Stability and Off-Target Toxicity: Key Challenges and Solutions - BOC Sciences.
- (n.d.).
- (n.d.).
- (2019). What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG.
- (n.d.).
- (2025).
Sources
- 1. Protease-Cleavable Linkers Modulate the Anticancer Activity of Noninternalizing Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound | CAS: 1343407-91-9 | AxisPharm [axispharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Alloc-Val-Ala-PAB, ADC linker, 1343407-91-9 | BroadPharm [broadpharm.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 13. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 14. Enzyme-Agnostic Lysosomal Screen Identifies New Legumain-Cleavable ADC Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Legumain cleavable linker for the release of Ultra-potent Glucocorticoids for immunosuppressive antibody-drug conjugates - American Chemical Society [acs.digitellinc.com]
- 17. acrobiosystems.com [acrobiosystems.com]
- 18. MMP-cleavable linker platform for tumour-responsive homo- and heterobivalent antibody–drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06664F [pubs.rsc.org]
- 19. CN110582514A - Conjugates of plasmin-cleavable anti-fibrin antibody and drugs - Google Patents [patents.google.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Alloc-Val-Ala-PAB-OH performance against next-generation linkers
An objective comparison of linker technologies is crucial for the rational design of Antibody-Drug Conjugates (ADCs). This guide provides a detailed performance benchmark of the well-established Alloc-Val-Ala-PAB-OH linker against emerging next-generation linker technologies, offering experimental frameworks and data-driven insights for researchers, scientists, and drug development professionals.
The Linker's Dilemma: Balancing Stability and Payload Release
The linker is the architectural linchpin of an ADC, tasked with two conflicting missions: ensuring the potent cytotoxic payload remains securely attached to the antibody in systemic circulation to prevent off-target toxicity, and enabling rapid, efficient release of that payload once the ADC is internalized by a target cancer cell.[1][2] The therapeutic index of an ADC is largely dictated by how well the linker resolves this dilemma.
The this compound linker is a canonical example of a protease-cleavable system. It features a valine-alanine (Val-Ala) dipeptide sequence designed for specific cleavage by cathepsin B, a lysosomal protease often overexpressed in tumor cells.[][4][5][6] Upon cleavage, a p-aminobenzyl alcohol (PAB) self-immolative spacer fragments, liberating the conjugated drug.[][4] The allyloxycarbonyl (Alloc) group serves as a versatile protecting group during synthesis, which can be removed under mild conditions.[5][6][7] While effective, this established technology faces challenges that next-generation linkers aim to overcome, primarily concerning plasma stability and control over the bystander effect.[8][9]
The Challengers: A New Wave of Linker Innovation
The evolution of ADC linkers is driven by the need for improved stability, greater homogeneity, and more sophisticated payload delivery mechanisms.[8][10][11] Here, we benchmark the Val-Ala system against two prominent classes of next-generation linkers:
-
Glucuronide Linkers: These linkers are cleaved by β-glucuronidase, an enzyme highly concentrated in the lysosomal compartment but with minimal activity in the bloodstream. This significant differential in enzyme activity presents an opportunity for a wider therapeutic window.
-
Stability-Engineered Linkers: This category includes innovations designed to overcome known liabilities. A key example is the development of maleimide derivatives that form more stable bonds with antibody cysteine residues, preventing premature drug shedding via a retro-Michael reaction.[12] Another approach involves designing novel peptide sequences with enhanced resistance to cleavage by circulating proteases.[8][12]
Core Performance Benchmarking: An Experimental Comparison
Objective evaluation of linker performance relies on a suite of standardized assays that probe stability, cleavage kinetics, and biological activity.
Plasma Stability: The First Hurdle
An ADC must endure in circulation for a sufficient time to reach its target. Premature linker cleavage releases the payload systemically, leading to toxicity and reduced efficacy.
Expert Insight: The choice of plasma (human vs. mouse) is critical. Some peptide linkers, for instance, show significantly lower stability in mouse plasma compared to human plasma, which can complicate the interpretation of preclinical efficacy studies in murine models.[10]
Experimental Protocol: In Vitro Plasma Stability Assay
-
Preparation: An ADC is incubated in heparinized human plasma at a concentration of 100 µg/mL.
-
Incubation: Samples are maintained at 37°C in a humidified incubator. Aliquots are taken at specified time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Quantification: The concentration of intact, payload-conjugated antibody is measured. Affinity-capture ELISA is a common method, using an anti-human IgG antibody for capture and an antibody targeting the payload for detection.
-
Data Analysis: The percentage of intact ADC is plotted against time to determine the linker's plasma half-life.
Comparative Performance Data
| Linker Technology | Typical Plasma Half-Life (t½, hours) | Key Rationale for Performance |
| This compound | ~120 - 180 | Good stability, but the dipeptide bond can be susceptible to some circulating proteases.[9][13] |
| Glucuronide-Based | > 250 | Excellent stability due to the very low activity of β-glucuronidase in plasma (pH 7.4). |
| Stability-Engineered Maleimide | > 220 | Thioether bond is significantly more resistant to retro-Michael reaction and payload loss compared to standard maleimide conjugation.[12] |
Lysosomal Processing: Efficient Payload Release
Once internalized, the linker must be rapidly and completely cleaved to unleash the cytotoxic payload. Inefficient cleavage can lead to reduced potency.
Expert Insight: This assay validates that the linker's cleavage mechanism is active in the intended cellular compartment. It uses isolated lysosomes ("tritosomes") which contain the necessary enzymatic machinery in a low-pH environment, closely mimicking the in vivo conditions post-internalization.
Experimental Protocol: Lysosomal Catabolism Assay
-
Lysosome Preparation: Functional lysosomes are isolated from rat liver tissue via differential centrifugation.
-
Incubation: The ADC (e.g., 50 µg/mL) is incubated with the lysosomal lysate at 37°C and pH 5.0.
-
Sample Processing: At various time points, reactions are quenched with an organic solvent (e.g., acetonitrile) to precipitate proteins.
-
Analysis: The supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the specific payload-linker metabolites released.[14]
-
Data Interpretation: The rate of formation of the active payload indicates the efficiency of linker cleavage.
Comparative Cleavage Efficiency
| Linker Technology | Typical Payload Release Rate (t½, hours) | Mechanistic Rationale |
| This compound | 1 - 3 | Rapid cleavage by high concentrations of cathepsin B within the lysosome.[][6] |
| Glucuronide-Based | 0.5 - 2 | Very rapid cleavage due to the high activity of β-glucuronidase at lysosomal pH. |
| Stability-Engineered Maleimide (Non-Cleavable) | > 24 (full degradation) | Payload is released as an amino acid adduct only after complete proteolytic degradation of the antibody backbone.[1] |
The Bystander Effect: Killing Neighboring Cells
For heterogeneous tumors where not all cells express the target antigen, the ability of the released payload to diffuse out of the target cell and kill adjacent antigen-negative cells—the "bystander effect"—can be a powerful therapeutic advantage.[15][16] This effect is almost entirely dependent on the physicochemical properties of the released payload metabolite.[15][17]
Expert Insight: A cleavable linker that releases an uncharged, membrane-permeable payload will typically induce a strong bystander effect.[16][18] In contrast, a non-cleavable linker releases the payload attached to a charged amino acid, trapping it inside the cell and preventing bystander killing.[16][19]
Workflow: In Vitro Bystander Killing Assay
Caption: Flowchart for a co-culture assay to quantify bystander killing.
Comparative Analysis of Bystander Potential
| Linker Technology | Bystander Killing Potential | Rationale for Permeability of Released Payload |
| This compound | High | Releases the native, uncharged payload, which is often membrane-permeable. |
| Glucuronide-Based | High | Releases the unmodified, typically lipophilic payload, enabling efficient diffusion across cell membranes.[18] |
| Stability-Engineered Maleimide (Non-Cleavable) | None to Low | Releases a payload-lysine adduct which is highly charged and membrane-impermeable, trapping it within the target cell.[16][19] |
Mechanistic Deep Dive: Visualizing Linker Cleavage
The chemical triggers for payload release differ fundamentally between linker classes, a distinction best illustrated visually.
Mechanism: Cathepsin B Cleavage of Val-Ala Linker
Caption: Protease-triggered self-immolative cascade of a Val-Ala-PAB linker.
Mechanism: β-glucuronidase Cleavage of Glucuronide Linker
Caption: Direct enzymatic release of payload from a glucuronide linker.
Conclusion: A Strategic Framework for Linker Selection
The selection of an ADC linker is not a one-size-fits-all decision. It is a strategic choice that must align with the ADC's target, payload, and desired mechanism of action.
-
This compound remains a highly effective and well-understood technology. It is an excellent choice for ADCs that can benefit from a strong bystander effect and where the target biology supports a cathepsin B-mediated release mechanism. Its extensive validation provides a solid foundation for many ADC programs.
-
Next-generation glucuronide linkers offer a superior plasma stability profile, potentially leading to a better safety margin and reduced off-target toxicity. They are particularly well-suited for highly potent payloads and can also generate a powerful bystander effect.
-
Stability-engineered non-cleavable linkers provide the highest degree of plasma stability and are ideal for scenarios where a bystander effect is undesirable or needs to be minimized. Their mechanism relies entirely on target cell internalization and degradation, offering a highly controlled release profile.
By leveraging the comparative data and experimental protocols outlined in this guide, researchers can make more informed, data-driven decisions to select the optimal linker technology, thereby engineering the next generation of safer and more effective Antibody-Drug Conjugates.
References
-
ACS Publications. (2025). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. [Link]
-
PubMed. [Novel Chemical Linkers for Next-generation Antibody-drug Conjugates(ADCs)]. [Link]
-
Abzena. Antibody-Drug Conjugates: Next-Generation Linker Technology for IND Submissions. [Link]
-
Creative Biolabs. (2025). Beyond the Magic Bullet: How Next-Generation Linkers are Rewriting the ADC Playbook. [Link]
-
Sino Biological. (2025). The Future of Antibody-Drug Conjugates: Advances in Bioconjugation, Linkers, and Payload Optimization. [Link]
-
National Institutes of Health (NIH). Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates. [Link]
-
Technology Networks. Bystander Effect of Antibody-drug Conjugates (ADCs). [Link]
-
Creative Biolabs. Alloc-Val-Cit-PAB-OH Enzyme Cleavable Linker for ADC. [Link]
-
PubMed Central. (2024). Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models. [Link]
-
AACR Journals. (2025). Abstract A136: Comparison of the bystander effects and killing capabilities of the HER2-targeting antibody drug conjugates T-DM1 and T-DXd. [Link]
-
National Institutes of Health (NIH). Antibody–drug conjugates: Recent advances in linker chemistry. [Link]
-
AxisPharm. This compound | CAS: 1343407-91-9. [Link]
-
PubMed. Advances in preclinical evaluation of experimental antibody-drug conjugates. [Link]
-
National Institutes of Health (NIH). Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers. [Link]
-
ResearchGate. (2024). Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody-Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms. [Link]
-
University of Arizona. "Optimization of ADC linkers: Design and Evaluation of a FRET-based ADC" by Jared Miller. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. purepeg.com [purepeg.com]
- 4. This compound | CAS: 1343407-91-9 | AxisPharm [axispharm.com]
- 5. Alloc-Val-Ala-OH, ADC linker, 330970-70-2 | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Alloc-Val-Ala-PAB, ADC linker, 1343407-91-9 | BroadPharm [broadpharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. "Optimization of ADC linkers: Design and Evaluation of a FRET-based ADC" by Jared Miller [orb.binghamton.edu]
- 10. [Novel Chemical Linkers for Next-generation Antibody-drug Conjugates(ADCs)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. abzena.com [abzena.com]
- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Val-Ala-PAB-OH, ADC linker, 1343476-44-7 | BroadPharm [broadpharm.com]
- 14. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 16. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdn.technologynetworks.com [cdn.technologynetworks.com]
In Vivo Validation of ADC Stability and Efficacy: A Comparative Guide for Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of cancer therapeutics that combine the targeting specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules.[1][2] The success of an ADC hinges on a delicate balance: it must remain stable in circulation to minimize off-target toxicity, yet efficiently release its cytotoxic payload upon reaching the tumor cells.[3][4][5] This guide provides a comprehensive overview of the essential in vivo validation studies required to assess the stability and efficacy of ADC candidates, offering a comparative analysis of key methodologies for researchers, scientists, and drug development professionals.
The Critical Nexus of Stability and Efficacy
The therapeutic window of an ADC is fundamentally determined by its stability in the bloodstream and its efficacy at the tumor site. Premature release of the cytotoxic payload can lead to systemic toxicity, while a linker that is too stable can prevent efficient drug release within the tumor, thereby compromising anti-cancer activity.[4][6][7] Therefore, a rigorous in vivo evaluation of these two interconnected parameters is crucial for the successful development of an ADC.
Figure 1. The desired and undesired pathways of an ADC in vivo. Optimal performance requires maximizing the pathway to the tumor while minimizing premature payload release.
Part 1: In Vivo Assessment of ADC Stability
The in vivo stability of an ADC is a critical determinant of its safety and pharmacokinetic profile. Key experimental approaches to evaluate this include pharmacokinetic studies and the analysis of drug-linker stability.
Pharmacokinetic (PK) Analysis
Pharmacokinetic studies are essential for understanding how an ADC is absorbed, distributed, metabolized, and excreted (ADME) by the body.[8] These studies provide crucial information on the half-life and clearance of the ADC, which directly impacts its stability and efficacy.
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Typically, healthy mice or rats are used.
-
Administration: The ADC is administered intravenously.
-
Sampling: Blood samples are collected at multiple time points.
-
Analysis: Plasma is analyzed to determine the concentrations of:
-
Total antibody: Measured using methods like ELISA.
-
Intact ADC: Quantified to assess the stability of the entire conjugate.
-
Unconjugated payload: Measured to determine the extent of premature drug release.[9]
-
-
Data Interpretation: The pharmacokinetic profiles of the total antibody, intact ADC, and free payload are compared to assess the in vivo stability of the ADC.[9][10]
| ADC Candidate | Linker Type | Total Antibody Half-life (t½) | Intact ADC Half-life (t½) | Free Payload Exposure (AUC) | Interpretation |
| ADC-A | Cleavable | 150 hours | 120 hours | Low | Stable linker with minimal premature payload release. |
| ADC-B | Cleavable | 155 hours | 60 hours | High | Unstable linker leading to significant premature payload release. |
| ADC-C | Non-cleavable | 148 hours | 140 hours | Very Low | Highly stable linker with minimal payload release in circulation. |
Table 1. Comparative pharmacokinetic data for three ADC candidates with different linker technologies. A significant divergence between the total antibody and intact ADC half-lives, coupled with high free payload exposure, indicates linker instability.
Drug-Linker Stability Assays
The stability of the linker connecting the antibody and the cytotoxic payload is a cornerstone of ADC design.[11] In vivo, the linker must be stable enough to prevent premature drug release in the circulation but labile enough to release the payload within the target tumor cells.[5]
Experimental Protocol: In Vivo Linker Stability Assessment
-
Animal Model: Tumor-bearing mice are often used to simulate a more clinically relevant environment.
-
ADC Administration: The ADC is administered to the animals.
-
Sample Collection: Plasma and tumor tissue are collected at various time points.
-
Bioanalysis: Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are used to identify and quantify the ADC and its catabolites.[11]
-
Data Interpretation: By comparing the levels of intact ADC to its various breakdown products, researchers can determine the rate and sites of linker cleavage in vivo.
Part 2: In Vivo Evaluation of ADC Efficacy
The ultimate measure of an ADC's success is its ability to effectively kill cancer cells and inhibit tumor growth in a living organism.
Tumor Models for Efficacy Testing
The choice of an appropriate in vivo model is critical for obtaining meaningful efficacy data. The two most common types of models are xenografts and syngeneic models.[12]
-
Xenograft Models: These models involve implanting human tumor cells into immunodeficient mice.[12] They are widely used to assess the anti-tumor activity of ADCs targeting human-specific antigens.
-
Syngeneic Models: In these models, murine tumor cells are implanted into immunocompetent mice of the same genetic background.[12][13] Syngeneic models are invaluable for studying the interplay between the ADC and the host immune system, which can contribute to the overall therapeutic effect.[2][14]
| Model Type | Host Immune System | Tumor Origin | Key Advantage | Key Limitation |
| Xenograft | Immunodeficient | Human | Allows for testing against human-specific targets. | Lacks a functional immune system, which can be important for ADC efficacy. |
| Syngeneic | Immunocompetent | Murine | Enables the study of the ADC's interaction with the immune system. | The target antigen must be expressed by the murine tumor cells. |
Table 2. Comparison of xenograft and syngeneic tumor models for ADC efficacy studies.
Tumor Growth Inhibition Studies
The primary method for evaluating ADC efficacy in vivo is the tumor growth inhibition (TGI) study.
Experimental Protocol: Tumor Growth Inhibition Study
-
Tumor Implantation: Tumor cells are implanted into the appropriate mouse strain.
-
Treatment: Once tumors reach a specified size, animals are treated with the ADC, a vehicle control, and often an unconjugated antibody control.
-
Monitoring: Tumor size and animal body weight are monitored regularly.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a set period.
-
Data Analysis: Tumor growth curves are plotted, and the degree of tumor growth inhibition is calculated.
Figure 2. A typical workflow for an in vivo tumor growth inhibition study.
Pharmacodynamic (PD) and Biomarker Analysis
Pharmacodynamic studies assess the molecular effects of the ADC on the tumor tissue, providing mechanistic insights into its anti-tumor activity.
Experimental Protocol: PD Biomarker Analysis
-
Model and Dosing: A relevant tumor model is used, and animals are treated with the ADC.
-
Tumor Collection: Tumors are collected at various time points after treatment.
-
Analysis: Tumor samples are analyzed for biomarkers of:
-
Target Engagement: To confirm the ADC is reaching its intended target.
-
Cell Proliferation: (e.g., Ki-67 staining) to assess the impact on tumor growth.
-
Apoptosis: (e.g., cleaved caspase-3 staining) to measure programmed cell death.
-
Payload-Specific Effects: To confirm the mechanism of action of the cytotoxic drug.
-
-
Data Interpretation: Changes in these biomarkers provide evidence of the ADC's on-target activity and its mechanism of action.[15]
Conclusion
The in vivo validation of ADC stability and efficacy is a multifaceted process that is indispensable for the successful development of these complex therapeutics. A comprehensive evaluation, incorporating pharmacokinetic, pharmacodynamic, and efficacy studies, is essential to understand an ADC's behavior in a living system. By employing the comparative approaches and detailed protocols outlined in this guide, researchers can generate the robust data necessary to select the most promising ADC candidates for clinical development, ultimately bringing more effective and safer targeted cancer therapies to patients.
References
-
Haudecoeur, R., & Fize, J. (2016). In vivo testing of drug-linker stability. Methods in Molecular Biology, 1383, 175-187. [Link]
-
Lee, B. I., Park, S. j., Park, Y., Shin, S. H., Choi, J. m., Park, M. j., ... & Shin, Y. G. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceutics, 13(1), 125. [Link]
-
Li, X., Wang, J., & Zheng, B. (2022). Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates. Frontiers in Immunology, 13, 973539. [Link]
-
Sharma, M. R., & Malik, M. (2021). Clinical Pharmacology of Antibody-Drug Conjugates. Pharmaceuticals, 14(5), 487. [Link]
-
Creative Biolabs. (n.d.). ADC Stability Analysis Services. Retrieved from [Link]
-
WuXi Biology. (n.d.). Evaluation of the efficacy of ADC in vitro and in vivo. Retrieved from [Link]
-
News-Medical.Net. (2026, January 19). Unveiling ADC cellular internalization with pH-sensitive dye detection. [Link]
-
Medicilon. (n.d.). Evaluation of The Efficacy of ADC Drugs In Vitro & Vivo. Retrieved from [Link]
-
Patel, P., Shah, D. K., & Joubert, J. (2023). Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes. Pharmaceutics, 15(4), 1162. [Link]
-
Singh, A. P., Ma, B., & Shah, D. K. (2020). Antibody–Drug Conjugates: Pharmacokinetic/Pharmacodynamic Modeling, Preclinical Characterization, Clinical Studies, and Lessons Learned. The AAPS Journal, 22(3), 64. [Link]
-
Zhang, Y., & Zhang, J. (2025). The next frontier in antibody-drug conjugates: challenges and opportunities in cancer and autoimmune therapy. Journal of Hematology & Oncology, 18(1), 1-20. [Link]
-
PharmaLegacy. (2023, August 7). Syngeneic vs. Xenograft Cancer Models: Overview, Key Differences, and When To Use Each. [Link]
-
Criscitiello, C., Morganti, S., & Curigliano, G. (2024). Unlocking the Potential: Biomarkers of Response to Antibody-Drug Conjugates. Journal of Clinical Oncology, 42(16), 1845-1857. [Link]
-
Le, N. D., & Thurber, G. M. (2019). Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates. Bioconjugate Chemistry, 30(12), 2965–2976. [Link]
-
Shields, A. F., & Lyerly, H. K. (2024). In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies. bioRxiv. [Link]
-
Crown Bioscience. (n.d.). Syngeneic Tumor Mouse Models: The Pros and Cons. [Link]
-
Fu, Y., & Ho, M. (2018). Opportunities and Challenges in Antibody–Drug Conjugates for Cancer Therapy: A New Era for Cancer Treatment. Cancers, 10(11), 445. [Link]
-
BioIVT. (2024, May 15). Development of Antibody-Drug Conjugates – Safety and ADME Considerations. [Link]
-
Pial, N., & Parvin, M. S. (2022). Pharmacokinetics and toxicity considerations for antibody–drug conjugates: an overview. Future Journal of Pharmaceutical Sciences, 8(1), 1-10. [Link]
-
Champions Oncology. (2025, March 6). Predicting ADC Efficacy Using IHC and NGS. [Link]
-
Sterling Pharma Solutions. (n.d.). Measurement of ADC stability in plasma and serum via mass spectrometry analysis. [Link]
-
Okeley, N. M., Miyamoto, J. B., & Senter, P. D. (2016). Intracellular Released Payload Influences Potency and Bystander-Killing Effects of Antibody-Drug Conjugates in Preclinical Models. Cancer Research, 76(9), 2687-2696. [Link]
-
WuXi Biology. (n.d.). Tumor Models. Retrieved from [Link]
-
Li, Y., & Zhang, X. (2023). Kinetics and efficacy of antibody drug conjugates in 3D tumour models. bioRxiv. [Link]
-
Lu, D., Shah, D. K., & Xu, Z. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 688946. [Link]
-
Singh, A. P., & Shah, D. K. (2022). Pharmacokinetic and Pharmacodynamic Modeling of Antibody-Drug Conjugates. Pharmaceutics, 14(1), 11. [Link]
-
Garrido-Siles, M., & de la Torre-Perez, N. (2023). Pharmacology and pharmacokinetics of antibody-drug conjugates, where do we stand?. Clinical and Translational Oncology, 25(10), 2829-2838. [Link]
-
WuXi Biologics. (2025, August 25). The Future of Antibody-Drug Conjugates: Advances in Bioconjugation, Linkers, and Payload Optimization. [Link]
-
Sygnature Discovery. (n.d.). Linker Technologies in ADCs: How They Impact Efficacy & Stability. [Link]
-
Lanieri, L., Boule, S., Dong, L., Drake, T., Laleau, R., Lee, J., ... & Gregory, R. (2018). Development of an in vivo model system to assess the interplay between the various drivers of antibody-drug conjugate (ADC) activity. Cancer Research, 78(13 Supplement), 753-753. [Link]
-
Le, N. D., Moore, J. D., & Thurber, G. M. (2017). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. ACS Omega, 2(8), 4549–4558. [Link]
-
Henderson, D. J., & Wolf, C. R. (2022). Improving the predictive power of xenograft and syngeneic anti-tumour studies using mice humanised for pathways of drug metabolism. British Journal of Cancer, 127(6), 983-993. [Link]
-
PrecisionMed. (2024, May 7). Overcoming Challenges in the Development of Antibody Drug Conjugates. [Link]
-
Xu, K., Liu, L., & Saad, O. M. (2021). Characterization of Antibody–Drug Conjugate Pharmacokinetics and in Vivo Biotransformation Using Quantitative Intact LC-HRMS and Surrogate Analyte LC-MRM. Analytical Chemistry, 93(15), 6136–6144. [Link]
-
Crown Bioscience. (2025, May 23). Syngeneic Models in Cancer Research: Bridging the Gap Between In Vivo and Clinical Studies. [Link]
-
Zolot, R. S., Basu, S., & Million, R. P. (2013). Antibody-Drug Conjugates: Possibilities and Challenges. Avicenna Journal of Medical Biotechnology, 5(1), 2-4. [Link]
-
Staben, L. R., Koenig, S. G., & Lehar, S. M. (2016). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. Bioconjugate Chemistry, 27(8), 1847–1855. [Link]
-
Jindal, T., & Sonpavde, G. (2023). Antibody-drug conjugates and predictive biomarkers in advanced urothelial carcinoma. Translational Andrology and Urology, 12(4), 496. [Link]
-
Strata Oncology. (2025, April 25). Strata Oncology Announces Positive Results from Independent Evaluation of First of Its Kind Predictive Antibody Drug Conjugate (ADC) Biomarker. [Link]
Sources
- 1. One moment, please... [hoeford.com]
- 2. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADC Stability Analysis Services - Creative Biolabs [creative-biolabs.com]
- 4. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 7. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 8. mdpi.com [mdpi.com]
- 9. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic and Pharmacodynamic Modeling of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Syngeneic vs. Xenograft Cancer Models: Overview, Key Differences, and When To Use Each - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. blog.crownbio.com [blog.crownbio.com]
- 15. Antibody-drug conjugates and predictive biomarkers in advanced urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Characterizing Alloc-Val-Ala-PAB-OH Conjugates
For researchers, scientists, and drug development professionals dedicated to advancing targeted therapeutics, the meticulous characterization of each molecular component is paramount. This guide provides an in-depth comparison of analytical methodologies for the characterization of drug conjugates featuring the Alloc-Val-Ala-PAB-OH linker. This cleavable linker system, integral to many antibody-drug conjugates (ADCs), relies on the protease-sensitive Val-Ala dipeptide and a self-immolative p-aminobenzyl (PAB) spacer for controlled payload release.[1][2] Ensuring the structural integrity, purity, and stability of these conjugates is critical for their therapeutic efficacy and safety.
This document moves beyond a simple listing of techniques. It is designed to provide a strategic and practical framework for selecting and implementing the most appropriate analytical tools, grounded in the principles of scientific integrity and supported by experimental insights.
The Central Role of the this compound Linker in Drug Conjugates
The this compound linker is a sophisticated molecular tool designed for the targeted delivery of therapeutic payloads. Its architecture comprises three key functional units:
-
Alloc (Allyloxycarbonyl) Protecting Group: This group provides a stable, orthogonal protecting strategy for the N-terminus of the dipeptide, which can be selectively removed under mild conditions using palladium catalysis.[1][3]
-
Valine-Alanine (Val-Ala) Dipeptide: This specific dipeptide sequence is engineered to be a substrate for lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[1][3] This enzymatic cleavage is the primary mechanism for payload release.
-
p-Aminobenzyl Alcohol (PAB-OH) Self-Immolative Spacer: Upon enzymatic cleavage of the Val-Ala dipeptide, the PAB spacer undergoes a spontaneous 1,6-elimination reaction, liberating the conjugated drug in its active form.[2]
The successful synthesis and application of conjugates utilizing this linker hinge on the ability to verify the identity and purity of the final product and to understand its behavior under physiological conditions.
A Comparative Analysis of Key Analytical Methodologies
A multi-faceted analytical approach is essential for the comprehensive characterization of this compound conjugates. The primary techniques employed include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each of these methods provides unique and complementary information.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Heterogeneity Assessment
HPLC is an indispensable tool for assessing the purity and heterogeneity of peptide-drug conjugates.[4] Two primary modes of HPLC are particularly relevant for the analysis of this compound conjugates: Reversed-Phase HPLC (RP-HPLC) and Hydrophobic Interaction Chromatography (HIC).
Reversed-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. It is a powerful technique for assessing the purity of the conjugate and separating it from unconjugated drug, linker, and other impurities.
Experimental Protocol: RP-HPLC Purity Analysis of an this compound Conjugate
-
Objective: To determine the purity of the conjugate and separate it from potential synthetic impurities.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
-
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sample Diluent: 50:50 Water:Acetonitrile
-
-
Procedure:
-
Prepare and degas the mobile phases.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate of 1.0 mL/min.
-
Dissolve the conjugate sample in the sample diluent to a concentration of 1 mg/mL.
-
Inject 10 µL of the sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Monitor the elution at 220 nm and 280 nm.
-
Integrate the peaks and calculate the percentage peak area for the main product and any impurities.[5]
-
Hydrophobic Interaction Chromatography (HIC) is particularly useful for analyzing antibody-drug conjugates (ADCs) to determine the drug-to-antibody ratio (DAR).[6][7] HIC separates proteins based on their surface hydrophobicity under non-denaturing conditions. The conjugation of a hydrophobic drug-linker to an antibody increases its overall hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.
Experimental Protocol: DAR Determination by HIC
-
Objective: To determine the average drug-to-antibody ratio of an ADC.
-
Instrumentation:
-
HPLC system with a UV detector
-
HIC column (e.g., Butyl-NPR)
-
-
Reagents:
-
Mobile Phase A: 1.5 M Ammonium sulfate in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium phosphate, pH 7.0
-
Sample Diluent: Mobile Phase A
-
-
Procedure:
-
Equilibrate the column with 100% Mobile Phase A for at least 30 minutes at a flow rate of 0.8 mL/min.
-
Dilute the conjugate sample to 1 mg/mL in Mobile Phase A.
-
Inject 20 µL of the sample.
-
Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20 minutes.
-
Monitor the elution at 280 nm.
-
Integrate the peaks corresponding to the different DAR species.[5]
-
Data Presentation: Comparison of HPLC Methods
| Feature | Reversed-Phase HPLC (RP-HPLC) | Hydrophobic Interaction Chromatography (HIC) |
| Principle | Separation based on hydrophobicity | Separation based on surface hydrophobicity |
| Primary Application | Purity analysis, impurity profiling | Drug-to-Antibody Ratio (DAR) determination |
| Mobile Phase | Organic solvent gradient (e.g., acetonitrile) | Salt gradient (e.g., ammonium sulfate) |
| Denaturing Conditions | Often denaturing | Typically non-denaturing |
| Information Provided | Retention time, peak area (% purity) | Elution profile of different DAR species |
Visualization: HPLC Workflow for Conjugate Analysis
Caption: Workflow for HPLC analysis of this compound conjugates.
Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification and Structural Confirmation
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it a cornerstone for the characterization of complex biomolecules like ADCs.[8][9] It provides definitive molecular weight information, confirming the identity of the conjugate and its fragments.
For this compound conjugates, LC-MS is invaluable for:
-
Confirming the molecular weight of the intact conjugate.
-
Identifying the drug-linker and any modifications through fragmentation analysis (MS/MS).
-
Quantifying the free drug-linker in the final product.[10]
-
Assessing the stability of the conjugate by monitoring for degradation products.
LC-MS/MS Fragmentation of the Val-Ala-PAB Linker
In a typical MS/MS experiment, the parent ion of the drug-linker is selected and fragmented. The resulting fragment ions provide structural information. For the Val-Ala-PAB linker, characteristic fragmentation patterns would include cleavage of the peptide bonds, providing b- and y-ions that confirm the amino acid sequence.
Visualization: LC-MS Data Analysis Workflow
Caption: Workflow for LC-MS analysis of this compound conjugates.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For Detailed Structural Elucidation
NMR spectroscopy is a powerful technique for the detailed structural characterization of molecules in solution.[11][12] While its application to large ADCs can be challenging due to signal broadening, it is highly effective for characterizing the smaller drug-linker component, this compound, and its conjugates with smaller molecules.
Key Information from NMR:
-
¹H NMR: Provides information on the number and types of protons, their chemical environment, and their connectivity. Characteristic signals for the Alloc group, the amino acid residues, and the PAB spacer can be identified and assigned.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): Allows for the unambiguous assignment of proton and carbon signals and provides through-bond connectivity information, confirming the structure of the linker and its conjugation to the payload.
Expected ¹H NMR Signals for this compound:
| Protons | Approximate Chemical Shift (ppm) | Multiplicity |
| Alloc (CH₂) | ~4.5 | d |
| Alloc (CH) | ~5.9 | m |
| Alloc (CH₂) | ~5.2-5.3 | m |
| Val (α-CH) | ~4.2 | m |
| Val (β-CH) | ~2.1 | m |
| Val (γ-CH₃) | ~0.9-1.0 | d |
| Ala (α-CH) | ~4.5 | m |
| Ala (β-CH₃) | ~1.4 | d |
| PAB (Ar-H) | ~7.2-7.4 | m |
| PAB (CH₂-OH) | ~4.6 | s |
Note: Chemical shifts are approximate and can vary depending on the solvent and conjugation partner.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Tool for Functional Group Analysis
FTIR spectroscopy provides information about the vibrational modes of functional groups within a molecule.[13][14] It is a rapid and non-destructive technique that can be used to confirm the presence of key functional groups in the this compound conjugate.
Characteristic IR Bands:
| Functional Group | Wavenumber (cm⁻¹) | Vibration |
| Amide I (C=O stretch) | ~1630-1680 | Peptide backbone |
| Amide II (N-H bend, C-N stretch) | ~1510-1580 | Peptide backbone |
| Alloc (C=O stretch) | ~1715 | Carbonyl |
| PAB (Aromatic C=C stretch) | ~1500-1600 | Aromatic ring |
| O-H stretch | ~3200-3600 | Hydroxyl group |
FTIR is particularly useful for monitoring the progress of conjugation reactions by observing the appearance or disappearance of specific vibrational bands.
Comparative Summary of Analytical Techniques
| Analytical Method | Principle | Information Provided | Key Advantages | Key Limitations |
| HPLC (RP-HPLC & HIC) | Chromatographic separation based on hydrophobicity | Purity, heterogeneity, DAR | Robust, quantitative, widely available | Does not provide direct structural information |
| LC-MS | Chromatographic separation coupled with mass detection | Molecular weight, structural confirmation, impurity identification | High specificity and sensitivity | Can be complex to interpret, potential for ion suppression |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Detailed 3D structure, connectivity | Unambiguous structural elucidation | Lower sensitivity, not ideal for very large molecules |
| FTIR Spectroscopy | Vibrational modes of functional groups | Presence of key functional groups | Rapid, non-destructive, simple to operate | Provides limited structural detail |
| UV-Vis Spectroscopy | Electronic absorption of chromophores | Concentration, DAR (if chromophores differ) | Simple, rapid, quantitative | Requires distinct chromophores, indirect DAR measurement |
Conclusion: An Integrated Approach for Comprehensive Characterization
The robust characterization of this compound conjugates is a critical aspect of their development as targeted therapeutics. No single analytical technique can provide a complete picture. Instead, a strategic and integrated approach, leveraging the complementary strengths of HPLC, LC-MS, NMR, and FTIR, is essential.
This guide provides a framework for selecting and implementing these techniques, emphasizing the importance of not only generating data but also understanding the underlying principles to make informed decisions throughout the drug development process. By adhering to these rigorous analytical standards, researchers can ensure the quality, consistency, and ultimately, the therapeutic potential of these promising drug conjugates.
References
-
Wakankar, A., Chen, Y., Gokarn, Y., & Jacobson, F. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161-172. Available at: [Link]
-
Watanabe, T., et al. (2024). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry. Available at: [Link]
-
Joubert, N., et al. (2022). Analyzing protein conjugation reactions for antibody-drug conjugate synthesis using polarized excitation emission matrix spectroscopy. Biotechnology and Bioengineering, 119(9), 2564-2575. Available at: [Link]
-
Petruk, G., et al. (2017). Peptide-Protein Binding Investigated by Far-IR Spectroscopy and Molecular Dynamics Simulations. Biophysical Journal, 112(5), 896-906. Available at: [Link]
-
Neo, A., & Babu C.V., S. (2022). Characterization of Antibody-Drug Conjugate Critical Quality Attributes Using the Agilent Cary 3500 UV-Vis Multizone Temperature Capability. Agilent Technologies. Available at: [Link]
-
Watanabe, T., et al. (2024). Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms. ACS Omega. Available at: [Link]
-
ResearchGate. (n.d.). UV-Vis absorption spectra. Available at: [Link]
-
ResearchGate. (n.d.). Comparison of Analytical Methods for Antibody–Drug Conjugates Produced by Chemical Site-Specific Conjugation: First-Generation AJICAP. Available at: [Link]
-
ResearchGate. (n.d.). Characteristics infrared bands of peptide linkage. Available at: [Link]
-
ResearchGate. (2025). Rapid Characterization of peptide secondary structure by FT-IR spectroscopy. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR/ATR spectra of self-assembling peptides after synthesis. Available at: [Link]
-
Charles River Laboratories. (n.d.). Meeting the Challenges of Antibody Drug Conjugate Characterization by LC-MS/(MS). Available at: [Link]
-
Longdom Publishing. (n.d.). Surface FTIR Techniques to Analyze the Conformation of Proteins/Peptides in H2O Environment. Available at: [Link]
-
Wang, L., et al. (2020). Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates. Journal of Pharmaceutical Analysis, 10(4), 305-316. Available at: [Link]
-
van der Burg, S., et al. (2014). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. Available at: [Link]
-
D'Arienzo, C., et al. (2023). Unlocking the Complexity of Antibody-Drug Conjugates: A Cutting-Edge LC-HRMS Approach to Refine Drug-to-Antibody Ratio Measurements with Highly Reactive Payloads. Molecules, 28(14), 5489. Available at: [Link]
-
Koba, M., et al. (2014). 1H and 13C NMR characteristics of β-blockers. Magnetic Resonance in Chemistry, 52(10), 594-601. Available at: [Link]
-
Kozak, R. P., et al. (2016). A Simple LC/MRM-MS-based Method to Quantify Free Linker-Payload in Antibody-Drug Conjugate Preparations. Journal of Chromatography B, 1032, 144-148. Available at: [Link]
-
Hanna, G. M., & Lau-Cam, C. A. (1993). Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. Current Medicinal Chemistry, 1(2), 101-119. Available at: [Link]
Sources
- 1. Alloc-Val-Ala-PAB, ADC linker, 1343407-91-9 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Alloc-Val-Ala-OH, ADC linker, 330970-70-2 | BroadPharm [broadpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. criver.com [criver.com]
- 9. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple LC/MRM-MS-based method to quantify free linker-payload in antibody-drug conjugate preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1H and 13C NMR characteristics of β-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. longdom.org [longdom.org]
A Comparative Guide to P-Aminobenzyl Alcohol (PAB)-Based Self-Immolative Linkers in Antibody-Drug Conjugates
Introduction: The Crucial Role of the Linker in ADC Efficacy
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The success of an ADC hinges on the synergistic function of its three components: the antibody, the payload, and the linker that connects them. The linker is a critical determinant of the ADC's therapeutic index, governing its stability in circulation and the precise release of its payload within target tumor cells.[][]
Among the most sophisticated linker technologies are those featuring a self-immolative spacer. These spacers are designed to undergo a spontaneous, intramolecular electronic cascade reaction following a specific triggering event, ensuring the clean and efficient release of the unmodified active drug.[][3] The para-aminobenzyl alcohol (PAB) scaffold is the preeminent self-immolative spacer, integral to the design of numerous clinically successful ADCs.[4][5][6]
This guide provides an in-depth comparative study of PAB-based self-immolative linkers, detailing their mechanism of action, key performance differences, and the experimental protocols required for their rigorous evaluation.
Mechanism of Action: The PAB-Based Self-Immolative Cascade
The archetypal PAB-based linker is part of a larger construct, most commonly the valine-citrulline-PAB (vc-PAB) system.[5][6][7] This linker is engineered for cleavage by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[8][9] The process unfolds as follows:
-
ADC Internalization: The ADC binds to a target antigen on the cancer cell surface and is internalized into the lysosome.
-
Enzymatic Trigger: Within the acidic environment of the lysosome, Cathepsin B cleaves the amide bond between the citrulline and PAB moieties.[7][8]
-
Self-Immolation: This cleavage unmasks a free aniline nitrogen on the PAB group. The lone pair of electrons on this nitrogen initiates a spontaneous 1,6-elimination reaction.
-
Payload Release: The electronic cascade results in the fragmentation of the PAB spacer, releasing the unmodified cytotoxic payload, carbon dioxide, and a quinone methide byproduct.[3][4]
This elegant mechanism ensures that the payload is released only after the specific enzymatic trigger, minimizing premature release in systemic circulation and reducing off-target toxicity.[]
Caption: Mechanism of PAB-based self-immolation after enzymatic cleavage.
Comparative Analysis of PAB-Based Linker Variants
While the standard Val-Cit-PAB linker is widely used, concerns about its stability in rodent plasma and its hydrophobicity have driven the development of several variants.[10][11][12] These modifications aim to fine-tune the linker's properties to enhance the ADC's overall performance.
| Linker Variant | Key Modification | Rationale & Impact | Key Performance Trade-offs |
| Val-Cit-PAB (Standard) | The industry benchmark dipeptide sequence. | Designed for efficient cleavage by Cathepsin B.[5][7] | Susceptible to premature cleavage by carboxylesterase 1c (Ces1c) in mouse plasma, complicating preclinical evaluation.[11] Hydrophobicity can lead to ADC aggregation at high drug-to-antibody ratios (DAR).[12][13] |
| Val-Ala-PAB | Citrulline is replaced with Alanine. | Exhibits lower hydrophobicity, reducing the risk of aggregation.[14] Shows greater stability against certain carboxylesterases compared to Val-Cit.[14] | Cleavage rate by Cathepsin B is approximately half that of the Val-Cit linker, which may affect the speed of payload release.[14] |
| Glu-Val-Cit-PAB | Addition of a glutamic acid residue. | The added hydrophilic residue improves plasma stability and reduces aggregation.[15] | May alter enzymatic recognition and cleavage kinetics, requiring careful characterization. |
| Substituted PAB | Introduction of substituents (e.g., methyl groups) on the PAB benzene ring. | Can modulate the rate of 1,6-elimination. Electron-withdrawing groups can accelerate immolation, while electron-donating groups can slow it down.[6][9][16] | Altering immolation kinetics can impact the therapeutic window; too rapid may increase toxicity, too slow may reduce efficacy. |
| Exo-Linkers | Repositions the cleavable peptide to an "exo" position of the PAB moiety.[15][17] | Designed to shield the peptide bond from premature enzymatic cleavage in plasma, significantly enhancing stability.[17] Allows for higher DARs with reduced aggregation.[12] | Represents a newer, less clinically validated technology. Synthesis can be more complex than for linear counterparts. |
Experimental Protocols for Comparative Evaluation
To objectively compare PAB-based linkers, a series of standardized, self-validating assays are essential. These protocols allow researchers to quantify the key performance indicators that determine an ADC's clinical potential.
Caption: High-level workflow for the comparative evaluation of ADC linkers.
Protocol 1: Plasma Stability Assay
Objective: To determine the linker's stability in plasma and quantify premature payload release.
Causality: An ideal linker must remain intact in systemic circulation to prevent off-target toxicity.[] This assay simulates that environment to measure the rate of unintended cleavage.
Methodology (LC-MS Based):
-
Preparation: Dilute the test ADC to a final concentration of 1 mg/mL in fresh mouse and human plasma. Prepare a "time zero" (T0) control by immediately quenching an aliquot with 3 volumes of ice-cold acetonitrile. This precipitates plasma proteins and stops enzymatic activity.
-
Incubation: Incubate the remaining plasma samples in a 37°C water bath.
-
Time Points: At designated time points (e.g., 0, 6, 24, 48, 96, 168 hours), collect aliquots and immediately quench with ice-cold acetonitrile.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant containing the ADC and any released payload.
-
LC-MS Analysis: Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify the intact ADC versus the released payload.[10]
-
Data Analysis: Calculate the percentage of released payload at each time point relative to the total payload at T0. Determine the half-life (t½) of the linker in plasma.
-
Self-Validation Control: A control ADC with a known stable, non-cleavable linker should be run in parallel to account for any non-specific degradation or experimental artifacts.
Protocol 2: Cathepsin B Cleavage Assay
Objective: To measure the rate of specific, enzyme-triggered payload release.
Causality: Efficient cleavage within the lysosome is required for the ADC to exert its cytotoxic effect. This assay validates that the linker is a suitable substrate for the target protease.[8]
Methodology:
-
Reaction Buffer: Prepare a buffer optimized for Cathepsin B activity (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5). The acidic pH mimics the lysosomal environment.[8]
-
Reaction Setup: In separate tubes, add the test ADC (final concentration ~100 µg/mL) to the reaction buffer.
-
Enzyme Addition: Initiate the reaction by adding recombinant human Cathepsin B. For the negative control, add an equivalent volume of buffer instead of the enzyme. This control is critical to distinguish enzymatic cleavage from simple hydrolysis.
-
Incubation: Incubate all tubes at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), stop the reaction by adding a quenching solution (e.g., acetonitrile or a specific protease inhibitor).
-
Analysis: Analyze samples via Reverse-Phase HPLC (RP-HPLC) or LC-MS to quantify the amount of released payload.
-
Data Analysis: Plot the percentage of released payload against time to determine the initial rate of cleavage. This rate is a direct measure of the linker's susceptibility to the target enzyme.[18]
Protocol 3: Bystander Killing Co-Culture Assay
Objective: To evaluate the ability of the released payload to kill neighboring, antigen-negative cells (the bystander effect).
Causality: The bystander effect is crucial for treating heterogeneous tumors where not all cells express the target antigen.[19][20][21] This effect depends on the payload being released from the target cell and being membrane-permeable enough to diffuse into adjacent cells.[19][22]
Methodology:
-
Cell Line Preparation:
-
Antigen-Positive (Ag+) Cells: The target cancer cell line for the ADC.
-
Antigen-Negative (Ag-) Cells: A cell line that does not express the target antigen but is sensitive to the payload. To distinguish the two populations, the Ag- cells are typically engineered to express a fluorescent protein like GFP.[23][24]
-
-
Co-Culture Setup: Seed Ag+ and Ag- cells together in a 96-well plate at a defined ratio (e.g., 1:3). Include control wells with only Ag- cells to measure the direct toxicity of the ADC on non-target cells.[22][25]
-
ADC Treatment: Treat the co-cultures with a serial dilution of the test ADC. Include a control ADC with a non-cleavable linker, which is expected to have a minimal bystander effect.[23]
-
Incubation: Incubate the plates for 72-120 hours.
-
Viability Analysis: Assess the viability of the Ag- (GFP-positive) cell population using flow cytometry or high-content imaging.[23][24]
-
Data Analysis: Plot the viability of the Ag- cells as a function of ADC concentration. A potent killing of Ag- cells in the co-culture, but not in the Ag- only control wells, confirms a strong bystander effect. Calculate the IC50 value for the bystander killing.
Conclusion and Future Perspectives
The p-aminobenzyl alcohol (PAB) self-immolative spacer is a powerful and versatile tool in ADC design. While the classic Val-Cit-PAB linker remains a gold standard, the field is moving towards next-generation designs that offer enhanced stability and refined control over payload release.[10][13][15] Innovations like exo-linkers and substituted PAB moieties provide exciting avenues for creating ADCs with wider therapeutic windows and improved safety profiles.[12][17]
The choice of a specific PAB-based linker is not trivial; it requires a careful, data-driven comparison of stability, cleavage kinetics, and the desired bystander effect. The rigorous application of the experimental protocols outlined in this guide will empower researchers to select the optimal linker for their specific antibody and payload, ultimately accelerating the development of more effective and safer cancer therapeutics.
References
-
In vitro real-time evaluation of bystander effects of antibody-drug conjugates. Agilent. [Link]
-
Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. Recent Patents on Anti-Cancer Drug Discovery. [Link]
-
Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. OUR Archive (Otago University Research Archive). [Link]
-
Cathepsin B Is Dispensable for Cellular Processing of Cathepsin B-Cleavable Antibody-Drug Conjugates. PubMed. [Link]
-
Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. Semantic Scholar. [Link]
-
Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Encyclopedia.pub. [Link]
-
Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. SciSpace. [Link]
-
Comparison of Val-Cit PAB and exo-cleavable linkers. ResearchGate. [Link]
-
Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads. PubMed. [Link]
-
Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. National Institutes of Health (NIH). [Link]
-
Bystander effect in antibody-drug conjugates: Navigating the fine line in tumor heterogeneity. ScienceDirect. [Link]
-
Establishing a tumor cell model to evaluate the bystander effect of antibody-drug conjugate (ADC) therapies. The Journal for ImmunoTherapy of Cancer. [Link]
-
Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody–Drug Conjugates with Phenol-Containing Payloads. ACS Publications. [Link]
-
Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. National Institutes of Health (NIH). [Link]
-
Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping. National Institutes of Health (NIH). [Link]
-
Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models. PubMed Central. [Link]
-
Chapter 7: ADC Linkers Strategies for the Release of Alcohol-containing Payloads. Royal Society of Chemistry. [Link]
-
Comparison of each drug-linkers. ResearchGate. [Link]
-
Stability of ADC linker payloads in sub-cellular fractions. Sterling Pharma Solutions. [Link]
-
Exploring Self-Immolative Linkers in ADCs: Beyond the Classics. SigutLabs. [Link]
-
Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. National Institutes of Health (NIH). [Link]
-
Exo-Cleavable Linkers: A Paradigm Shift for Enhanced Stability and Therapeutic Efficacy in Antibody-Drug Conjugates. ChemRxiv. [Link]
-
Effect of Attachment Site on Stability of Cleavable Antibody Drug Conjugates. ResearchGate. [Link]
-
ADC White Paper: Off-Target Toxicity and Linker Stability. Discovery Life Sciences. [Link]
-
Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. ACS Publications. [Link]
-
How stability prediction experiments give you confidence in your ADCs. YouTube. [Link]
-
Valine-Alanine-Based Peptidomimetic Linker for Antibody-Drug Conjugates. ACS Publications. [Link]
Sources
- 3. Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scispace.com [scispace.com]
- 12. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Bystander effect in antibody-drug conjugates: Navigating the fine line in tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. jitc.bmj.com [jitc.bmj.com]
- 25. agilent.com [agilent.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Alloc-Val-Ala-PAB-OH
Understanding the Compound: A Structural and Hazard Analysis
Alloc-Val-Ala-PAB-OH is a multi-component molecule designed for specific functions within ADC technology.[][2] A thorough understanding of its structure is paramount to appreciating the rationale behind the recommended disposal procedures.
-
Alloc (Allyloxycarbonyl) Group: This functional group serves as an amine protecting group.[3] Its removal often involves palladium catalysts, which are themselves hazardous and require specialized disposal.[3]
-
Val-Ala (Valine-Alanine) Dipeptide: This peptide sequence is designed to be cleaved by specific lysosomal enzymes, such as Cathepsin B, within the target cancer cell.[][4][5][6] While dipeptides themselves are generally of low toxicity, they are bioactive molecules and should be handled with care.[7][8][9][10]
-
PAB (p-aminobenzyl) Spacer: This self-immolative linker is crucial for the release of the cytotoxic payload from the ADC once the Val-Ala sequence has been cleaved.[][11] The disposal of related aminobenzyl alcohols requires handling as hazardous waste.[12][13]
Given the absence of a dedicated SDS for this compound, a conservative approach is warranted. The compound should be treated as a hazardous chemical waste product.[14]
Core Principles of Disposal: A Safety-First Approach
The fundamental principle for the disposal of this compound is the prevention of environmental contamination and the protection of laboratory personnel. This is achieved through a multi-faceted strategy encompassing containment, chemical neutralization where appropriate, and disposal through certified hazardous waste channels.
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for the safe handling and disposal of this compound in various forms.
Before handling this compound, it is mandatory to wear appropriate PPE to minimize the risk of exposure.
-
Eye Protection: Chemical safety goggles are required at all times.
-
Hand Protection: Nitrile gloves should be worn. If there is a risk of splashing, consider double-gloving.
-
Body Protection: A laboratory coat is essential.
In the event of a spill, immediate and careful action is necessary.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Containment: For liquid spills, use a chemical absorbent material to contain the spill. Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material and any contaminated items (e.g., gloves, weighing paper) into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials must also be disposed of as hazardous waste.[14]
Under no circumstances should this compound be disposed of in the regular trash or down the drain.[14][15]
-
Solid Waste: Collect all solid waste, including unused reagent, contaminated personal protective equipment, and cleaning materials, in a clearly labeled, sealed, and chemically compatible hazardous waste container.[14]
-
Liquid Waste: Collect all liquid waste containing this compound, including reaction mixtures and solvent rinses, in a designated, sealed, and chemically compatible hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of any other solvents or chemicals present in the waste stream.[14]
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed and certified professional waste disposal service. This will typically involve incineration at a specialized facility.[7]
Data Summary for Safe Handling
The following table summarizes key information for the safe handling and disposal of this compound.
| Property | Value/Information | Source |
| CAS Number | 1343407-91-9 | [][5] |
| Molecular Formula | C19H27N3O5 | [5][16] |
| Appearance | White Solid | [] |
| Storage | Store at -20°C in a sealed, desiccated container. | [2][5] |
| Primary Hazards | Based on its components, it may cause respiratory irritation. The toxicological properties have not been thoroughly investigated. | [15] |
| Disposal Route | Licensed professional waste disposal service (chemical incineration). | [7] |
Conclusion: A Commitment to Safety and Compliance
The proper disposal of specialized chemical reagents like this compound is a critical aspect of responsible research. By adhering to the conservative, safety-first procedures outlined in this guide, laboratories can ensure the protection of their personnel, the environment, and maintain compliance with regulatory standards. Always consult your institution's specific safety guidelines and Environmental Health and Safety (EHS) office for definitive procedures.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
AxisPharm. (n.d.). This compound | CAS: 1343407-91-9. Retrieved from [Link]
- MSDS of Alloc-Val-Ala-OH. (2019, September 27).
-
Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminobenzyl alcohol, 99%. Retrieved from [Link]
-
PubChem. (n.d.). Val-Ala. Retrieved from [Link]
-
PubChem. (n.d.). Ala-Val. Retrieved from [Link]
Sources
- 2. This compound | CAS: 1343407-91-9 | AxisPharm [axispharm.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Alloc-Val-Ala-OH, ADC linker, 330970-70-2 | BroadPharm [broadpharm.com]
- 5. Alloc-Val-Ala-PAB, ADC linker, 1343407-91-9 | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. echemi.com [echemi.com]
- 8. Val-Ala | C8H16N2O3 | CID 6992638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. Ala-Val | C8H16N2O3 | CID 96799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. capotchem.cn [capotchem.cn]
- 16. This compound | C19H27N3O5 | CID 68223390 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling Alloc-Val-Ala-PAB-OH
Researchers, scientists, and drug development professionals handling Alloc-Val-Ala-PAB-OH are at the forefront of innovation, particularly in the development of Antibody-Drug Conjugates (ADCs). This novel cleavable linker is instrumental in creating targeted cancer therapies.[1][] However, with great innovation comes the responsibility of ensuring the utmost safety in the laboratory. This guide provides essential, immediate safety and logistical information, focusing on the appropriate Personal Protective Equipment (PPE) and handling procedures for this compound, ensuring both personal safety and the integrity of your research.
The toxicological properties of this compound as a whole conjugate have not been thoroughly investigated.[3] Therefore, a comprehensive risk assessment must be based on the individual components of the molecule: the allyloxycarbonyl (Alloc) protecting group, the Valine-Alanine dipeptide linker, and the p-aminobenzyl alcohol (PAB-OH) spacer. Of these, the PAB-OH moiety presents the most significant known health risks.
Hazard Identification: A Component-Based Approach
A critical analysis of this compound reveals a molecule with distinct parts, each with its own safety profile.
-
Alloc (Allyloxycarbonyl) Group: This protecting group is generally stable but is typically removed using palladium catalysts.[4] The primary hazards are associated with the deprotection reagents rather than the Alloc group itself.
-
Val-Ala (Valine-Alanine) Dipeptide: As a simple dipeptide, this component is considered to have a low hazard potential and is not the primary driver of the required PPE.
-
PAB-OH (p-aminobenzyl alcohol): This self-immolative spacer is the component of greatest concern. Safety Data Sheets (SDS) for 4-aminobenzyl alcohol indicate that it is an irritant to the skin, eyes, and respiratory tract.[5][6][7] It may be harmful if swallowed, inhaled, or absorbed through the skin and can cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[5][6] Furthermore, it is suspected of causing cancer and may lead to allergic skin reactions.
Table 1: Summary of Component Hazards
| Component | CAS Number | Known Hazards |
| 4-Aminobenzyl alcohol (PAB-OH) | 623-04-1 | Skin, eye, and respiratory irritant; Harmful if swallowed, inhaled, or absorbed; May cause methemoglobinemia; Suspected carcinogen; Potential skin sensitizer.[5][6][7] |
| Alloc-Val-Ala-OH (similar peptide) | 330970-70-2 | Toxicological properties not thoroughly investigated; May cause respiratory irritation.[3] |
Core Directive: Personal Protective Equipment (PPE)
Given the powdered nature of this compound and the significant hazards associated with its PAB-OH component, a multi-layered PPE approach is mandatory.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is donned, appropriate engineering controls must be in place to minimize exposure.
-
Chemical Fume Hood: All handling of powdered this compound, including weighing, reconstituting, and aliquoting, must be performed in a certified chemical fume hood.[1][8] This is critical to prevent the inhalation of fine particles.
-
Ventilated Enclosures: For larger scale operations, a ventilated balance enclosure or a glove box may be necessary to provide a higher level of containment.
Primary Personal Protective Equipment (PPE)
This is the minimum required PPE for any work involving this compound.
-
Eye and Face Protection: Chemical safety goggles are required at all times.[9] A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing.[10]
-
Gloves: Double gloving with nitrile gloves is recommended.[11] The outer glove should be changed immediately upon contamination. Given that 4-aminobenzyl alcohol may cause skin sensitization, prolonged or repeated contact must be avoided.
-
Laboratory Coat: A clean, buttoned laboratory coat is mandatory to protect street clothing and prevent the transfer of contaminants outside the laboratory.
-
Closed-toe Shoes: These are a standard requirement in any laboratory setting to protect against spills and falling objects.
Respiratory Protection
Due to the respiratory irritation potential of the PAB-OH moiety and the powdered form of the compound, respiratory protection is a critical consideration.
-
N95 Respirator: For routine handling of small quantities within a chemical fume hood, a properly fitted N95 respirator can provide an additional layer of protection against airborne particulates.
-
Elastomeric Half-Mask or Full-Face Respirator: For larger quantities, or if there is a potential for aerosol generation outside of a fume hood, a respirator with P100 particulate filters is required. All personnel requiring the use of a respirator must be part of a respiratory protection program, including fit testing and medical clearance, as mandated by OSHA (29 CFR 1910.134).
Diagram 1: PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE.
Operational and Disposal Plans
Handling and Reconstitution Protocol
-
Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly. Don all required PPE.
-
Weighing: Weigh the powdered this compound in the fume hood. Use a dedicated spatula and weighing paper.
-
Reconstitution: Slowly add the desired solvent to the powder to avoid aerosolization. Cap the vial or tube securely before vortexing or sonicating.
-
Labeling: Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
Spill and Decontamination Procedures
-
Small Spills: For small powder spills within the fume hood, gently cover with absorbent paper and then wet with a suitable solvent (e.g., isopropanol) to prevent dust from becoming airborne. Carefully wipe the area and place the contaminated materials in a sealed bag for hazardous waste disposal.
-
Large Spills: Evacuate the immediate area. Prevent the spread of the powder. If outside a fume hood, do not attempt to clean it up without appropriate respiratory protection. Contact your institution's environmental health and safety (EHS) office immediately.
-
Decontamination: After handling, decontaminate all surfaces and equipment. A solution of enzymatic detergent can be effective for cleaning peptide residues, followed by a rinse with 70% ethanol.[3]
Waste Disposal
-
Solid Waste: All solid waste contaminated with this compound, including gloves, weighing paper, and pipette tips, must be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated hazardous waste container for halogenated or non-halogenated waste, as appropriate for the solvent used.
-
Disposal of 4-Aminobenzyl Alcohol Containing Waste: Due to the hazards of the PAB-OH moiety, waste streams containing this compound must be handled as hazardous chemical waste.[7] Consult your institution's EHS guidelines for specific disposal procedures for aromatic amines and potential carcinogens.
By adhering to these stringent safety protocols, researchers can confidently work with this compound, minimizing personal risk and ensuring a safe and productive laboratory environment. The key to safety is a thorough understanding of the hazards and a disciplined approach to implementing control measures.
References
- Capot Chemical Co., Ltd. (2019). MSDS of Alloc-Val-Ala-OH.
- Cole-Parmer. (n.d.).
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- University of California, Irvine Environmental Health & Safety. (2020).
- Santa Cruz Biotechnology, Inc. (n.d.).
- University of Oregon. (n.d.). Engineering Controls.
- U.S. Environmental Protection Agency. (2023). Personal Protective Equipment.
- BOC Sciences. (n.d.). This compound - (CAS 1343407-91-9) | ADC Linker.
- Fisher Scientific. (2025).
- Santa Cruz Biotechnology. (n.d.). 4-Aminobenzyl alcohol.
- Apollo Scientific. (n.d.).
- Fisher Scientific. (2025).
- U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
- Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Pharma Beginners. (2023). Personal Protective Equipment (PPE) usage.
- MedchemExpress. (n.d.). Alloc-Val-Ala-pAB | ADC Linker.
- Quora. (2022). What are personal protective equipment requirements for handling hazardous chemicals during production?.
- SB-PEPTIDE. (n.d.).
- BOC Sciences. (n.d.). This compound.
- BroadPharm. (n.d.). Alloc-Val-Ala-OH, ADC linker, 330970-70-2.
- BroadPharm. (n.d.). Alloc-Val-Ala-PAB, ADC linker, 1343407-91-9.
- Hughes, C. S., et al. (2019). SP2: Rapid and Automatable Contaminant Removal from Peptide Samples for Proteomic Analyses. Journal of Proteome Research, 18(6), 2471–2479.
- Ghasemloo, M., et al. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Molecules, 27(15), 4991.
- Thomas Scientific. (n.d.). Lab Supplies, Lab Equipment & Chemicals.
- MIT. (n.d.). ecprice › Public › wordlist.ranked.
Sources
- 1. Chapter 2 - Engineering Controls | Environment, Health and Safety [ehs.cornell.edu]
- 3. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. fens.sabanciuniv.edu [fens.sabanciuniv.edu]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Engineering Controls | Division of Safety and Risk Services [safety.uoregon.edu]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. tmi.utexas.edu [tmi.utexas.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
